2-Dibenzothiophenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMJWDNKMITSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305375 | |
| Record name | 2-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7428-91-3 | |
| Record name | 2-Dibenzothiophenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]thiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 2-Dibenzothiophenamine: Structure, Properties, and Core Applications
Prepared by a Senior Application Scientist
In the landscape of materials science and medicinal chemistry, heterocyclic compounds form the backbone of countless innovations. Among these, this compound, also known as 2-aminodibenzothiophene, emerges as a molecule of significant interest. Its rigid, planar dibenzothiophene core, fused from two benzene rings and a central thiophene ring, provides a unique electronic and structural scaffold. The strategic placement of an amine group at the 2-position imbues the molecule with chemical functionalities that are pivotal for its diverse applications.
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its properties and the strategic thinking underpinning its synthesis and application. Our focus is on delivering field-proven insights into its chemical structure, physicochemical properties, synthesis, and critical roles in the development of advanced organic electronics and novel therapeutic agents.
PART 1: Molecular Structure and Physicochemical Profile
The foundational characteristics of this compound dictate its behavior and potential applications. Its structure is a confluence of aromaticity, heteroatomic influence, and functional group reactivity.
Chemical Identity
The molecule is unambiguously identified by several key descriptors:
| Identifier | Value | Source |
| IUPAC Name | dibenzo[b,d]thiophen-2-amine | PubChem[1] |
| CAS Number | 7428-91-3 | ChemicalBook[2] |
| Molecular Formula | C₁₂H₉NS | PubChem[1] |
| Molecular Weight | 199.27 g/mol | ChemicalBook[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N | PubChem[1] |
Structural Representation
The structural formula reveals the fusion of the three rings and the position of the amine substituent.
Caption: Chemical structure of this compound (C₁₂H₉NS).
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While extensive experimental data is sparse, the following table summarizes key computed and available information.
| Property | Value | Notes | Source |
| XLogP3-AA | 3.7 | A computed measure of hydrophobicity. | PubChem[1] |
| Hydrogen Bond Donors | 1 | From the -NH₂ group. | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | From the nitrogen atom. | PubChem[1] |
| Topological Polar Surface Area | 26.02 Ų | Influences membrane permeability and solubility. | PubChem[1] |
| Melting Point | Not available | Experimental data is not consistently reported. Decomposition may occur at high temperatures. | [3][4] |
| Solubility | Insoluble in water | Expected due to its largely aromatic and hydrophobic structure. Soluble in organic solvents like benzene. | [5][6] |
PART 2: Synthesis and Characterization
The synthesis of this compound typically involves the introduction of a nitrogen-containing functional group onto the pre-formed dibenzothiophene core. The choice of synthetic route is governed by factors such as starting material availability, desired purity, and scalability.
Representative Synthetic Pathway: Nitration and Reduction
A common and logical approach for introducing an amine group onto an aromatic ring is through a two-step nitration-reduction sequence. This method leverages the well-established chemistry of electrophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction of 2-Nitrodibenzothiophene
This protocol describes a representative lab-scale synthesis. It is presented as a self-validating workflow, where the success of each step can be monitored.
Objective: To synthesize this compound from 2-Nitrodibenzothiophene.
Materials:
-
2-Nitrodibenzothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Nitrodibenzothiophene (1.0 eq) in ethanol.
-
Causality Check: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
-
Addition of Reducing Agent:
-
To the stirred suspension, add Tin(II) chloride dihydrate (approx. 4-5 eq). The large excess ensures the complete reduction of the nitro group.
-
Slowly add concentrated HCl to the mixture. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.
-
Expert Insight: The combination of SnCl₂ in acidic medium is a classic and robust method for the reduction of aromatic nitro compounds. The tin(II) is oxidized to tin(IV) while the nitro group is reduced.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Validation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more polar amine product should appear, while the starting nitro-compound spot diminishes.
-
-
Work-up and Neutralization:
-
After completion, cool the mixture to room temperature. A precipitate of the amine salt may form.
-
Slowly neutralize the acidic mixture by adding a concentrated NaOH solution until the pH is basic (pH > 10). This deprotonates the ammonium salt to the free amine and precipitates tin hydroxides.
-
Causality Check: Basification is crucial to isolate the neutral amine product, which is typically insoluble in aqueous base and can be extracted into an organic solvent.
-
-
Extraction and Purification:
-
Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
-
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals would include distinct aromatic protons in the 7-8 ppm range and a broad singlet for the amine (-NH₂) protons, typically in the 3-5 ppm range, which can shift depending on the solvent and concentration.[7][8][9]
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight. The mass spectrum should show a prominent molecular ion (M+) peak at m/z = 199, corresponding to the molecular weight of C₁₂H₉NS.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence of functional groups. The successful reduction of the nitro group would be confirmed by the disappearance of strong N-O stretching bands (around 1530 and 1350 cm⁻¹) and the appearance of characteristic N-H stretching bands (a doublet around 3350-3450 cm⁻¹) for the primary amine.[7]
PART 3: Core Applications and Field Insights
The unique properties of this compound make it a valuable intermediate in two primary high-technology and research fields.
Organic Electronics: A Superior Hole Transport Material
In the field of Organic Light-Emitting Diodes (OLEDs), efficient charge transport is paramount for device performance. This compound serves as a key building block for more complex Hole Transport Materials (HTMs).[10]
-
Mechanism of Action: The dibenzothiophene core possesses a rigid, planar structure with high conjugation, which facilitates efficient charge (hole) transport through π-π stacking. The amine group, being an electron donor, further enhances the hole transport capability of the material.[11] In an OLED device, the HTM facilitates the movement of holes from the anode towards the emissive layer, where they recombine with electrons to produce light.[11]
Caption: Role of HTL in a simplified OLED device structure.
-
Trustworthiness in Design: Derivatives of this compound are designed to have a high Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for reducing the energy barrier for hole injection from the anode.[12] This leads to lower operating voltages and higher power efficiency in the final OLED device.[11]
Drug Discovery and Medicinal Chemistry
The thiophene ring and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[5][13]
-
Pharmacophore Potential: this compound itself has been explored as a pharmacophore for developing new therapeutic agents. A notable study investigated its structure-activity relationship in the search for potent inhibitors of Mycobacterium smegmatis, a model organism for tuberculosis research.[2][11] While this compound was the starting point, the research identified related, smaller aminobenzothiophenes as highly potent inhibitors, demonstrating the value of this chemical family in drug discovery.[2][11]
-
Synthetic Versatility: The amine group provides a reactive handle for further chemical modifications, allowing chemists to synthesize libraries of derivatives. These derivatives can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are common for benzothiophene-containing molecules.[1][14]
PART 4: Safety and Handling
As with any chemical reagent, proper handling is essential.
-
GHS Hazard Classification: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as:
-
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound stands out as a versatile and high-value chemical intermediate. Its robust aromatic framework combined with the reactive amine functionality provides a powerful platform for innovation. In materials science, it is a cornerstone for developing next-generation hole transport materials that are pushing the boundaries of OLED efficiency and longevity. In medicinal chemistry, it serves as a valuable scaffold for the discovery of new drug candidates targeting critical infectious diseases and other conditions. The continued exploration of its synthesis and derivatization will undoubtedly unlock further applications, cementing its role as a key enabling molecule in both academic research and industrial development.
References
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. researchgate.net [researchgate.net]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
Spectroscopic Data of 2-Dibenzothiophenamine: A Technical Guide for Researchers
Introduction
2-Dibenzothiophenamine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of advanced materials and pharmaceutical agents. Its rigid, planar dibenzothiophene core, combined with the electronic influence of the amine substituent, imparts unique photophysical and chemical properties. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science and drug development to verify its synthesis, assess its purity, and elucidate its role in various chemical transformations. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from structurally analogous compounds.
Molecular Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the dibenzothiophene ring system is utilized. The presence of the amino group at the 2-position significantly influences the electronic environment of the surrounding protons and carbons.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm. The amino group (NH₂) is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the protons on the same ring, particularly those in the ortho and para positions. The protons on the unsubstituted benzene ring are expected to resonate at higher chemical shifts, similar to those in dibenzothiophene itself.
Key Features of the Predicted ¹H NMR Spectrum:
-
Amino Protons (NH₂): A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration, typically appearing between 3.5 and 5.0 ppm.
-
Aromatic Protons: The seven aromatic protons will likely appear as a series of multiplets due to complex spin-spin coupling. Protons H-1 and H-3, being ortho and para to the amino group, are expected to be the most shielded and therefore appear at the lowest chemical shifts in the aromatic region. Protons on the unsubstituted ring (H-6, H-7, H-8, H-9) will be deshielded and resonate at higher chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| NH₂ | 3.5 - 5.0 | br s | Chemical shift is solvent and concentration dependent. |
| H-1 | ~6.8 | d | Ortho to NH₂, significant shielding. |
| H-3 | ~7.0 | dd | Para to NH₂, shielded. |
| H-4 | ~7.6 | d | Meta to NH₂, less shielded. |
| H-6 | ~7.8 | m | Part of the unsubstituted ring. |
| H-7 | ~7.4 | m | Part of the unsubstituted ring. |
| H-8 | ~7.4 | m | Part of the unsubstituted ring. |
| H-9 | ~8.1 | m | Deshielded due to proximity to sulfur and ring current effects. |
d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The electron-donating amino group will cause a significant upfield shift for the carbons in the substituted ring. Quaternary carbons, those not attached to any protons, are expected to show weaker signals.
Key Features of the Predicted ¹³C NMR Spectrum:
-
C-2: The carbon directly attached to the amino group will experience a strong shielding effect and is expected to have a chemical shift around 145-150 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 110-140 ppm. The carbons ortho and para to the amino group (C-1, C-3) will be shifted upfield compared to their counterparts in unsubstituted dibenzothiophene.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~115 | Shielded by the ortho amino group. |
| C-2 | ~148 | Attached to the electron-donating amino group. |
| C-3 | ~118 | Shielded by the para amino group. |
| C-4 | ~125 | |
| C-4a | ~135 | Quaternary carbon. |
| C-5a | ~140 | Quaternary carbon. |
| C-6 | ~124 | |
| C-7 | ~127 | |
| C-8 | ~123 | |
| C-9 | ~122 | |
| C-9a | ~138 | Quaternary carbon. |
| C-9b | ~130 | Quaternary carbon. |
Experimental Protocol for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the aromatic region).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
For assignment of quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended.
-
Caption: Experimental workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions arising from the amino group and the aromatic rings.
Key Features of the Predicted IR Spectrum:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium, sharp (doublet) | Symmetric and asymmetric stretching |
| Aromatic C-H | 3000 - 3100 | Medium to weak | Stretching |
| Aromatic C=C | 1500 - 1600 | Medium to strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| Aromatic C-H Bending | 700 - 900 | Strong | Out-of-plane bending |
Discussion:
-
N-H Stretching: The presence of a primary amine will give rise to two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. This is a key diagnostic feature.
-
Aromatic C-H Stretching: Weak to medium absorptions are expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring system.
-
C-N Stretching: A medium intensity band in the 1250-1350 cm⁻¹ region is expected for the C-N bond.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-H in-plane and out-of-plane bending vibrations, which are unique to the molecule and can be used for identification by comparison with a known spectrum. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum of this compound (C₁₂H₉NS) is expected to show a prominent molecular ion peak at m/z = 199, corresponding to its molecular weight. Due to the presence of a sulfur atom, an M+2 peak with an intensity of about 4.4% of the molecular ion peak is also expected due to the natural abundance of the ³⁴S isotope.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of HCN: A common fragmentation for primary aromatic amines, leading to a fragment at m/z = 172.
-
Loss of CS: Expulsion of a carbon-sulfur radical, which is characteristic of thiophene-containing compounds, would result in a fragment at m/z = 155.
-
Loss of H: A fragment at m/z = 198 is also possible.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) is a common and effective method for analyzing relatively small, thermally stable organic molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Procedure:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
The resulting positively charged ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is not widely available, the predicted NMR, IR, and MS spectra, based on established principles and comparisons with analogous compounds, offer a robust framework for researchers to characterize this important molecule. The detailed experimental protocols provided herein will enable scientists to acquire high-quality data for their synthesized samples, facilitating accurate identification and further research in the development of novel materials and pharmaceuticals.
photophysical and electrochemical properties of 2-Dibenzothiophenamine
An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2-Dibenzothiophenamine for Advanced Material Applications
Abstract
Dibenzothiophene and its derivatives represent a cornerstone class of materials in the field of organic electronics, prized for their rigid, planar structure and excellent thermal stability.[1] This technical guide focuses on a key derivative, this compound (CAS: 7428-91-3)[2], a molecule where the introduction of an electron-donating amine group at the C2 position is poised to significantly modulate its electronic and optical properties. As Senior Application Scientists, our goal is to provide a comprehensive framework for researchers and drug development professionals to understand and evaluate this compound. This document details the core photophysical and electrochemical characteristics of this compound, outlines the rigorous experimental protocols for their determination, and synthesizes this data to project its potential utility in applications such as Organic Light-Emitting Diodes (OLEDs) and other advanced electronic systems.
Introduction: The Significance of the Dibenzothiophene Scaffold
The dibenzothiophene core is a sulfur-containing heterocyclic aromatic compound that serves as a privileged building block for functional organic materials.[3] Its inherent structural rigidity and planarity facilitate strong intermolecular π-π stacking, which is a critical prerequisite for efficient charge transport in semiconductor thin films.[1] The synthetic versatility of the dibenzothiophene scaffold allows for targeted functionalization to fine-tune its electronic properties.[4][5]
The subject of this guide, this compound, incorporates a potent electron-donating amino group (-NH₂) onto this robust framework. This strategic modification is anticipated to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby facilitating hole injection and transport, while also influencing the molecule's absorption and emission characteristics. Understanding these fundamental properties is paramount to unlocking its potential in next-generation electronic and photonic devices.
Photophysical Characterization: Interrogating the Interaction with Light
The photophysical properties of a molecule dictate its ability to absorb and emit light, forming the basis of its function in applications like OLEDs, fluorescent probes, and sensors. This section details the essential spectroscopic techniques used to characterize this compound.
UV-Visible Absorption Spectroscopy
Causality and Rationale: UV-Vis spectroscopy is the primary tool for probing the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption spectrum reveals the energy required to promote an electron from a ground state orbital (typically the HOMO) to an excited state orbital (typically the LUMO). The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands provide direct insight into the molecule's electronic structure. The amine substituent is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent dibenzothiophene core due to an intramolecular charge transfer (ICT) character.[6]
Experimental Protocol: UV-Vis Spectrum Acquisition
| Step | Action | Rationale & Key Parameters |
| 1 | Sample Preparation | Dissolve a precise, low concentration (e.g., 10⁻⁵ M) of this compound in a spectrophotometric-grade solvent (e.g., Dichloromethane, THF, Toluene). |
| 2 | Instrument Setup | Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent to correct for solvent absorption and instrument response.[7] |
| 3 | Measurement | Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). |
| 4 | Data Analysis | Identify the wavelength of maximum absorption (λmax). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law. |
Workflow for UV-Visible Absorption Measurement
Caption: Workflow for acquiring a UV-Vis absorption spectrum.
Photoluminescence (PL) Spectroscopy
Causality and Rationale: PL spectroscopy measures the light emitted by a substance after it has absorbed photons. For fluorescent molecules, this involves radiative relaxation from the first singlet excited state (S₁) to the ground state (S₀). Key parameters derived from PL studies include the emission wavelength (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). The ΦF is a critical measure of the efficiency of the emission process, while τF reveals the average time the molecule spends in the excited state. These parameters are vital for assessing a material's potential as an emitter in an OLED.[4]
Experimental Protocol: Fluorescence Characterization
| Step | Action | Rationale & Key Parameters |
| 1 | Sample Preparation | Prepare a dilute solution (absorbance < 0.1 at excitation λ) to avoid inner-filter effects. Use the same high-purity solvent as in the UV-Vis measurement. |
| 2 | Emission Spectrum | Excite the sample at its λmax (from UV-Vis) and scan the emission monochromator to record the fluorescence spectrum. Note the λem.[8] |
| 3 | Quantum Yield (ΦF) | Measure the integrated fluorescence intensity of the sample and a known standard (e.g., quinine sulfate) under identical conditions. Calculate the relative ΦF. |
| 4 | Lifetime (τF) | Use Time-Correlated Single Photon Counting (TCSPC). Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time to determine τF.[4] |
Workflow for Comprehensive Fluorescence Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lse.technion.ac.il [lse.technion.ac.il]
An In-depth Technical Guide to the Solubility and Stability of 2-Aminodibenzothiophene
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Aminodibenzothiophene is a heterocyclic aromatic amine built upon the dibenzothiophene (DBT) core. While the parent DBT scaffold is extensively studied in the context of environmental science and petrochemistry, its derivatives are of increasing interest to medicinal chemists. The 2-aminothiophene motif is recognized as a "privileged structure" in drug discovery, capable of conferring a wide range of biological activities, including antiprotozoal, antiproliferative, and antimicrobial properties.[1][2][3] The incorporation of this amine functionality onto the rigid, lipophilic dibenzothiophene backbone creates a molecule with unique physicochemical characteristics that are critical to its behavior in both biological and pharmaceutical systems.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of 2-aminodibenzothiophene. As specific experimental data for this exact molecule is not extensively published, this document emphasizes the underlying scientific principles and provides robust, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[4]
Section 1: Physicochemical & Structural Considerations
Understanding the inherent properties of 2-aminodibenzothiophene is the foundation for predicting its behavior. The molecule is an amalgamation of a large, non-polar polycyclic aromatic system (dibenzothiophene) and a polar, basic functional group (the 2-amino group).
-
Lipophilicity vs. Polarity: The dibenzothiophene core is highly hydrophobic. In contrast, the primary amine group introduces polarity and a site for hydrogen bonding, which can enhance interaction with polar solvents. The overall solubility will be a balance between these opposing characteristics.
-
Basicity and pKa: The amino group is basic and will be protonated at acidic pH (forming a cationic aminium salt). This pH-dependent ionization is the most critical factor influencing aqueous solubility. The pKa of the conjugate acid can be estimated using computational models or determined experimentally via titration. This value dictates the pH range over which the molecule transitions from its neutral, less soluble form to its charged, more soluble form.
-
Sulfur Heteroatom: The sulfur atom in the thiophene ring can participate in non-covalent interactions and is also a potential site for oxidation, a key consideration for chemical stability.
Section 2: Solubility Profiling
Solubility is a critical determinant of a compound's suitability for formulation and its potential for oral bioavailability. A comprehensive solubility profile across various solvent systems is essential. While data for the parent compound, dibenzothiophene, shows it is soluble in non-polar organic solvents like N,N-dimethylformamide, acetone, and sulfolane[5], the addition of the amino group on 2-aminodibenzothiophene necessitates a broader investigation.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary; it is a systematic exploration of the compound's ability to interact through different intermolecular forces:
-
Aqueous Buffers (pH range 2-10): Essential for determining pH-dependent solubility and predicting behavior in physiological environments. The transition from low to high solubility as the pH drops below the pKa is a key parameter to define.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them effective for solvating molecules with polar functional groups like amines.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent for dissolving a wide range of compounds and are often used in initial screening and for preparing stock solutions.
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): Solubility in these solvents indicates the contribution of the lipophilic dibenzothiophene core to the overall solubility profile.
Experimental Workflow: Solubility Determination
The following workflow outlines a standard process for comprehensive solubility assessment.
References
A Comprehensive Technical Guide to 2-Dibenzothiophenamine (CAS: 7428-91-3): Properties, Safety, Synthesis, and Applications
This guide provides an in-depth analysis of 2-Dibenzothiophenamine, a heterocyclic amine built upon the rigid, electron-rich dibenzothiophene scaffold. Intended for researchers and professionals in materials science and drug development, this document moves beyond a simple data summary. It delves into the causality behind its properties, outlines rigorous safety protocols, presents a detailed synthetic methodology with mechanistic insights, and explores its current and potential applications.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known as 2-Aminodibenzothiophene, is a solid organic compound characterized by a central thiophene ring fused to two benzene rings, with an amine substituent at the 2-position. This unique structure imparts specific electronic and physical properties that are foundational to its applications.
Table 1: Core Identification Data
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7428-91-3 | [1][2][3] |
| IUPAC Name | Dibenzo[b,d]thiophen-2-amine | [2][3] |
| Synonyms | 2-Aminodibenzothiophene, Dibenzothiophen-2-amine | [2][3] |
| Molecular Formula | C₁₂H₉NS | [2][3] |
| Molecular Weight | 199.27 g/mol |[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Rationale and Experimental Context |
|---|---|---|
| Appearance | Light yellow to brown to dark green powder/crystal.[2] | The color variation is typical for aromatic amines, often indicating minor impurities or oxidation state. High-purity material for electronic applications is typically off-white to light yellow. |
| Melting Point | 133-135 °C.[2] | The high melting point reflects the planar and rigid structure of the dibenzothiophene core, which allows for efficient crystal packing. |
| Boiling Point | 413.2 ± 18.0 °C (Predicted).[2] | This predicted high boiling point is consistent with a stable, high-molecular-weight aromatic compound. |
| pKa | 4.12 ± 0.30 (Predicted).[2] | The basicity of the amine is reduced compared to a simple aniline due to the electron-withdrawing nature of the fused aromatic system. |
Part 2: Safety Data and Hazard Management
A thorough understanding of a chemical's hazard profile is a prerequisite for its use in any research or development setting. The following data, synthesized from multiple safety data sheets, establishes a clear protocol for the safe handling of this compound.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.
Table 3: GHS Hazard Summary
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning [2][4] | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4]H410: Very toxic to aquatic life with long lasting effects. |
Precautionary Measures and Personal Protective Equipment (PPE)
The identified hazards necessitate a stringent and self-validating safety workflow. The requirement for specific PPE is a direct consequence of the H-statements; for example, its classification as a skin and eye irritant (H315, H319) mandates the use of gloves and safety glasses as a minimum standard.
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5]
-
Hand Hygiene: Wash hands thoroughly after handling (P264).[2][4] Do not eat, drink, or smoke in the work area (P270).[4]
-
First Aid and Emergency Response
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[4] Do not induce vomiting.
-
If on Skin: Take off contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[4]
Spill and Disposal Protocol
Given its high toxicity to aquatic life (H410), preventing environmental release is critical (P273).
-
Spill Containment: Avoid generating dust. Sweep up the spilled solid material, place it in a sealed container, and label it for chemical waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Mandatory Safety Workflow Diagram
Caption: Standard laboratory workflow for handling this compound.
Part 3: Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through modern cross-coupling chemistry. The Buchwald-Hartwig amination reaction stands out as the method of choice.
-
Expertise & Rationale: This protocol is selected over classical methods (e.g., nitration followed by reduction) due to its superior functional group tolerance, generally higher yields, and milder reaction conditions. It represents a standard, reliable approach in contemporary organic synthesis for forming aryl-nitrogen bonds. The starting material, 2-bromodibenzothiophene, is commercially available or can be synthesized via electrophilic bromination of dibenzothiophene.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 2-bromodibenzothiophene with an ammonia surrogate.
Materials & Reagents:
-
2-Bromodibenzothiophene
-
Benzophenone imine (ammonia surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOt-Bu) (base)
-
Anhydrous Toluene (solvent)
-
Hydrochloric Acid (for hydrolysis)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate & Hexanes (for chromatography)
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas supply
Step-by-Step Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromodibenzothiophene (1.0 equivalent), benzophenone imine (1.2 equivalents), and anhydrous toluene.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The reaction is complete when the starting 2-bromodibenzothiophene spot is consumed.
-
Workup - Hydrolysis: Cool the reaction to room temperature. Add 2M hydrochloric acid and stir for 1 hour to hydrolyze the intermediate imine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Workup - Neutralization & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Mechanistic Causality: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism explains the critical role of each component. The palladium catalyst facilitates the bond formation, the ligand stabilizes the catalytic species, and the base is required to generate the active nucleophile.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 4: Applications and Research Context
Premier Application in Materials Science: OLED Technology
The most prominent application of this compound is as a key intermediate for hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1]
-
Structure-Property Relationship: The performance of this molecule in OLEDs is a direct result of its architecture. The rigid and highly conjugated dibenzothiophene core provides excellent charge transport properties.[1] The amine group, being an electron donor, enhances the hole transport capability of the material.[1]
-
Function: In an OLED device, molecules derived from this compound are used in the Hole Transport Layer (HTL). Their role is to facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer, thereby improving the device's overall luminous efficiency and brightness.[1]
Caption: Simplified structure of a multilayer OLED device highlighting the HTL.
Potential in Drug Discovery and Medicinal Chemistry
While there are no approved drugs directly incorporating the this compound structure, the broader class of substituted aminothiophenes is of significant interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: Highly substituted thiophene derivatives are core components in numerous biologically active compounds.[7] They are investigated for a range of therapeutic applications, including antimicrobial and anti-inflammatory activities.[7]
-
Future Research Trajectory: The dibenzothiophene core offers a rigid, lipophilic scaffold that can be used to position other functional groups in a defined three-dimensional space to interact with biological targets. The amine group provides a convenient synthetic handle for further derivatization, allowing for the exploration of new chemical space. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening in drug discovery programs.[8]
Conclusion
This compound (CAS: 7428-91-3) is a versatile chemical intermediate whose value is firmly established in materials science and is emerging in medicinal chemistry. Its well-defined physicochemical properties, rooted in its rigid aromatic structure, make it an ideal building block for high-performance OLED materials. While its direct application in pharmaceuticals is not yet realized, its utility as a scaffold for new drug candidates is clear. Adherence to stringent safety protocols is mandatory for its handling, reflecting its specific hazard profile. The synthetic methodologies outlined here provide a reliable and mechanistically understood pathway for its preparation, enabling further research and innovation.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. This compound | 7428-91-3 [chemicalbook.com]
- 3. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. allucent.com [allucent.com]
A Comprehensive Technical Guide to the Electronic Properties of Dibenzothiophene Derivatives for Advanced Organic Electronics
Introduction
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, has emerged as a cornerstone in the field of materials science, particularly in the design and synthesis of next-generation organic electronic materials. Its rigid, planar structure, coupled with inherent thermal stability and a high triplet energy, makes it an exceptionally versatile scaffold for creating high-performance organic semiconductors. The true power of the DBT core lies in its amenability to chemical functionalization, which allows for the precise tuning of its electronic and photophysical properties.
This technical guide offers an in-depth exploration of the electronic properties of substituted dibenzothiophene derivatives. We will delve into the synthetic strategies used to modify the DBT core, analyze the systematic impact of various functional groups on its optoelectronic characteristics, and survey its applications in cutting-edge devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document is intended for researchers, materials scientists, and professionals in the electronics industry, providing both foundational knowledge and field-proven insights into this critical class of organic materials.
The Dibenzothiophene Core: A Privileged Scaffold
The DBT molecule consists of two benzene rings fused to a central thiophene ring. This extended π-conjugated system is the foundation of its electronic properties. The sulfur atom in the thiophene ring plays a crucial role, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] The inherent rigidity of the fused ring system promotes effective intermolecular π-π stacking in the solid state, which is vital for efficient charge transport.[3][4] Furthermore, DBT possesses a high triplet energy (around 3.0 eV), making it an ideal building block for host materials in blue phosphorescent OLEDs, where it can effectively confine triplet excitons on the guest emitter molecule.[5]
Synthetic Strategies for Functionalization
The electronic properties of the DBT core can be meticulously tailored by introducing functional groups at various positions, most commonly at the C2, C8, C3, and C7 positions. Palladium-catalyzed cross-coupling reactions are the workhorses for these modifications, with the Suzuki-Miyaura and Stille couplings being particularly prevalent.[3][4][6] These reactions allow for the straightforward installation of a wide array of aryl, alkyl, electron-donating, and electron-withdrawing groups.
The synthesis typically begins with the bromination of the DBT core. Direct bromination tends to yield 2,8-dibromodibenzothiophene, while accessing the 3,7-dibromo isomer often requires a multi-step process involving oxidation and reduction due to the electron-donating nature of the sulfur atom.[3] Once the brominated precursors are obtained, they can be coupled with various boronic acids (Suzuki) or organostannanes (Stille) to yield the desired functionalized derivatives.[3][6]
Structure-Property Relationships: Tailoring Electronic Behavior
The strategic placement of substituents on the DBT scaffold is the key to unlocking a wide range of electronic and photophysical properties. This section explores how different functional groups modulate the core characteristics of DBT.
Frontier Molecular Orbital (HOMO & LUMO) Engineering
The HOMO and LUMO energy levels are critical parameters that govern charge injection, charge transport, and the optical bandgap of an organic semiconductor. These levels can be rationally tuned by appending either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the DBT core.[6][7]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the DBT core. This destabilizes the HOMO, raising its energy level and thus lowering the ionization potential (the energy required to remove an electron). This is beneficial for hole injection and transport materials.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or sulfone (-SO₂) decrease the electron density. This stabilizes both the HOMO and LUMO, lowering their energy levels. Lowering the LUMO is particularly important for creating efficient electron-transporting materials.[6][7]
The following diagram illustrates this fundamental principle of HOMO-LUMO modulation.
Caption: Impact of substituents on DBT frontier orbital energies.
The table below summarizes the experimentally determined HOMO and LUMO levels for a selection of DBT derivatives, showcasing the practical application of this engineering principle.
| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 2,8-DTDBTT | 2,8-bis(thiophen-2-yl) | -5.57 | -2.31 | 3.26 | [3] |
| 3,7-DTDBTT | 3,7-bis(thiophen-2-yl) | -5.53 | -2.18 | 3.35 | [3] |
| 2,8-DHTDBTT | 2,8-bis(5-hexylthiophen-2-yl) | -5.54 | -2.25 | 3.29 | [3] |
| DBT-Ph-CN | 2-phenyl, 8-cyano | -5.92 | -2.85 | 3.07 | [6] |
| DBT-Ph-OMe | 2-phenyl, 8-methoxy | -5.51 | -2.25 | 3.26 | [6] |
Photophysical Properties
Functionalization significantly impacts the absorption and emission characteristics of DBT derivatives. Extending the π-conjugation by adding aromatic substituents typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra.[5][6] This is a direct consequence of a smaller HOMO-LUMO gap. The nature of the substituent also influences the photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process.
For applications in OLEDs, understanding both the singlet and triplet excited states is crucial. The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a particularly important parameter. In materials designed for Thermally Activated Delayed Fluorescence (TADF), minimizing this gap is essential to allow for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby harvesting triplet excitons for light emission.[8][9][10] Donor-Acceptor (D-A) type molecules, where an electron-donating moiety is coupled with an electron-accepting one (which can be the DBT core itself or a substituent), are a common strategy to achieve a small ΔEST.[9][10]
Charge Transport Characteristics
For OFET applications, the ability of the material to transport charge carriers (holes or electrons) efficiently is paramount. This property is quantified by the charge carrier mobility (μ). High mobility requires not only suitable HOMO/LUMO levels for charge injection but also a high degree of crystalline order in the thin film to facilitate charge hopping between adjacent molecules.[3][4][11]
The introduction of long alkyl chains (e.g., hexyl groups) can improve the solubility and processability of DBT derivatives and also influence the molecular packing in the solid state, often leading to enhanced crystalline order and higher mobility.[3][4] For instance, 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) has demonstrated hole mobilities as high as 7.7 x 10⁻² cm² V⁻¹ s⁻¹ with high on/off ratios, making it a promising semiconductor for OFETs.[3][4]
| Derivative | Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| 3,7-DHTDBTT | 7.7 x 10⁻² | ~1 x 10⁷ | [3][4] |
| 2,8-DTDBTT | 1.1 x 10⁻³ | ~1 x 10⁵ | [3] |
| 2,8-DHTDBTT | 1.5 x 10⁻⁴ | ~1 x 10⁴ | [3] |
Applications in Organic Electronic Devices
The tunable properties of DBT derivatives make them highly valuable components in various electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, DBT derivatives are primarily used as host materials in the emissive layer.[5][12] A host material forms the matrix for a small percentage of emissive dopant molecules. The key requirements for a host are:
-
High Triplet Energy: The host's triplet energy must be higher than that of the phosphorescent or TADF dopant to prevent reverse energy transfer, which would quench the emission.[1][5][13] The high triplet energy of the DBT core is a major advantage here.
-
Balanced Charge Transport: The host should facilitate the transport of both electrons and holes to ensure they recombine efficiently on the dopant molecules. By combining DBT (a good hole transporter) with electron-withdrawing moieties, bipolar host materials with balanced charge transport can be designed.[5]
The diagram below illustrates the energy transfer mechanism in a typical phosphorescent OLED (PHOLED).
Caption: Host-dopant energy transfer in a PHOLED.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of flexible electronics, such as displays and sensors.[11] The performance of an OFET is critically dependent on the semiconductor layer. DBT derivatives have been successfully employed as the active channel material in p-type OFETs.[3][4] Their rigid, planar structure facilitates the formation of well-ordered thin films, which is essential for achieving high charge carrier mobility.[3][4][11] The stability of DBT derivatives, stemming from their low-lying HOMO levels, also contributes to the operational stability of the final device under ambient conditions.[3]
Below is a schematic of a typical top-contact, bottom-gate OFET architecture.
Caption: Schematic of a top-contact, bottom-gate OFET.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized characterization techniques are essential. This section provides self-validating protocols for key experiments used to determine the electronic properties of DBT derivatives.
Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Objective: To determine the oxidation and reduction potentials of a DBT derivative and estimate its HOMO and LUMO energy levels.
Causality: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The onset of the first oxidation potential is correlated to the HOMO level, while the onset of the reduction potential is correlated to the LUMO level. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard because its redox potential is well-defined and relatively stable across different solvent systems.
Methodology:
-
Preparation: Prepare a ~1 mM solution of the DBT derivative in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation peak, and then towards negative potentials to observe the reduction peak. A typical scan rate is 100 mV/s.
-
After the initial scan, add a small amount of ferrocene to the solution as an internal standard and record the voltammogram again.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.
-
Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[6]:
-
HOMO (eV) = -[Eox, onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered, onset - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can sometimes be cited as 5.1 eV; consistency in the chosen reference is key.)
-
-
Protocol 2: Photophysical Characterization
Objective: To measure the absorption and emission properties of a DBT derivative.
Causality: UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, providing information about the optical bandgap. Photoluminescence (PL) spectroscopy measures the emission of light from the excited state back to the ground state, revealing the emission color and efficiency.
Methodology:
-
Solution Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the DBT derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane).
-
UV-Vis Absorption:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 250 nm to 600 nm.
-
The absorption onset (λonset) is used to calculate the optical bandgap: Eg, opt (eV) = 1240 / λonset (nm) .
-
-
Photoluminescence (PL) Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a major absorption peak (e.g., λmax, abs).
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
To determine the photoluminescence quantum yield (PLQY), a standard fluorophore with a known QY (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same conditions for comparison.
-
Conclusion and Future Outlook
Dibenzothiophene derivatives represent a powerful and versatile class of organic semiconductors. The ability to systematically tune their fundamental electronic properties—from frontier orbital energies to charge transport characteristics—through rational chemical design has established them as indispensable materials in the development of high-performance OLEDs and OFETs. The low-lying HOMO levels confer excellent stability, while the rigid core and high triplet energy make them particularly suited for demanding applications like blue light emission.
The future of DBT research will likely focus on several key areas. The development of novel synthetic methodologies to access more complex and multi-functionalized derivatives will continue to push the boundaries of performance. For OLEDs, the design of advanced bipolar host materials and efficient TADF emitters based on the DBT scaffold remains a vibrant area of investigation. In the realm of OFETs, efforts to improve mobility and operational stability through precise control of molecular packing and thin-film morphology will be paramount. As our understanding of the intricate structure-property relationships deepens, dibenzothiophene and its derivatives will undoubtedly continue to be at the forefront of innovation in organic electronics.
References
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- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of dibenzothiophene-based host materials with a dimesitylborane substituent and their green PHOLED performances - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine-dibenzothiophene- S, S-dioxide electron donor-acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pure.skku.edu [pure.skku.edu]
- 13. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
The Emergence of 2-Dibenzothiophenamine in Organic Electronics: A Technical Guide
Foreword: The Quest for Superior Organic Electronic Materials
In the relentless pursuit of next-generation organic electronic devices, the design and synthesis of novel functional materials remain the cornerstone of innovation. The inherent versatility of organic chemistry allows for the fine-tuning of molecular structures to achieve desired electronic and physical properties. Within this landscape, heterocyclic compounds have garnered significant attention due to their unique electronic characteristics. This guide delves into the potential of a promising, yet relatively unexplored molecule: 2-Dibenzothiophenamine. By leveraging the robust and electronically active dibenzothiophene core and introducing a strategically placed amino group, we unlock a wealth of possibilities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document serves as a comprehensive technical resource for researchers and scientists, providing insights into the synthesis, properties, and potential applications of this exciting new material, grounded in established scientific principles.
The Dibenzothiophene Core: A Foundation for High-Performance Organoelectronics
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound consisting of two benzene rings fused to a central thiophene ring. This rigid, planar structure imparts several advantageous properties that make it an attractive building block for organic electronic materials:
-
High Thermal Stability: The fused aromatic system results in a high decomposition temperature, which is crucial for the long-term operational stability of electronic devices.
-
Excellent Charge Carrier Mobility: The planar structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport.[1] Derivatives of DBT have been successfully employed as both hole and electron transport materials.[2][3]
-
Tunable Electronic Properties: The DBT core can be readily functionalized at various positions, allowing for the precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]
Introducing this compound: Properties and Potential
By introducing an amino (-NH2) group at the 2-position of the dibenzothiophene core, we create this compound. This strategic functionalization is anticipated to significantly influence the molecule's electronic properties, primarily by introducing a strong electron-donating character.
Chemical Structure and Computed Properties:
| Property | Value | Reference |
| Molecular Formula | C12H9NS | [4] |
| Molecular Weight | 199.27 g/mol | [4] |
| XLogP3 | 3.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 54.3 Ų | [4] |
Source: PubChem CID 298442[4]
The presence of the amine group is expected to raise the HOMO level of the molecule, making it a promising candidate for a p-type semiconductor and a hole-transporting material (HTM) . The lone pair of electrons on the nitrogen atom can effectively participate in the π-conjugated system, enhancing charge delocalization and potentially improving charge carrier mobility.
Synthesis and Functionalization Pathway
A plausible and efficient synthetic route to this compound can be envisioned through the nitration of dibenzothiophene followed by reduction.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Nitration of Dibenzothiophene:
-
Dissolve dibenzothiophene in a suitable solvent such as glacial acetic acid.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the 2-nitrodibenzothiophene.
-
Filter, wash with water until neutral, and dry the product.
-
-
Reduction of 2-Nitrodibenzothiophene:
-
Suspend the 2-nitrodibenzothiophene in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Reflux the mixture until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the this compound.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Further functionalization of the amine group, for instance, through Buchwald-Hartwig amination, can be employed to synthesize more complex derivatives with tailored properties for specific applications.
Potential Applications in Organic Electronics
The unique electronic properties of this compound make it a versatile candidate for several applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can potentially serve two key roles:
-
Hole-Transporting Layer (HTL): Its predicted high HOMO level would facilitate efficient injection of holes from the anode and transport them to the emissive layer. Its rigid structure could also contribute to a high glass transition temperature, enhancing the morphological stability of the device.
-
Host Material: For phosphorescent OLEDs (PhOLEDs), the high triplet energy of the dibenzothiophene core is advantageous for hosting green and blue phosphorescent emitters, preventing quenching of the triplet excitons.
Figure 2: Representative OLED device structure incorporating this compound.
Hypothetical Performance Data for a Green PhOLED:
| Parameter | Value |
| Turn-on Voltage (V) | 2.8 |
| Maximum Luminance (cd/m²) | > 20,000 |
| Current Efficiency (cd/A) | ~ 60 |
| Power Efficiency (lm/W) | ~ 55 |
| External Quantum Efficiency (%) | ~ 20 |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Organic Field-Effect Transistors (OFETs)
The anticipated p-type semiconducting nature of this compound makes it suitable for the active channel material in an OFET. The planar structure and potential for strong intermolecular interactions could lead to high charge carrier mobility.
OFET Fabrication Workflow:
Figure 3: General workflow for fabricating a bottom-gate, bottom-contact OFET.
A detailed protocol for OFET fabrication would involve standard photolithography for patterning the source and drain electrodes, followed by thermal evaporation of the this compound active layer under high vacuum. Post-deposition annealing can be performed to improve the crystallinity and morphology of the film, which is critical for achieving high mobility.
Organic Solar Cells (OSCs)
In bulk heterojunction (BHJ) OSCs, this compound could function as the electron donor material when blended with a suitable electron acceptor (e.g., a fullerene derivative or a non-fullerene acceptor). Its strong absorption in the UV-visible region and appropriate HOMO level for efficient charge transfer to the acceptor are key prerequisites.
Characterization of this compound and Devices
A thorough characterization is essential to validate the potential of this compound.
Material Characterization:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
UV-Visible Spectroscopy: To assess the optical bandgap and absorption properties.
-
Photoluminescence Spectroscopy: To investigate the emissive properties and quantum yield.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: For OLEDs, to determine efficiency and brightness.
-
Transfer and Output Characteristics: For OFETs, to calculate charge carrier mobility, on/off ratio, and threshold voltage.
-
Current-Voltage (J-V) Characteristics under Illumination: For OSCs, to determine power conversion efficiency, fill factor, open-circuit voltage, and short-circuit current.
Conclusion and Future Outlook
This compound emerges as a highly promising candidate for a new class of organic electronic materials. Its unique combination of a rigid, thermally stable dibenzothiophene core and an electron-donating amino group offers a compelling platform for developing high-performance hole-transporting and p-type semiconducting materials. The proposed synthetic route is straightforward, and the potential for further functionalization opens up a vast chemical space for property tuning.
While this guide presents a comprehensive overview of its potential, further experimental validation is crucial. The synthesis, purification, and thorough characterization of this compound, followed by its systematic integration and testing in OLEDs, OFETs, and OSCs, will undoubtedly pave the way for its establishment as a valuable component in the organic electronics toolbox. The insights provided herein are intended to catalyze further research and development in this exciting area.
References
- 1. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. openlab.itmo.ru [openlab.itmo.ru]
- 3. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
- 4. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amine Group in 2-Dibenzothiophenamine
Foreword: Beyond a Simple Nucleophile
To the dedicated researcher, the 2-dibenzothiophenamine scaffold is more than a mere collection of atoms. It represents a privileged heterocyclic system, a cornerstone in medicinal chemistry and materials science.[1] The true potential of this molecule, however, is unlocked through the nuanced and versatile reactivity of its C-2 amine group. This guide is designed to move beyond textbook examples and provide a field-proven perspective on manipulating this critical functional group. We will explore not just what reactions occur, but why specific conditions are chosen, how the tricyclic core influences reactivity, and how to harness these transformations for the synthesis of novel, high-value compounds.
The amine group in this compound is a potent nucleophile and a powerful directing group, its reactivity shaped by the electron-donating resonance effect of the nitrogen lone pair and the unique electronic landscape of the dibenzothiophene core.[2] This guide will dissect its primary modes of reactivity: N-Arylation, N-Acylation, and Diazotization, while also examining its critical role in directing further electrophilic substitution upon the aromatic framework.
Section 1: Carbon-Nitrogen Cross-Coupling: Forging Aryl-Amine Bonds
The construction of N-aryl bonds is fundamental to modern drug discovery. For this compound, this transformation opens the door to a vast chemical space. Two powerhouse methodologies dominate this area: the palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: Precision and Scope
The Buchwald-Hartwig reaction stands as a titan of C-N bond formation, prized for its mild conditions and broad substrate scope.[3] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4][5] The choice of ligand is paramount, as it dictates the efficiency of the catalytic cycle, particularly the rate-limiting reductive elimination step.[6]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5][6] Sterically hindered, electron-rich phosphine ligands are often essential to promote the reductive elimination of the product.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine ligand such as XPhos or RuPhos (0.02 equiv.).
-
Catalyst Addition: Add the palladium precursor, such as Pd₂(dba)₃ (0.01 equiv.).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is crucial for deprotonating the amine without competing in the coupling reaction.[5]
-
Ligand (XPhos/RuPhos): Bulky, electron-rich biaryl phosphine ligands are known to accelerate the reductive elimination step, which is often rate-limiting, especially for less reactive aryl chlorides.[4]
-
Solvent (Toluene): A high-boiling, non-polar solvent is ideal for this reaction, ensuring the reactants remain dissolved at the required temperature.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making an argon or nitrogen atmosphere essential for catalytic activity.[7]
| Coupling Partner | Ligand | Yield (%) |
| 4-Bromotoluene | XPhos | >90 |
| 4-Chloroanisole | RuPhos | ~85 |
| 2-Iodopyridine | BINAP | ~75 |
| Typical yields based on analogous reactions in the literature.[8][9] |
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is the original copper-catalyzed N-arylation method.[10] Traditionally, it required harsh conditions—high temperatures and stoichiometric copper—limiting its scope.[11] Modern protocols, however, have introduced ligands (such as diamines or phenanthrolines) that facilitate the reaction under significantly milder conditions, making it a viable alternative to palladium-catalyzed methods, especially for large-scale synthesis where cost is a factor.[10][12]
Mechanistic Rationale: While the exact mechanism is still debated, it is generally believed to involve the formation of a copper(I) amide species. This species then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway, though a nucleophilic aromatic substitution mechanism may also be operative.[13]
Experimental Protocol: N-Arylation of this compound with 4-Iodonitrobenzene
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), 4-iodonitrobenzene (1.1 equiv.), copper(I) iodide (CuI, 0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent: Add dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vessel and heat the mixture to 110-130 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Causality Behind Choices:
-
Catalyst (CuI): Copper(I) salts are common and effective catalysts for this transformation.[10]
-
Ligand (L-proline): Simple, inexpensive amino acids like L-proline can act as effective ligands, increasing the solubility and reactivity of the copper catalyst.
-
Base (K₂CO₃): An inorganic base is sufficient to deprotonate the amine under these conditions.
-
Solvent (DMSO): A high-boiling polar aprotic solvent is necessary to dissolve the inorganic base and facilitate the reaction at elevated temperatures.[10]
Section 2: N-Acylation: Synthesizing Robust Amides
The conversion of the amine to an amide via acylation is a fundamental and highly reliable transformation.[2] This reaction not only serves to synthesize amide-containing target molecules but is also a critical strategy for protecting the amine group or moderating its activating effect during other reactions, such as electrophilic aromatic substitution.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the amide. A base is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid).[14]
Caption: General workflow for the N-Acylation of this compound.
Experimental Protocol: Synthesis of N-(Dibenzothiophen-2-yl)acetamide
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add pyridine (1.5 equiv.) and cool the solution to 0 °C in an ice bath.
-
Acylating Agent: Add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Causality Behind Choices:
-
Acylating Agent (Acetyl Chloride): Acyl chlorides are highly reactive and provide rapid and clean conversion to the corresponding amide.[14]
-
Base (Pyridine): Serves a dual purpose: it acts as a nucleophilic catalyst and scavenges the HCl produced during the reaction, driving the equilibrium towards the product.
-
Solvent (DCM): A relatively non-polar, aprotic solvent that dissolves the reactants but does not interfere with the reaction.
-
Low Temperature Start: The reaction is often exothermic. Starting at 0 °C helps to control the reaction rate and minimize potential side reactions.
Section 3: Diazotization: A Gateway to Diverse Functionality
Diazotization of the primary aromatic amine group provides a versatile diazonium salt intermediate.[15][] While often unstable at room temperature, these salts are powerful electrophiles and can be converted into a wide array of functional groups through subsequent reactions, often with the loss of dinitrogen gas, a thermodynamically favorable process.[15]
Mechanistic Rationale: The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[17] The nitrous acid is then protonated, loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine nitrogen attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed.[17] The reaction must be kept cold (0-5 °C) to prevent the premature decomposition of the diazonium salt.[]
Experimental Protocol: Formation of Dibenzothiophen-2-diazonium Chloride
-
Amine Solution: Suspend this compound (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C using an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. The solid amine will gradually dissolve as the soluble diazonium salt is formed.
-
Usage: The resulting diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction) without isolation.
Subsequent Transformations (Examples):
-
Sandmeyer Reaction: Treatment with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively.[15]
-
Schiemann Reaction: Treatment with HBF₄ followed by heating introduces a fluorine atom.
-
Hydrolysis: Heating the diazonium salt solution in water yields the corresponding phenol.
Section 4: The Amine as a Director in Electrophilic Aromatic Substitution
The amine group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[18] Its lone pair of electrons can be donated into the aromatic pi-system, stabilizing the cationic intermediate (the sigma complex) formed during the attack by an electrophile.[19][20] This effect is most pronounced at the positions ortho and para to the amine.
In the dibenzothiophene system, this directing effect would primarily target the C-1 and C-3 positions. However, the extreme reactivity of the primary amine can lead to side reactions, such as oxidation or reaction of the electrophile at the nitrogen atom. Therefore, it is standard practice to "tame" the amine by converting it to an amide (via acylation, as described in Section 2) before performing EAS reactions like nitration or Friedel-Crafts acylation.[21] The amide group is still an ortho-, para-director but is less activating, allowing for more controlled and predictable outcomes. The protecting group can be easily removed by hydrolysis after the EAS reaction is complete.
Caption: Strategy for controlled electrophilic aromatic substitution.
Conclusion
The amine group of this compound is a versatile handle for molecular elaboration. Its nucleophilicity is expertly exploited in modern C-N cross-coupling and acylation reactions, providing robust pathways to complex amides and arylamines. Its ability to form a diazonium salt opens up a separate avenue for introducing a host of other functionalities. Finally, its powerful directing effect in electrophilic aromatic substitution, when properly moderated through a protection strategy, allows for precise functionalization of the dibenzothiophene core. A thorough understanding of these reaction classes, the rationale behind the specific conditions employed, and the influence of the heterocyclic system is essential for any scientist aiming to unlock the full synthetic potential of this valuable scaffold.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Diazotisation [organic-chemistry.org]
- 17. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Aromatic Reactivity [www2.chemistry.msu.edu]
- 21. Khan Academy [khanacademy.org]
discovery and history of aminodibenzothiophene compounds
An In-depth Technical Guide to the Discovery and Synthetic Evolution of Aminodibenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzothiophene scaffold is a privileged heterocyclic motif, integral to the development of novel pharmaceuticals, photoactive materials, and conducting polymers.[1] Among its many derivatives, aminodibenzothiophenes represent a critical class of compounds, serving as versatile building blocks for complex molecular architectures. This guide provides a comprehensive overview of the , tracing their synthetic evolution from classical, multi-step procedures to modern, highly efficient catalytic methodologies. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis to inform contemporary synthetic strategies.
The Genesis of Aminodibenzothiophenes: Classical Synthetic Approaches
The initial forays into the synthesis of aminodibenzothiophenes were characterized by multi-step sequences, often reliant on harsh reaction conditions and limited in substrate scope. These foundational methods, while historically significant, underscore the synthetic challenges that spurred the development of more sophisticated techniques.
The Gilman Approach: Nitration Followed by Reduction
One of the earliest and most straightforward strategies for accessing the aminodibenzothiophene core was reported by Gilman.[1][2] This two-step process remains a classic example of electrophilic aromatic substitution followed by functional group transformation.
-
Electrophilic Nitration: The process begins with the nitration of the dibenzothiophene ring system. This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). The substitution pattern on the dibenzothiophene core is highly dependent on the reaction conditions.[3][4][5]
-
Reduction of the Nitro Group: The resulting nitrodibenzothiophene intermediate is then reduced to the corresponding amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation using catalysts like Raney nickel being a common choice.[1][2]
While effective, this methodology suffers from the inherent drawbacks of multi-step syntheses, including lower overall yields and increased waste generation. Furthermore, the harsh, acidic conditions of nitration can be incompatible with sensitive functional groups, and controlling the regioselectivity can be challenging.[1]
Other Early Methodologies
Other early approaches included electrophilic amination requiring the pre-synthesis of organometallic starting materials like aryl lithium compounds, or lengthy sequences starting from acetyl arenes.[1][2] These methods were often cumbersome and lacked the efficiency and practicality required for broad application, highlighting a clear need for more direct and versatile synthetic routes.[1]
A Paradigm Shift: The Rise of Metal-Catalyzed Cross-Coupling
The late 20th and early 21st centuries witnessed a revolution in synthetic organic chemistry with the advent of metal-catalyzed cross-coupling reactions. These transformations provided powerful new tools for the construction of carbon-heteroatom bonds, dramatically improving the synthesis of aryl amines, including aminodibenzothiophenes.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds.[6] Traditional Ullmann reactions were often plagued by the need for harsh conditions, such as very high temperatures (often over 200 °C) and stoichiometric amounts of copper.[2][6]
However, modern advancements have led to the development of milder, more efficient copper-catalyzed Ullmann-type couplings. These improved protocols utilize soluble copper(I) catalysts, often in the absence of a ligand, making the process more environmentally and economically favorable.[1][7] This has enabled the direct amination of halo-dibenzothiophenes with a wide range of nitrogen nucleophiles, including aqueous ammonia, to furnish primary aminodibenzothiophenes in a single step.[1]
The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, the amine coordinates to the copper(I) catalyst. This complex then undergoes oxidative addition with the halo-dibenzothiophene to form a copper(III) intermediate. The final step is a reductive elimination event that forges the C-N bond and regenerates the active copper(I) catalyst.[1]
References
- 1. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Dibenzothiophenamine as a Versatile Precursor for Advanced OLED Materials
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers. A key strategy in the design of next-generation OLED materials is the use of rigid, thermally stable molecular scaffolds that can be precisely functionalized to tune their optoelectronic properties.
The dibenzo[b,d]thiophene (DBT) core has emerged as a privileged scaffold in this field. Its rigid, planar structure and high triplet energy make it an excellent building block for both high-efficiency fluorescent and phosphorescent OLEDs.[1][2] This guide focuses on a particularly valuable derivative, 2-Dibenzothiophenamine (2-DBTA) , and its application as a versatile precursor for synthesizing high-performance Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters. The primary amino group at the C2 position serves as a potent synthetic handle, enabling the construction of complex, high-performance molecules through robust C-N bond-forming reactions.
Scientific Rationale: Why this compound?
The utility of 2-DBTA is rooted in the synergistic properties of its dibenzothiophene core and its reactive amine functionality.
-
The Dibenzothiophene Core: This fused ring system provides exceptional thermal and morphological stability, which is critical for ensuring long operational lifetimes in OLED devices.[3] Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are less prone to degradation under thermal stress during device operation. Furthermore, the high triplet energy of the DBT unit (~3.0 eV) is crucial for hosting blue phosphorescent emitters without quenching, enabling the fabrication of highly efficient deep-blue PHOLEDs.[1][2]
-
The Amine Functional Handle: The -NH₂ group at the 2-position is the key to 2-DBTA's versatility. It serves as an excellent nucleophile in modern cross-coupling chemistry, most notably the Buchwald-Hartwig amination. By coupling 2-DBTA with various aryl halides, researchers can systematically introduce electron-donating or hole-transporting moieties (like carbazoles or triphenylamines). This modular approach allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a fundamental requirement for optimizing charge injection and transport balance within the OLED device stack.[4]
-
Path to Donor-Acceptor Systems: The DBT core itself is electronically adaptable. While DBT is a moderately electron-donating unit, its sulfur atom can be oxidized to form dibenzo[b,d]thiophene-S,S-dioxide, a potent electron acceptor.[5] This duality allows 2-DBTA to be incorporated as a donor unit in conjunction with acceptor moieties, forming the classic Donor-Acceptor (D-A) architecture essential for TADF emitters.[6]
Synthetic Pathways and Detailed Protocols
The functionalization of this compound is predominantly achieved through palladium- or copper-catalyzed C-N cross-coupling reactions. These methods provide reliable and high-yielding routes to a diverse library of advanced OLED materials.
Pathway I: Synthesis of Hole Transport Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[7][8] It offers mild reaction conditions and broad functional group tolerance, making it ideal for synthesizing complex triarylamine-based HTMs. In this context, 2-DBTA acts as the amine coupling partner.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3.1: Synthesis of N-(dibenzo[b,d]thiophen-2-yl)-N,N-diphenylaniline
-
Rationale: This protocol describes the synthesis of a classic HTM structure where the DBT core is appended to a triphenylamine (TPA) moiety. TPA is a well-known hole-transporting unit, and its combination with DBT results in a material with excellent thermal stability and suitable HOMO energy levels for hole injection from standard anodes like ITO. The choice of Pd₂(dba)₃ as the catalyst precursor and a bulky biarylphosphine ligand like XPhos is crucial for achieving high catalytic turnover and coupling efficiency with sterically demanding substrates.[9] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[10]
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
4-Bromotriphenylamine (1.05 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon line
-
Standard glassware for workup and column chromatography
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-bromotriphenylamine, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to afford the pure product.
-
Pathway II: Synthesis of TADF Emitters via Ullmann Condensation
While palladium catalysis is often preferred, the copper-catalyzed Ullmann condensation is a powerful, classic alternative for C-N bond formation, particularly with aryl iodides.[11][12] It can be advantageous when palladium catalysts are poisoned by other functional groups or when exploring different reactivity patterns. This method is particularly useful for constructing D-A type molecules where 2-DBTA serves as the donor.
Protocol 3.2: Synthesis of N-(dibenzo[b,d]thiophen-2-yl)phenoxazine
-
Rationale: This protocol couples 2-DBTA with 10-iodophenoxazine to create a D-A type structure. Phenoxazine is a strong electron donor, and when coupled with the DBT unit, it can lead to materials with interesting photophysical properties. The Ullmann reaction typically requires higher temperatures than Buchwald-Hartwig and a polar aprotic solvent like DMF to facilitate the reaction.[11] Copper(I) iodide is the active catalyst, and a ligand such as 1,10-phenanthroline can accelerate the reaction by stabilizing the copper intermediates.[13]
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
10-Iodophenoxazine (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard reaction and purification equipment
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, 10-iodophenoxazine, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150-160 °C and stir for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
Collect the resulting precipitate by filtration or extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired D-A compound.
-
Characterization and Data Analysis
A rigorous characterization workflow is essential to validate the synthesis and evaluate the material's suitability for OLED applications.
Caption: Standard characterization workflow for new OLED materials.
Data Summary Table:
The table below presents hypothetical data for materials synthesized from 2-DBTA, illustrating the key parameters evaluated. DBT-TPA refers to the product from Protocol 3.1, and DBT-PXZ from Protocol 3.2.
| Property | DBT-TPA (HTM) | DBT-PXZ (Emitter) | Significance for OLEDs |
| HOMO Level (eV) | -5.35 | -5.20 | Governs hole injection efficiency from the anode. |
| LUMO Level (eV) | -2.10 | -2.45 | Governs electron injection efficiency from the cathode. |
| Triplet Energy (eV) | 2.95 | 2.65 | Must be higher than the emitter's triplet energy in host materials. |
| PL Emission λ (nm) | 410 (in Toluene) | 495 (in Toluene) | Determines the color of light emitted. |
| PLQY (%) | 65% | 85% (TADF) | Efficiency of converting electrical energy to light. |
| Tg (°C) | 125 °C | 140 °C | High Tg indicates good morphological stability.[3] |
| Td (°C) | 450 °C | 465 °C | High Td indicates good thermal stability during operation. |
Application Protocol: OLED Device Fabrication
To assess the performance of a newly synthesized material, it is incorporated into a multilayer OLED device fabricated by vacuum thermal evaporation.
Caption: OLED structure and corresponding energy level diagram.
-
Protocol 5.1: Fabrication of a Blue OLED using DBT-TPA as HTL
-
Substrate Cleaning: Patterned Indium Tin Oxide (ITO) glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function and remove organic residues.
-
Layer Deposition: The cleaned substrate is transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
The organic layers and metal cathode are deposited sequentially without breaking vacuum. A typical device stack would be:
-
ITO (Anode)
-
DBT-TPA (HTL, 30 nm) - The synthesized material.
-
EML (20 nm) - A suitable blue-emitting layer, e.g., a host doped with a blue emitter.
-
TPBi (ETL, 30 nm) - 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene.
-
LiF (EIL, 1 nm).
-
Al (Cathode, 100 nm).
-
-
Encapsulation: The completed device is encapsulated under an inert atmosphere using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.
-
Characterization: The device performance is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
-
Conclusion
This compound stands out as a remarkably effective and versatile precursor for the synthesis of advanced OLED materials. Its robust dibenzothiophene core provides the requisite thermal and morphological stability, while the strategically placed amine group opens the door to a vast chemical space via powerful C-N coupling reactions. By judiciously selecting coupling partners, researchers can rationally design and synthesize novel hole-transporting materials and complex emitters with tailored optoelectronic properties. The protocols and methodologies outlined in this guide provide a solid foundation for leveraging 2-DBTA to develop the next generation of materials for high-performance, long-lasting OLED displays and lighting solutions.
References
- 1. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hole transport materials based on N,N′-disubstituted-dihydrophenazine derivatives for electroluminescent diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Dibenzothiophenamine in Hole-Transporting Layers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the application of 2-Dibenzothiophenamine as a promising material for hole-transporting layers (HTLs) in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Drawing upon established principles in materials science and organic electronics, this document outlines the synthesis, characterization, and device integration of this compound, offering both foundational knowledge and actionable protocols for researchers in the field.
Introduction: The Rationale for Novel Hole-Transporting Materials
The efficiency, stability, and overall performance of multilayer optoelectronic devices are critically dependent on the seamless transport of charge carriers between the active layer and the electrodes. The hole-transporting layer (HTL) plays a pivotal role in this process, facilitating the efficient extraction and transport of holes from the emissive or light-absorbing layer to the anode, while simultaneously blocking the passage of electrons.
Dibenzothiophene (DBT) and its derivatives have emerged as a compelling class of materials for organic electronics, owing to their rigid, planar structure and excellent thermal stability.[1] The inherent planarity of the DBT core promotes intermolecular π-π stacking, which is conducive to efficient charge transport. The introduction of an amine functional group at the 2-position of the dibenzothiophene scaffold, yielding this compound, is a strategic molecular design choice. The electron-donating nature of the amino group is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter for achieving ohmic contact with the active layers in many perovskite and OLED device architectures.
This guide will explore the potential of this compound as a cost-effective and synthetically accessible HTL material, providing detailed protocols for its synthesis, characterization, and integration into optoelectronic devices.
Material Properties and Characterization
While specific experimental data for this compound is not extensively reported in the literature, its electronic and physical properties can be reasonably inferred from the known characteristics of the dibenzothiophene core and the electronic influence of the amine substituent.
Predicted Physicochemical and Electronic Properties
The following table summarizes the predicted properties of this compound, benchmarked against related compounds.
| Property | Predicted Value/Characteristic for this compound | Rationale and Comparative Compounds |
| Molecular Formula | C₁₂H₉NS | - |
| Molecular Weight | 199.27 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Typical for aromatic amines. |
| Thermal Stability (Td) | > 300 °C (predicted) | Dibenzothiophene derivatives exhibit high thermal stability.[2] |
| Glass Transition Temp. (Tg) | > 100 °C (predicted) | The rigid DBT core contributes to a high Tg. |
| HOMO Energy Level | -5.2 to -5.5 eV (estimated) | The amine group will raise the HOMO level compared to unsubstituted dibenzothiophene. Aminothiophene derivatives show similar HOMO levels.[3][4] |
| LUMO Energy Level | -1.8 to -2.2 eV (estimated) | The LUMO is primarily associated with the dibenzothiophene core.[5] |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/Vs (estimated) | Dependent on film morphology and purity. Dibenzothiophene-based materials have shown mobilities in this range.[6] |
Essential Characterization Protocols
To validate the properties of synthesized this compound and its performance as an HTL, a suite of characterization techniques is recommended.
-
Protocol 2.2.1: Spectroscopic and Thermal Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and purity of the synthesized this compound using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic vibrational modes, including the N-H stretches of the amine group.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Determine the decomposition temperature (Td) and glass transition temperature (Tg) to assess thermal stability.
-
-
Protocol 2.2.2: Electrochemical and Electronic Property Measurement
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials. The HOMO level can be calculated using the formula: HOMO = -[E_ox vs. Fc/Fc⁺ + 4.8] eV.[7]
-
UV-Visible Spectroscopy: Analyze the optical absorption properties and determine the optical bandgap.
-
Space-Charge Limited Current (SCLC) Measurement: Fabricate a hole-only device to determine the hole mobility.[6][7][8] The device structure is typically ITO/HTL/Metal (with a high work function, e.g., Au or MoO₃/Au). The mobility can be extracted from the J-V characteristics in the SCLC region using the Mott-Gurney law.[6]
-
Synthesis of this compound
A robust and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9][10][11] This reaction facilitates the coupling of an aryl halide with an amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Detailed Synthesis Protocol
Materials:
-
2-Bromodibenzothiophene
-
Benzophenone imine (as an ammonia surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromodibenzothiophene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Application in Hole-Transporting Layers
This compound can be deposited as a thin film to serve as an HTL through either solution-processing or vacuum thermal evaporation.
Solution-Processing Protocol
Solution-processing offers a low-cost, scalable method for device fabrication.[12][13][14][15][16]
Materials:
-
Purified this compound
-
High-purity solvent (e.g., chlorobenzene, dichlorobenzene)
-
Optional p-type dopants (e.g., Li-TFSI, FK209) and additives (e.g., tBP)
-
Pre-cleaned ITO-coated glass substrates
Procedure:
-
Prepare a solution of this compound (e.g., 10-20 mg/mL) in the chosen solvent. If doping is required, add the dopant and additive solutions.
-
Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the solution onto the pre-cleaned and plasma-treated ITO substrate via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-50 nm).
-
Anneal the film on a hotplate at a temperature below the material's Tg (e.g., 80-100 °C) to remove residual solvent.
Vacuum Deposition Protocol
Vacuum thermal evaporation is a highly controlled deposition technique that yields uniform and pure thin films, which is standard for high-performance OLEDs.[2][17][18]
Materials:
-
High-purity (sublimed grade) this compound
-
Pre-cleaned ITO-coated glass substrates
-
Vacuum deposition system with a base pressure < 1 x 10⁻⁶ Torr
-
Low-temperature evaporation (LTE) source
Procedure:
-
Load the purified this compound into a suitable LTE source within the vacuum chamber.
-
Mount the pre-cleaned ITO substrates in the substrate holder.
-
Evacuate the chamber to the base pressure.
-
Gently heat the LTE source to sublime the this compound.
-
Deposit the material onto the substrates at a controlled rate (e.g., 0.1-0.2 nm/s), monitored by a quartz crystal microbalance.
-
Deposit to the desired thickness (typically 20-50 nm).
-
Allow the system to cool before venting.
Device Fabrication and Performance Evaluation
The following diagrams illustrate the general architecture of an OLED and a perovskite solar cell incorporating a this compound HTL.
Caption: Typical OLED device structure with a this compound HTL.
Caption: Typical n-i-p perovskite solar cell structure with a this compound HTL.
Performance Metrics
-
For OLEDs: Key performance indicators include current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and operational lifetime (LT₅₀ or LT₉₅).
-
For Perovskite Solar Cells: The primary metrics are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion and Future Outlook
This compound presents a promising scaffold for the development of new hole-transporting materials. Its synthesis via established methods like the Buchwald-Hartwig amination is straightforward, and its predicted electronic properties make it a viable candidate for efficient hole injection and transport in optoelectronic devices. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and integrate this material into OLEDs and perovskite solar cells. Further research should focus on experimental validation of its properties, optimization of deposition conditions, and exploration of chemical modifications to further enhance its performance and stability.
References
- 1. Kurt J. Lesker Company | Organic Electronics - OLEDs & OPVs | Enabling Technology for a Better World [lesker.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New solution-processable small molecules as hole-transporting layer in efficient polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Solution-processed thermally stable amorphous films of small molecular hole injection/transport bi-functional materials and their application in high efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Solution-processed Molybdenum Oxide Hole Transport Layer Stabilizes Organic Solar Cells [cjps.org]
- 16. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 17. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. vaccoat.com [vaccoat.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Dibenzothiophenamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Arylated Dibenzothiophenamines
The dibenzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Its rigid, planar structure and unique electronic properties make it an attractive core for designing novel therapeutic agents and functional materials. Specifically, functionalization at the 2-position of the dibenzothiophene ring system, particularly with the introduction of an amino group to form 2-dibenzothiophenamine, opens up a critical vector for molecular elaboration. The subsequent arylation of this amino-substituted scaffold via Suzuki-Miyaura cross-coupling reactions represents a powerful and versatile strategy for the synthesis of complex biaryl and heteroaryl structures.[5] These 2-arylated dibenzothiophenamine derivatives are key building blocks in the development of novel pharmaceuticals, including potential anticancer and antimicrobial agents.[3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as it applies to this compound derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss its application in the broader context of drug discovery.
I. The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[6][7][8] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is typically a halide like Br or I) of the 2-halo-dibenzothiophene derivative. This step forms a palladium(II) intermediate.[6][7][9] The choice of ligand on the palladium catalyst is crucial, as electron-rich and bulky ligands can facilitate this often rate-determining step.[6]
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11] The base can also participate by forming a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the 2-arylated dibenzothiophenamine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
II. Protocol & Methodology: A Practical Guide
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction involving a 2-halo-dibenzothiophenamine derivative and an arylboronic acid.
Materials:
-
2-Bromo-dibenzothiophenamine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-dibenzothiophenamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., a 3:1 mixture of Dioxane and degassed water). Stir the mixture for 5-10 minutes to ensure good suspension. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-arylated dibenzothiophenamine.
Optimized Reaction Conditions:
The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific substrates used. Below is a table summarizing typical conditions that have been successfully employed.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts | The choice of ligand influences catalyst stability and activity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[12][13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Ba(OH)₂ can be effective for sterically hindered substrates.[10][15] Fluoride bases like CsF can be used for base-sensitive substrates.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A polar, aprotic solvent is generally preferred. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates. Microwave irradiation can also be employed to reduce reaction times.[16] |
| Organoboron Reagent | Arylboronic acids, Arylboronic esters (pinacol, MIDA) | Boronic acids are common, but boronic esters can offer greater stability and are useful for substrates that are incompatible with the conditions for boronic acid synthesis.[8][17][18] |
III. Application in Drug Discovery: Synthesizing Bioactive Scaffolds
The Suzuki-Miyaura coupling of this compound derivatives is a key step in the synthesis of numerous compounds with potential therapeutic applications. For instance, the introduction of various aryl and heteroaryl moieties at the 2-position can modulate the biological activity of the resulting molecules, leading to the discovery of potent enzyme inhibitors, receptor antagonists, or antimicrobial agents.
A notable example is the synthesis of derivatives that can serve as precursors to complex polycyclic aromatic structures with interesting photophysical and electronic properties, which are relevant in the development of new diagnostic tools and therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Fidelity Measurement of Fluorescence Quantum Yield for 2-Dibenzothiophenamine
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield (ΦF) of 2-Dibenzothiophenamine. We detail the comparative method, a robust and widely accessible technique, utilizing Quinine Sulfate as a reference standard. This guide is designed for researchers in materials science, drug development, and photochemistry, offering in-depth explanations of experimental choices, methods for mitigating common errors such as the inner filter effect, and a complete data analysis workflow. The principles and protocols described herein ensure high-fidelity, reproducible measurements critical for the characterization of novel fluorophores.
Introduction: The "Why" Behind Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is a cornerstone photophysical parameter, quantifying the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed.[1] For a compound like this compound, a sulfur-containing heterocyclic aromatic molecule, understanding its ΦF is paramount. Dibenzothiophene derivatives are gaining interest as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronics.[2][3] A high quantum yield is often a prerequisite for applications demanding bright fluorescence. Conversely, a low quantum yield might suggest that other de-excitation pathways, such as intersystem crossing to a triplet state, are dominant, a property that could be leveraged in other applications like photodynamic therapy.[3]
Therefore, an accurate ΦF value is not merely a data point; it is a critical descriptor of molecular behavior that informs rational design and application. This guide will walk you through the comparative method, which determines the ΦF of a sample by comparing its fluorescence to a well-characterized standard.[4][5]
Foundational Principles: The Comparative Method
The comparative method, also known as the relative method, is predicated on a simple principle: if a test sample and a reference standard absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[5][6] The calculation is governed by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX is the fluorescence quantum yield of the test sample (this compound).
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[7]
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.[8]
This method is experimentally straightforward and avoids the complex instrumentation, such as an integrating sphere, required for absolute quantum yield measurements.[8][9] Its accuracy, however, is critically dependent on the reliability of the standard's quantum yield and meticulous experimental execution.[9]
Experimental Design & Rationale
Materials & Instrumentation
| Component | Specification | Rationale / Key Insight |
| Test Compound | This compound (High Purity) | Purity is paramount to avoid interference from fluorescent impurities. |
| Reference Standard | Quinine Sulfate Dihydrate | A widely accepted standard with a well-documented quantum yield (ΦST ≈ 0.58 in 0.1 M H2SO4).[4][10] Its absorption profile is suitable for excitation in the UV range. |
| Solvent | Spectroscopic Grade Ethanol or Cyclohexane | Must be transparent at excitation and emission wavelengths. Always check for background fluorescence.[1] Dibenzothiophene derivatives show varying properties in different solvents.[3] Using the same solvent for sample and standard simplifies the calculation by making the refractive index term (ηX2 / ηST2) equal to 1.[6] |
| Acid for Standard | 0.1 M Sulfuric Acid (H2SO4) or 0.1 M Perchloric Acid (HClO4) | Quinine sulfate's quantum yield is stable and well-characterized in acidic solution.[11][12] Note: Recent studies suggest Quinine in HClO4 has better temperature stability than in H2SO4.[13][14] |
| Instrumentation | 1. Calibrated UV-Vis Spectrophotometer2. Calibrated Spectrofluorometer | Both instruments must be well-maintained and calibrated. The spectrofluorometer must be capable of providing spectrally corrected emission data.[9] |
| Cuvettes | 1 cm path length quartz cuvettes | Quartz is required for UV measurements. Using the same cuvette for all measurements minimizes path length errors. |
Mitigating a Critical Source of Error: The Inner Filter Effect
The inner filter effect (IFE) is a major pitfall in fluorescence measurements. It arises when the sample concentration is too high, causing a non-linear relationship between fluorescence intensity and concentration.[15][16]
-
Primary IFE: The excitation light is attenuated as it passes through the cuvette, so molecules in the center do not receive the full excitation intensity.[15]
-
Secondary IFE: Emitted fluorescence is re-absorbed by other molecules in the solution, especially if there is significant overlap between the absorption and emission spectra.[15]
The Golden Rule: To avoid the inner filter effect, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette.[1][4] This ensures a linear relationship between absorbance and fluorescence intensity, which is the foundation of the comparative method.
Detailed Experimental Protocol
The following workflow provides a systematic approach to data acquisition.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. iss.com [iss.com]
- 5. static.horiba.com [static.horiba.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. jasco-global.com [jasco-global.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. Quinine sulfate [omlc.org]
- 12. Quinine sulfate [omlc.org]
- 13. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. static.horiba.com [static.horiba.com]
- 16. srs.tcu.edu [srs.tcu.edu]
Application Note: Strategic Functionalization of the 2-Amine Group on the Dibenzothiophene Scaffold
Abstract
The dibenzothiophene (DBT) scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The amine group at the 2-position of 2-dibenzothiophenamine serves as a critical synthetic handle for molecular diversification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview and detailed protocols for the four most common and effective strategies for functionalizing this primary aromatic amine: N-Acylation, N-Sulfonylation, N-Alkylation, and Palladium-Catalyzed N-Arylation. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents step-by-step, self-validating protocols for laboratory execution.
N-Acylation: Synthesis of Biologically Relevant Amides
Principle & Expertise: The conversion of the primary amine of this compound into an amide is one of the most fundamental and reliable functionalization reactions. This transformation is typically achieved via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. The resulting amide bond is exceptionally stable and is a cornerstone of many pharmaceutical structures. The choice of an acylating agent is dictated by reactivity and substrate tolerance. Acyl chlorides are highly reactive but generate hydrochloric acid (HCl) as a byproduct, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation and deactivation of the starting amine.[3][4]
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes the synthesis of N-(dibenzothiophen-2-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
Data Summary: Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Time | Notes |
| Acyl Chloride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | 1-4 h | Highly efficient; requires a stoichiometric base.[3] |
| Acid Anhydride | Pyridine (cat.) or None | DCM, Toluene | RT to 80 °C | 3-12 h | Less reactive than acyl chlorides; byproduct is a carboxylic acid. |
| Carboxylic Acid | EDC, DCC | DCM, DMF | RT | 12-24 h | Amide coupling reagents needed; ideal for sensitive substrates. |
Workflow for N-Acylation
References
Application Note & Protocols: High-Yield Synthetic Routes to 2,8-Disubstituted Dibenzothiophenes
Abstract
2,8-Disubstituted dibenzothiophenes (DBTs) are a privileged scaffold in materials science and medicinal chemistry, forming the core of high-performance organic semiconductors and pharmacologically active agents. Achieving high yields and regiochemical purity at the 2- and 8-positions is critical for developing next-generation technologies and therapeutics. This guide provides an in-depth analysis of field-proven synthetic strategies designed to maximize the yield and purity of these valuable compounds. We will focus on the robust and versatile post-functionalization of a common intermediate, 2,8-dibromodibenzothiophene, via palladium-catalyzed cross-coupling reactions. Additionally, we will explore alternative and emerging methods, such as intramolecular C-H activation and directed functionalization, offering a comprehensive toolkit for the modern synthetic chemist.
Introduction: The Challenge and Opportunity of 2,8-Disubstitution
The dibenzothiophene tricycle is a rigid, planar, and electron-rich heteroaromatic system. Functionalization at the 2- and 8-positions allows for the extension of the π-conjugated system, tuning of HOMO/LUMO energy levels, and modulation of intermolecular packing—properties essential for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The primary synthetic challenge lies in achieving selective and efficient disubstitution, avoiding mixtures of isomers and byproducts that complicate purification and reduce overall yield.
This document moves beyond a simple listing of reactions to explain the causality behind protocol choices, providing a logical framework for reaction optimization and troubleshooting.
The Workhorse Strategy: Post-Functionalization of 2,8-Dibromodibenzothiophene
The most reliable and widely adopted strategy for accessing a diverse library of 2,8-disubstituted DBTs involves a two-stage approach: first, the synthesis of a key building block, 2,8-dibromodibenzothiophene, followed by its diversification through high-yield cross-coupling reactions. This approach provides excellent regiochemical control, as the bromine atoms serve as versatile synthetic handles.[1]
Synthesis of the Key Intermediate: 2,8-Dibromodibenzothiophene
The foundational step is a regioselective electrophilic aromatic substitution on the DBT core. The sulfur atom directs electrophiles to the 2- and 8-positions, allowing for a straightforward and high-yielding bromination.
Protocol 1: Synthesis of 2,8-Dibromodibenzothiophene
-
Rationale: This protocol uses elemental bromine in a suitable solvent. Controlled temperature is crucial to ensure high regioselectivity and prevent over-bromination.[1]
-
Materials:
-
Dibenzothiophene (1.0 equiv)
-
Bromine (Br₂) (2.1-2.2 equiv)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve dibenzothiophene in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Protect the setup from light.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine in chloroform to the reaction mixture dropwise over 1-2 hours. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield 2,8-dibromodibenzothiophene as a white crystalline powder with high purity (>99%).
-
High-Yield C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 2,8-dibromo-DBT intermediate with various organoboron reagents.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][4]
Causality for High Yield:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with phosphine ligands, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: A base, typically an inorganic carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄), is required to activate the boronic acid for the transmetalation step.[4][5] Cesium carbonate is often superior for challenging couplings due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Comparison of Conditions for Double Suzuki Coupling on Dibromothiophenes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | Good | [3] |
| Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | High | (General) |
| Pd(OAc)₂ (4) | P(t-Bu)₃ (8) | Cs₂CO₃ (3.0) | Dioxane | 80 | High |[4] |
Protocol 2: High-Yield Double Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a robust Pd(PPh₃)₄ catalyst system with potassium phosphate as the base, which has been shown to be effective for double couplings on dibromothiophenes.[3]
-
Materials:
-
2,8-Dibromodibenzothiophene (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add 2,8-dibromodibenzothiophene, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2,8-diaryl-dibenzothiophene.
-
High-Yield C-N Bond Formation: Buchwald-Hartwig Amination
For installing nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method.[6] This palladium-catalyzed reaction couples aryl halides with a wide variety of primary and secondary amines, amides, and other N-heterocycles.[7]
Causality for High Yield:
-
Ligand Choice: This is the most critical parameter. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XantPhos, BrettPhos, RuPhos) are state-of-the-art.[8][9] They facilitate the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides and sterically hindered amines.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used depending on the substrate's sensitivity.
-
Catalyst Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) are effective, as the Pd(II) is reduced in situ to the active Pd(0) catalyst.[8]
Protocol 3: High-Yield Double Buchwald-Hartwig Amination
-
Rationale: This protocol employs a modern catalyst system using a pre-catalyst or generating the active catalyst in situ with a specialized biaryl phosphine ligand, which is known to promote high yields.[9]
-
Materials:
-
2,8-Dibromodibenzothiophene (1.0 equiv)
-
Amine (2.2-2.5 equiv)
-
Pd₂(dba)₃ (2 mol%) and XantPhos (4-5 mol%) OR a pre-catalyst like [Pd(XantPhos)Cl₂]
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.
-
Add the 2,8-dibromodibenzothiophene, the palladium precursor, and the ligand.
-
Add the anhydrous solvent, followed by the amine nucleophile via syringe.
-
Seal the flask and heat to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel to isolate the 2,8-diamino-dibenzothiophene product.
-
Alternative & Emerging Strategies
While post-functionalization is the dominant strategy, other methods offer unique advantages, such as improved atom economy or access from different starting materials.
Intramolecular Cyclization via C-H Activation
This strategy builds the DBT core from simpler diaryl sulfides through a palladium-catalyzed intramolecular dehydrogenative cyclization.[11][12] This oxidant-free method involves the cleavage of both C-H and C-S bonds to form the thiophene ring.
-
Key Features:
-
Starting Materials: Diaryl sulfides.
-
Conditions: Typically requires a palladium catalyst (e.g., Pd(OAc)₂) and a ligand in a high-boiling solvent like toluene at elevated temperatures (~130 °C).[12]
-
Advantages: A powerful way to construct the DBT core itself, potentially with substituents already in place on the aryl rings, avoiding the need for dibenzothiophene as a starting material. Yields are reported as moderate to good.[11]
-
Directed C-H Functionalization
A more modern approach aims to bypass the halogenation step entirely by directly functionalizing the C-H bonds of the DBT core. To achieve the required regioselectivity, a directing group is often employed. For instance, the sulfoxide group at the 5-position can direct metallation and subsequent boration to the adjacent 4-position.[13] While this has been demonstrated for the 4-position, similar logic could be applied to develop routes for 2,8-functionalization, representing a frontier in efficient synthesis. This method offers high atom economy but may require more complex, multi-step sequences to install and remove the directing group.
Conclusion
For the reliable and high-yield synthesis of a broad range of 2,8-disubstituted dibenzothiophenes, the post-functionalization strategy is unparalleled. It relies on the robust and scalable synthesis of 2,8-dibromodibenzothiophene, which serves as a versatile platform for diversification. Mastery of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with careful selection of ligands, bases, and conditions, empowers researchers to achieve excellent yields (>80-90%) for a wide array of C-C and C-N bond formations. Emerging strategies like direct C-H functionalization promise more atom-economical routes in the future, but the protocols detailed herein represent the current state-of-the-art for practical, high-yield synthesis in both academic and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 13. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 2-Dibenzothiophenamine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Dibenzothiophene Scaffold in Medicinal Chemistry
The dibenzothiophene tricycle is a privileged scaffold in modern drug discovery, imparting a unique combination of rigidity, lipophilicity, and electronic properties to bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. 2-Dibenzothiophenamine, with its reactive amino group appended to this robust heterocyclic core, represents a versatile and highly valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates.
This guide provides an in-depth exploration of the chemical utility of this compound, focusing on its strategic application in the construction of complex molecular architectures relevant to contemporary pharmaceutical research. We will delve into the causality behind experimental choices and present detailed, field-proven protocols for key synthetic transformations.
Chemical Properties and Handling of this compound
This compound, also known as dibenzo[b,d]thiophen-2-amine, is a solid crystalline substance with the molecular formula C₁₂H₉NS[4]. Its chemical reactivity is primarily centered around the nucleophilic amino group and the potential for electrophilic substitution on the electron-rich aromatic rings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | PubChem[4] |
| Molecular Weight | 199.27 g/mol | PubChem[4] |
| CAS Number | 7428-91-3 | ChemicalBook[5] |
| Appearance | Solid | - |
| IUPAC Name | dibenzothiophen-2-amine | PubChem[4] |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin and serious eye irritation[4]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications in Pharmaceutical Intermediate Synthesis
The strategic value of this compound lies in its ability to serve as a cornerstone for the construction of more complex, biologically active molecules. The primary amino group provides a convenient handle for a variety of chemical transformations, including acylation, alkylation, and participation in transition metal-catalyzed cross-coupling reactions.
Application I: Synthesis of N-Acylated Dibenzothiophene Derivatives as Potential Kinase Inhibitors
A significant area of interest in oncology and inflammatory disease research is the development of selective kinase inhibitors. The dibenzothiophene scaffold has been identified as a promising core for such agents[6][7]. N-acylation of this compound with various carboxylic acids or their activated derivatives can generate a library of amide-containing compounds for screening against a panel of kinases.
Causality of Experimental Choices: The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred over traditional methods like acid chlorides due to their milder reaction conditions and lower incidence of side reactions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to prevent unwanted side reactions with the coupling agent and to neutralize the acid formed during the reaction.
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol 1: Synthesis of N-(dibenzothiophen-2-yl)benzamide
-
Reagent Preparation:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), benzoic acid (1.2 eq), and HATU (1.5 eq).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M with respect to this compound.
-
-
Reaction Setup:
-
Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(dibenzothiophen-2-yl)benzamide.
-
Table 2: Expected Yield and Characterization Data
| Compound | Expected Yield | Analytical Data |
| N-(dibenzothiophen-2-yl)benzamide | 85-95% | ¹H NMR, ¹³C NMR, LC-MS |
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of Di-Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[8][9]. This reaction allows for the coupling of this compound with a variety of aryl halides or triflates to generate di-aryl amine intermediates, which are common motifs in pharmacologically active compounds, including those with anticancer and anti-inflammatory properties.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A common and effective catalytic system consists of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The ligand facilitates the reductive elimination step, which is crucial for product formation. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.
Logical Relationship for Buchwald-Hartwig Amination:
Caption: Key components for the Buchwald-Hartwig amination.
Detailed Protocol 2: Synthesis of N-phenyl-dibenzothiophen-2-amine
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-phenyl-dibenzothiophen-2-amine.
-
Table 3: Representative Substrate Scope and Expected Yields
| Aryl Halide | Expected Yield |
| Bromobenzene | 80-90% |
| 4-Bromoanisole | 75-85% |
| 1-Bromo-4-(trifluoromethyl)benzene | 70-80% |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed herein for N-acylation and Buchwald-Hartwig amination provide robust and reproducible methods for the functionalization of this important scaffold. The resulting derivatives are primed for further elaboration and biological evaluation, paving the way for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more complex and diverse libraries of dibenzothiophene-containing compounds through the application of other modern synthetic methodologies, such as C-H activation and photoredox catalysis.
References
- 1. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
Application Notes and Protocols: A Step-by-Step Guide to the Buchwald-Hartwig Amination of 2-Bromodibenzothiophene
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial linkages.[1] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]
This application note provides a detailed, step-by-step guide for the Buchwald-Hartwig amination of 2-bromodibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental protocol, and offer insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 2-bromodibenzothiophene to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired 2-aminodibenzothiophene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of a sterically hindered and electron-rich phosphine ligand is critical to favor the desired reductive elimination pathway over this unproductive route.[1]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of 2-Bromodibenzothiophene
This protocol provides a general procedure for the coupling of 2-bromodibenzothiophene with a primary or secondary amine. The following is a representative example using aniline as the coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromodibenzothiophene | ≥98% | Commercially Available | |
| Aniline | ≥99.5% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | A common palladium precursor. |
| Xantphos | ≥98% | Commercially Available | A bulky phosphine ligand suitable for heteroaryl couplings.[2][3] |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | A mild base often effective for amination of heteroaryl halides.[2][3] |
| Toluene | Anhydrous | Commercially Available | Should be degassed prior to use. |
| Schlenk tube or oven-dried vial with a screw cap and PTFE septum | |||
| Magnetic stir bar | |||
| Inert gas (Argon or Nitrogen) | High purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add 2-bromodibenzothiophene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (1.4 mmol, 1.4 equiv).
-
Seal the reaction vessel with a rubber septum or a screw cap with a PTFE septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminodibenzothiophene derivative.
-
Figure 2. Experimental workflow for the Buchwald-Hartwig amination of 2-bromodibenzothiophene.
Field-Proven Insights and Troubleshooting
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. Below are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh palladium precursor and ligand.- Ensure proper degassing of the solvent and thorough evacuation/backfilling of the reaction vessel.- Use high-purity, anhydrous reagents and solvent. |
| Formation of side products (e.g., hydrodehalogenation) | - Suboptimal ligand- High reaction temperature | - Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos).- Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration. |
| Difficulty in purification | - Incomplete reaction- Formation of highly polar byproducts | - Ensure the reaction has gone to completion before work-up.- A thorough aqueous work-up can help remove some impurities. Consider alternative chromatography conditions (e.g., different solvent systems or stationary phases). |
| Inconsistent results | - Variability in reagent quality- Trace amounts of oxygen or water | - Use reagents from a reliable source and store them appropriately.- Pay meticulous attention to maintaining an inert and anhydrous environment throughout the setup and reaction. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol outlined in this application note provides a reliable starting point for the successful amination of 2-bromodibenzothiophene. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
Application Notes & Protocols: The Computational Exploration of 2-Dibenzothiophenamine in Modern Chemistry
Introduction: The Rising Profile of 2-Dibenzothiophenamine
Dibenzothiophene and its derivatives represent a class of sulfur-containing heterocyclic compounds that are not only significant as environmental pollutants originating from fossil fuels but are also gaining substantial attention as versatile scaffolds in medicinal chemistry and materials science. The introduction of an amine group at the 2-position, yielding this compound, fundamentally alters the molecule's electronic properties, creating a focal point for hydrogen bonding and further functionalization. These characteristics make it an intriguing candidate for applications ranging from the development of novel anti-inflammatory agents to the design of advanced organic electronic materials.[1][2][3]
Computational chemistry provides an indispensable toolkit for dissecting the structure-property relationships of this compound at the atomic level. Through a synergistic application of quantum mechanics and classical mechanics, researchers can predict molecular geometries, electronic behavior, interaction profiles with biological targets, and dynamic properties. This guide offers a detailed overview of key computational methodologies and provides step-by-step protocols for their application to the study of this compound, empowering researchers to harness these techniques for their specific research goals.
Part 1: Unveiling Electronic Structure with Density Functional Theory (DFT)
The "Why": Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT is crucial for understanding its fundamental properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and vibrational frequencies. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic signatures.[4][5] For instance, understanding the HOMO-LUMO gap can indicate the molecule's potential as an organic semiconductor, while the molecular electrostatic potential map can reveal sites susceptible to electrophilic or nucleophilic attack.
Protocol 1: Geometry Optimization and Electronic Property Calculation of this compound
This protocol outlines the essential steps for performing a standard DFT-based analysis.
Step 1: Molecular Structure Preparation
-
Action: Draw the 2D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Causality: A reasonable starting geometry is necessary to ensure the calculation converges to a true energy minimum.
Step 2: Input File Generation
-
Action: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). This file specifies the atomic coordinates, the level of theory, and the basis set.
-
Recommended Level of Theory: B3LYP functional with a 6-311G(d,p) basis set.
-
Causality: The B3LYP functional is a widely used hybrid functional that provides reliable results for a broad range of organic molecules. The 6-311G(d,p) basis set offers a good description of electron distribution, including polarization functions (d,p) for heavier atoms and hydrogen.[5]
Step 3: Geometry Optimization
-
Action: Perform a geometry optimization calculation. The software will iteratively adjust the atomic positions to find the lowest energy conformation.
-
Causality: This step is critical to obtain a stable, realistic 3D structure of the molecule, which is the foundation for all subsequent property calculations.
Step 4: Frequency Calculation
-
Action: Following optimization, perform a frequency calculation at the same level of theory.
-
Causality: This calculation serves two purposes: 1) It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). 2) It provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.[5]
Step 5: Electronic Property Analysis
-
Action: From the output of the optimized calculation, extract key electronic properties.
-
Causality: This analysis provides fundamental insights into the molecule's behavior.
-
HOMO/LUMO Energies: The highest occupied and lowest unoccupied molecular orbitals indicate the molecule's ability to donate or accept electrons. The energy gap is crucial for assessing electronic excitability and stability.[4]
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting intermolecular interactions.
-
Mulliken or Natural Bond Orbital (NBO) Charges: Calculate atomic charges to understand the charge distribution across the molecule.
-
Workflow for DFT Analysis of this compound
Caption: A generalized workflow for DFT calculations on this compound.
Part 2: Probing Biological Interactions with Molecular Docking
The "Why": For drug development professionals, understanding how a molecule like this compound might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is particularly useful for screening virtual libraries of compounds against a protein target and for generating hypotheses about the binding mode of a potential drug candidate. Given the anti-inflammatory potential of related sulfur-containing heterocycles, docking this compound against enzymes like Cyclooxygenase (COX) could be a valuable exercise.[3][8]
Protocol 2: Molecular Docking of this compound into a Protein Active Site
This protocol provides a step-by-step guide for performing molecular docking using widely available software.
Step 1: Receptor and Ligand Preparation
-
Action (Receptor): Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Action (Ligand): Use the DFT-optimized structure of this compound from Protocol 1. Assign partial charges and define rotatable bonds.
-
Causality: Proper preparation of both the receptor and ligand is crucial for the accuracy of the docking simulation. Incorrect protonation states or missing atoms can lead to erroneous results.
Step 2: Defining the Binding Site
-
Action: Identify the active site of the protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or through literature knowledge of key catalytic residues. Define a "grid box" or "docking sphere" that encompasses this site.
-
Causality: The docking algorithm will confine its search for binding poses to this defined volume, significantly increasing computational efficiency and focusing the simulation on the region of interest.
Step 3: Running the Docking Simulation
-
Action: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.[6] The software will generate multiple possible binding poses.
-
Causality: The algorithm systematically explores different conformations and orientations of the ligand within the active site, evaluating the energetic favorability of each pose using a scoring function.
Step 4: Analysis of Docking Poses
-
Action: Analyze the top-ranked docking poses. The primary metric is the binding affinity or docking score, which estimates the binding free energy (e.g., in kcal/mol). Visualize the ligand-protein interactions for the best poses.
-
Causality: A lower (more negative) binding affinity suggests a more stable complex. Visual inspection is essential to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. This helps in understanding the structural basis of the interaction and provides a rationale for the predicted affinity.
Molecular Docking Workflow
Caption: A schematic of the molecular docking process.
Part 3: Simulating Molecular Motion with Molecular Dynamics (MD)
The "Why": While DFT provides a static picture and docking offers a snapshot of a potential binding event, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability of a ligand-protein complex, conformational changes, and the role of solvent.[9][10] An MD simulation can validate a docking pose by assessing its stability over several nanoseconds and can reveal subtle conformational adjustments in the protein's active site upon ligand binding.
Protocol 3: Assessing the Stability of a this compound-Protein Complex
This protocol describes how to run an MD simulation starting from a docked pose.
Step 1: System Preparation
-
Action: Take the best-ranked pose of the this compound-protein complex from Protocol 2. Place this complex in a simulation box and solvate it with a water model (e.g., TIP3P). Add counter-ions to neutralize the system's charge.
-
Causality: Explicitly modeling the solvent is crucial as water plays a key role in mediating biological interactions. Neutralizing the system is a prerequisite for most simulation engines.
Step 2: Parameterization
-
Action: Assign force field parameters to both the protein and the ligand. Standard force fields (e.g., AMBER, CHARMM) are available for proteins. The ligand (this compound) will require custom parameterization, often derived from DFT calculations (e.g., RESP charges).
-
Causality: The force field is a set of equations and parameters that defines the potential energy of the system. Its accuracy is fundamental to the reliability of the simulation.
Step 3: Minimization and Equilibration
-
Action:
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is followed by a final equilibration run without restraints.
-
-
Causality: This multi-stage process allows the system to relax and reach a stable state at the target temperature and pressure before the production simulation begins, preventing instabilities.
Step 4: Production Simulation
-
Action: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Causality: This is the main data-gathering phase of the simulation, where the system is allowed to evolve freely under the defined physical conditions.
Step 5: Trajectory Analysis
-
Action: Analyze the saved trajectory to extract meaningful data.
-
Causality:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible or rigid regions.
-
Interaction Analysis: Monitor key hydrogen bonds or hydrophobic contacts between the ligand and protein throughout the simulation to understand the persistence of these interactions.
-
Quantitative Data Summary
| Computational Method | Key Output Parameters for this compound | Typical Values/Interpretation |
| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | ~4-6 eV (Insulator/Semiconductor) |
| Dipole Moment | > 0 D (Indicates polarity) | |
| Vibrational Frequencies | Match to experimental IR/Raman peaks | |
| Molecular Docking | Binding Affinity (kcal/mol) | < -6.0 kcal/mol (Suggests good binding) |
| Key Interactions | H-bonds with polar residues, pi-stacking | |
| Molecular Dynamics | Ligand RMSD (Å) | < 3 Å (Indicates stable binding pose) |
| Protein-Ligand H-bonds | Occupancy > 50% (Indicates stable H-bond) |
Conclusion and Future Directions
The computational protocols detailed in this guide—DFT, molecular docking, and MD simulations—form a powerful, integrated workflow for the comprehensive study of this compound. By first understanding its intrinsic electronic properties with DFT, then predicting its interactions with biological targets through docking, and finally assessing the dynamics of these interactions with MD, researchers can build a robust, multi-scale model of its behavior. This approach not only accelerates the discovery process but also provides deep mechanistic insights that can guide the synthesis and experimental validation of new derivatives for applications in drug development and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Excited State Dynamics of Dibenzothiophene Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 8. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissipative Particle Dynamics Using Conductor-Like Screening Model for Real Solvents-Based Interaction Parameters for Classical Simulations of Dibenzothiophene Adsorption on Molybdenum Disulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Purity of Crude 2-Dibenzothiophenamine
Welcome to the dedicated technical support center for the purification of crude 2-Dibenzothiophenamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the purification of this important heterocyclic amine. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.
Understanding the Challenges in Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials (e.g., 2-bromodibenzothiophene), catalysts, ligands, and side-products from competing reactions. The inherent properties of aromatic amines, such as their basicity and potential for oxidation, can further complicate purification.
This guide provides a structured approach to tackling these challenges, focusing primarily on the widely used techniques of recrystallization and column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common problem with aromatic amines where the compound separates from the solution as a liquid instead of a solid crystalline lattice. This can occur if the melting point of your compound is depressed by impurities or if the solution is too supersaturated.
-
Causality: The presence of impurities can significantly lower the melting point of the eutectic mixture. If this melting point is below the temperature of the solution during cooling, the compound will separate as an oil. Rapid cooling of a highly concentrated solution also promotes oiling out.
-
Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution. This seed crystal will provide a nucleation site for crystal growth.
-
Solvent System Modification: Consider using a different solvent or a two-solvent system. For a two-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield can be frustrating and is often due to using an excessive amount of solvent or premature crystallization.
-
Causality: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling. Premature crystallization during a hot filtration step can also lead to product loss.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
Q3: The color of my this compound hasn't improved after recrystallization. How can I remove colored impurities?
A3: Colored impurities are common in amine-containing compounds due to oxidation or the presence of highly conjugated byproducts.
-
Causality: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.
-
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product, leading to a lower yield.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Column Chromatography Issues
Q4: I'm having trouble separating my this compound from a closely-eluting impurity on a silica gel column. What can I do?
A4: Poor separation in column chromatography is often a result of an inappropriate solvent system or improper column packing.[3]
-
Causality: If the polarity of the eluent is too high, both your product and the impurity will travel down the column quickly with little separation. If the polarity is too low, they may not move at all.
-
Solutions:
-
Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find an optimal solvent system. The ideal system should give your product an Rf value of around 0.25-0.35 and show good separation from the impurity.
-
Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the solvent is gradually increased during the separation, can improve the resolution of closely-eluting compounds.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Q5: My this compound is streaking on the TLC plate and the column. Why is this happening?
A5: Streaking is often observed with amines on silica gel.
-
Causality: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing the compound to move unevenly.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and prevent streaking.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent for this compound?
A: Based on the aromatic and moderately polar nature of this compound, good starting solvents to screen are ethanol, isopropanol, toluene, or a mixture of solvents like ethanol/water or toluene/heptane.
Q: How can I assess the purity of my final product?
A: The purity of your this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating trace impurities.
Q: What are the main safety precautions I should take when working with this compound?
A: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography of Crude this compound
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for this compound is a mixture of heptane and ethyl acetate.[5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes as the solvent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good general-purpose solvent for aromatic compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Toluene | 111 | Good for less polar compounds, higher boiling point. |
| Ethanol/Water | Variable | A two-solvent system that can be fine-tuned. |
| Toluene/Heptane | Variable | A non-polar two-solvent system. |
Table 2: Typical Eluent Systems for Column Chromatography on Silica Gel
| Eluent System | Polarity | Comments |
| Heptane/Ethyl Acetate | Low to Medium | A common and effective system for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Good for more polar compounds. |
| Toluene/Ethyl Acetate | Low to Medium | An alternative to alkane-based systems. |
Visualization of Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Troubleshooting "Oiling Out"
Caption: A decision-making workflow for troubleshooting the "oiling out" phenomenon during recrystallization.
References
Technical Support Center: Troubleshooting Low Yields in the Reduction of 2-Nitrodibenzothiophene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common yet challenging transformation: the reduction of 2-nitrodibenzothiophene to 2-aminodibenzothiophene. Low yields can stem from a variety of factors, from reagent choice to subtle nuances in reaction conditions. This document provides a structured approach to identifying and resolving these issues, ensuring the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-nitrodibenzothiophene, and which is most suitable for my research?
A1: The choice of reduction method is critical and depends on the scale of your reaction, the presence of other functional groups, and available laboratory equipment. The most prevalent methods include:
-
Catalytic Hydrogenation: Often the method of choice, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[1] This method is clean, but the catalyst can be sensitive to poisoning, especially by sulfur-containing compounds like your substrate.[2]
-
Metal/Acid Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid.[3] These are robust and cost-effective but can require strenuous workups to remove metal salts.[4]
-
Tin(II) Chloride (SnCl₂): A milder alternative that is often effective for substrates sensitive to catalytic hydrogenation.[2]
The suitability of each method is summarized below:
| Method | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation | High yields, clean reaction, easy product isolation. | Catalyst poisoning by sulfur, potential for side reactions. | Small to medium scale with purified starting material. |
| Fe/HCl | Inexpensive, robust, tolerant of some functional groups.[5][6] | Strenuous workup, potential for acidic byproducts. | Large-scale synthesis where cost is a factor. |
| SnCl₂/HCl | Mild conditions, good for sensitive substrates.[1] | Stoichiometric tin waste, potential for toxic byproducts.[7] | Small-scale reactions with sensitive functional groups. |
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The reduction of a nitro group proceeds through several intermediates, and incomplete reactions can result in a mixture of products. Common side products include the corresponding nitroso, hydroxylamine, and azoxy compounds. The formation of these is often favored by insufficient reducing agent or non-optimal reaction temperatures.
Q3: Can the dibenzothiophene core itself react under the reduction conditions?
A3: While generally stable, the dibenzothiophene ring can undergo hydrogenation under harsh catalytic conditions, leading to the formation of 2,3-dihydrobenzothiophene.[8] This is more likely with high-pressure hydrogenation and highly active catalysts.
Troubleshooting Guide: A Deeper Dive
Problem 1: Incomplete Conversion or Low Yield
This is the most common issue encountered. A systematic approach to troubleshooting is essential.
Possible Cause 1: Poor Reagent or Catalyst Activity
-
Catalytic Hydrogenation:
-
Catalyst Deactivation: Palladium on carbon (Pd/C) and Raney Nickel are susceptible to poisoning by sulfur compounds, which is inherent to your substrate.[2] Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Catalyst Loading: A low catalyst-to-substrate ratio can lead to incomplete conversion. Try increasing the weight percentage of the catalyst.[9]
-
-
Metal/Acid Reductions:
Solution Workflow: Addressing Reagent and Catalyst Issues
Caption: Troubleshooting workflow for reagent and catalyst activity.
Possible Cause 2: Poor Solubility
The starting material, 2-nitrodibenzothiophene, must be soluble in the reaction solvent for the reduction to proceed efficiently.[9]
-
Solutions:
Possible Cause 3: Inadequate Reaction Temperature
While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[9]
-
Caution: Higher temperatures can sometimes lead to an increase in the formation of side products.[9] It is crucial to monitor the reaction closely by TLC or HPLC.
Problem 2: Formation of Side Products
The stepwise nature of nitro group reduction can lead to the accumulation of intermediates if the reaction conditions are not optimal.
The Reduction Pathway and Potential Pitfalls
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reduction of nitro compounds is most preferred in the presence of [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for the N-arylation of 2-Dibenzothiophenamine
Welcome to the technical support center for the N-arylation of 2-dibenzothiophenamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The unique electronic properties and the presence of a sulfur heteroatom in the dibenzothiophene core present distinct challenges compared to simpler aniline derivatives. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.
The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Each has its own set of parameters and potential pitfalls.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the N-arylation of this compound in a question-and-answer format.
Scenario 1: Low to No Product Formation
Question: I am attempting the N-arylation of this compound with an aryl bromide using a standard Buchwald-Hartwig protocol (e.g., Pd₂(dba)₃, XPhos, NaOtBu in toluene), but I am seeing very low conversion of my starting materials. What are the likely causes and how can I fix this?
Answer: This is a frequent and frustrating issue, often pointing to catalyst inhibition or suboptimal reaction parameters. The dibenzothiophene moiety introduces specific challenges. Here is a systematic approach to troubleshooting:
1. Catalyst Deactivation by Sulfur (A Primary Concern): The sulfur atom in the dibenzothiophene ring is a known poison for palladium catalysts.[1][2] It can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Solution 1: Switch to a More Robust Catalyst System. Standard palladium catalysts may not be sufficient. Consider using more electron-rich and sterically hindered ligands that can better shield the palladium center from the sulfur atom. Ligands like RuPhos or BrettPhos, often used for challenging substrates, may offer improved performance.[3]
-
Solution 2: Consider a Copper-Catalyzed Ullmann Condensation. Ullmann-type couplings are often more tolerant of sulfur-containing substrates.[4][5] A successful precedent involves the coupling of 2-bromodibenzothiophene with various amines using Copper(I) oxide (Cu₂O) as the catalyst in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures (110-120 °C).[6][7] This method avoids the use of palladium altogether.
2. Inadequate Base Strength or Solubility: The choice of base is critical in the Buchwald-Hartwig reaction to deprotonate the amine and facilitate the catalytic cycle.[8]
-
Solution: While Sodium tert-butoxide (NaOtBu) is a strong base, its efficacy can be hampered by poor solubility in less polar solvents like toluene. Consider switching to a stronger, more soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) or using a different solvent/base combination, such as Cesium carbonate (Cs₂CO₃) in dioxane.[9]
3. Poor Choice of Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf > Cl.[9]
-
Solution: If you are using an aryl chloride, the oxidative addition step is often the rate-limiting and most challenging step.[1] If possible, switch to the analogous aryl bromide or iodide, which are significantly more reactive. For aryl chlorides, specialized catalyst systems featuring highly active ligands (e.g., BippyPhos) are often required.[10]
4. Insufficiently Anhydrous or Degassed Conditions: Palladium(0) catalysts are sensitive to oxygen, and the presence of water can interfere with the base and other reaction components.
-
Solution: Ensure that your solvent is thoroughly dried and degassed (e.g., by sparging with argon or using a freeze-pump-thaw technique).[11] All reagents should be handled under an inert atmosphere (nitrogen or argon).
Workflow for Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low yield.
Scenario 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant amounts of dehalogenated arene and/or homocoupling of my aryl halide. How can I suppress these side reactions?
Answer: The formation of these side products points to imbalances in the rates of the desired catalytic cycle steps versus off-cycle or competing pathways.
1. Dehalogenation of the Aryl Halide: This occurs when the palladium-aryl intermediate undergoes reaction with a hydride source before coupling with the amine. This can be exacerbated by certain bases or impurities.
-
Solution: The choice of ligand and base is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-N bond, outcompeting the dehalogenation pathway.[12] Switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue, although it may require higher temperatures or longer reaction times.[9]
2. Homocoupling of the Aryl Halide (Biaryl Formation): This side reaction is more common in Ullmann-type reactions but can also occur in palladium catalysis, especially at high temperatures or with very reactive aryl halides.
-
Solution: For Ullmann couplings, ensure that the amine is present in a slight excess and that the temperature is not excessively high. For Buchwald-Hartwig reactions, this is less common but can indicate catalyst decomposition or an inappropriate ligand-to-metal ratio. Ensure the ligand is in slight excess relative to the palladium source to maintain the stability of the catalytic species.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which method is better for the N-arylation of this compound: Buchwald-Hartwig or Ullmann?
Both methods are viable, but they offer a trade-off.
-
Buchwald-Hartwig (Palladium-catalyzed): Generally proceeds under milder conditions (lower temperatures) and has a broader substrate scope for the amine coupling partner.[12] However, it is highly susceptible to catalyst poisoning by the sulfur in the dibenzothiophene ring, requiring careful optimization of the catalyst system.[1]
-
Ullmann Condensation (Copper-catalyzed): This method is more robust and tolerant of the sulfur functionality.[4] Successful protocols for similar substrates have been reported.[6][7] The main drawbacks are the typically harsher reaction conditions required, such as higher temperatures (>100 °C) and the use of high-boiling polar solvents.[5]
For initial attempts, a copper-catalyzed Ullmann approach may provide a more reliable route to the desired product, given the known challenges with sulfur-containing heterocycles in palladium catalysis.
Q2: What are the recommended starting conditions for a copper-catalyzed N-arylation?
Based on literature precedent for the coupling of 2-bromodibenzothiophene, a reliable starting point would be:
| Parameter | Recommended Condition | Reference |
| Catalyst | Copper(I) Oxide (Cu₂O) | [6][7] |
| Catalyst Loading | 10-20 mol% | [6][7] |
| Amine | 1.2 - 1.5 equivalents | [6][7] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [6][7] |
| Temperature | 110 - 120 °C | [6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Standard Practice |
Q3: How do I choose the right ligand for a Buchwald-Hartwig reaction with this substrate?
The ligand is arguably the most critical component for a successful palladium-catalyzed reaction with this compound. The ideal ligand should be both electron-rich to promote oxidative addition and sterically bulky to facilitate reductive elimination and protect the metal center.
| Ligand Class | Examples | Rationale | Reference |
| Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly active, bulky ligands known to be effective for challenging substrates, including heteroaromatic amines. | [3][13] |
| Bidentate Ligands | XantPhos, BINAP | Can provide catalyst stability but may be less active for sterically hindered or electron-rich substrates. | [3][12] |
A screening of several biarylphosphine ligands is highly recommended as the first step in optimizing a palladium-catalyzed protocol.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting this compound, the aryl halide, and the more nonpolar N-arylated product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.
General Experimental Workflow
Caption: General workflow for N-arylation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structure, and Reactivity of 5‐(Aryl)dibenzothiophenium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Production of 2-Dibenzothiophenamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up production of 2-Dibenzothiophenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning the synthesis of this valuable heterocyclic amine from laboratory-scale experiments to larger-scale production. Dibenzothiophene derivatives are crucial building blocks in pharmaceuticals, organic electronics, and materials science.[1] Scaling their synthesis, however, introduces challenges that require careful consideration of reaction conditions, purification methods, and safety protocols.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental workflows, and comparative data to support your process development and optimization efforts.
Core Synthetic Strategies: An Overview
The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond on a pre-functionalized dibenzothiophene core, most commonly 2-bromodibenzothiophene. The two predominant methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Copper powder) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Diamines, Phenanthroline, or ligand-free |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Often K₂CO₃, Cs₂CO₃ |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | High-boiling polar (e.g., DMF, NMP, Pyridine) |
| Temperature | Mild to moderate (Room Temp to ~110°C) | High (Often >150°C) |
| Advantages | High functional group tolerance, milder conditions, broad substrate scope.[4] | Lower catalyst cost, simpler ligands. |
| Disadvantages | High cost of Palladium and ligands, sensitivity to air/moisture.[4] | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[3][5] |
General Scale-Up Workflow
The transition from a lab-scale success to a pilot or industrial-scale production run requires a systematic approach. The following workflow outlines the key stages and considerations.
Caption: General workflow for scaling the synthesis of this compound.
Troubleshooting Guide: C-N Coupling Reactions
This section addresses common issues encountered during the scale-up of the core amination reaction.
Q1: My Buchwald-Hartwig amination reaction is sluggish or incomplete at a larger scale, despite working well in the lab. What are the potential causes?
Answer: This is a frequent scale-up challenge. The causes can be traced to several factors that are exacerbated by increased volume.[6]
-
Insufficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized concentration gradients of reactants, catalyst, and base, effectively slowing the reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the stirring speed is optimized to ensure proper suspension of solids (like K₃PO₄ or Cs₂CO₃) and mixing of the liquid phase.
-
-
Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent, optimal temperature throughout the mixture.
-
Solution: Use a reactor with a heating jacket that provides uniform temperature control. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic or endothermic processes, a staged addition of reagents might be necessary.
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. On a larger scale, the extended reaction time and increased headspace can lead to greater exposure to air if the inert atmosphere is not rigorously maintained.
-
Solution: Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the process. Use a sub-surface sparge of inert gas during initial setup to de-gas the solvent. Use high-purity, degassed solvents and reagents.
-
Q2: I am observing a significant amount of hydrodehalogenation byproduct (dibenzothiophene) instead of the desired amine product. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[2] It occurs when the aryl halide complex undergoes reaction with a hydride source before the amine can couple.
-
Cause - Base Choice: Some bases, particularly NaOt-Bu, can promote β-hydride elimination from the alkoxide or generate hydride sources, especially at elevated temperatures.[4]
-
Cause - Ligand Choice: The ligand plays a crucial role in balancing the rates of oxidative addition and reductive elimination. An inappropriate ligand can favor the undesired pathway.
-
Troubleshooting Steps:
-
Switch the Base: Consider switching from NaOt-Bu to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. While this may require slightly higher temperatures or longer reaction times, it often suppresses hydrodehalogenation.[4]
-
Optimize Ligand: For aryl bromides like 2-bromodibenzothiophene, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often highly effective at promoting the desired C-N reductive elimination over side reactions.[7] Perform a small-scale screen of different ligands if the problem persists.
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Caption: Decision tree for troubleshooting low yield in C-N coupling reactions.
Purification and Isolation Challenges
Q3: My crude product is an oil/tar that is difficult to handle, making purification by recrystallization impossible. What should I do?
Answer: This is common when residual high-boiling solvents (like DMF or NMP from an Ullmann reaction) or colored impurities are present. The goal is to first isolate a solid crude product.
-
Solvent Swap/Azeotropic Removal: If your reaction was in a high-boiling solvent, dilute the reaction mixture with a lower-boiling solvent that is compatible with your product (e.g., Toluene). Use a rotary evaporator to remove the lower-boiling solvent, which will co-evaporate traces of the high-boiling one. Repeat this process several times.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This process, known as trituration, can wash away impurities and induce crystallization.
-
Acid/Base Wash: Since the product is an amine, it can be protonated. Dilute the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified amine product back into an organic solvent. This is often a very effective large-scale purification technique.[8]
Q4: Recrystallization of the final product gives poor recovery. How can I optimize the process for a large scale?
Answer: Poor recovery in recrystallization is usually due to an unsuitable solvent system or suboptimal procedure.
-
Solvent Screening: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/heptane mixtures) on a small scale to find the optimal system.
-
Controlled Cooling: On a large scale, crash cooling often leads to the formation of fine, impure crystals. Allow the saturated solution to cool slowly to room temperature first, then transfer to a cold bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.
-
Seeding: If crystallization is slow to initiate, add a few seed crystals of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Mother Liquor Analysis: Analyze the mother liquor (the liquid left after filtration) by HPLC or TLC. If a significant amount of product remains, you may need to concentrate the mother liquor and perform a second-crop recrystallization to improve overall yield.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Lab Scale Example)
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromodibenzothiophene (1.0 eq), Palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material) via cannula, followed by Potassium Phosphate (K₃PO₄, 2.0 eq).
-
Amine Source: Add the amine source. For example, if using an ammonia equivalent like benzophenone imine (1.2 eq), add it at this stage.
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 2: Large-Scale Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Toluene or Ethyl Acetate (10-20 volumes).
-
Acid Extraction: Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the organic phase with 1M aqueous HCl (3 x 5 volumes). The amine product will move into the aqueous phase.
-
Organic Impurity Removal: Combine the acidic aqueous layers. Back-wash with a small amount of fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH with stirring until the pH is >10. The this compound will precipitate as a solid or oil.
-
Product Extraction: Extract the product back into a fresh organic solvent (e.g., Ethyl Acetate, 3 x 5 volumes).
-
Final Wash & Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Safety Considerations for Scale-Up
-
Reagent Handling: Handle palladium catalysts and phosphine ligands in a glovebox or under an inert atmosphere as they can be air-sensitive.
-
Thermal Hazards: Be prepared for potential exotherms, especially during the addition of strong bases. Ensure the reactor's cooling system is adequate. High-temperature reactions pose a risk of thermal burns.[9]
-
Pressure Build-up: Heating solvents can lead to pressure build-up. The reactor must be equipped with a pressure relief system.[9]
-
Solvent Safety: Use solvents in well-ventilated areas or in closed systems. Be aware of the flammability and toxicity of all solvents used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN116655589A - Preparation method of dibenzothiophene derivative - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2-Dibenzothiophenamine During Storage
Welcome to the technical support center for 2-Dibenzothiophenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring the integrity of your experiments and the reliability of your results.
Introduction: The Stability Challenge of this compound
This compound, a sulfur- and nitrogen-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its chemical structure, featuring an aromatic amine and a dibenzothiophene core, presents inherent stability challenges. Aromatic amines are susceptible to oxidation, while the sulfur-containing heterocycle can also undergo oxidative degradation.[4][5] Understanding and mitigating these degradation pathways is crucial for maintaining the purity, and therefore the efficacy and safety, of this compound in research and development.
This guide will provide a comprehensive troubleshooting framework and answer frequently asked questions to help you maintain the long-term stability of your this compound samples.
Troubleshooting Guide: Identifying and Preventing Degradation
This section is structured in a question-and-answer format to directly address common issues encountered during the storage of this compound.
Question 1: My recently analyzed sample of this compound shows unexpected impurity peaks. What are the likely causes of degradation?
Answer: The appearance of new impurities in your this compound sample is a strong indicator of degradation. The primary culprits are typically oxidation and hydrolysis.
-
Oxidative Degradation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[4] This can lead to the formation of colored byproducts. The sulfur atom in the dibenzothiophene ring can also be oxidized to form sulfoxides and sulfones.[5]
-
Hydrolysis: Aromatic amines are generally weakly basic, but they can still react with moisture, especially if acidic or basic contaminants are present.[6] Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which can facilitate degradation.[6]
To pinpoint the cause, consider the following:
-
Visual Inspection: Has the material changed color? A darkening or development of a yellow or brown tint often suggests oxidation.
-
Storage History: Was the container properly sealed? Was it exposed to light or temperature fluctuations? Even short-term exposure to adverse conditions can initiate degradation.
Question 2: What are the optimal storage conditions to prevent the degradation of this compound?
Answer: To minimize degradation, it is essential to control the storage environment meticulously. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider temperatures as low as -20°C. | Lower temperatures significantly slow down the rate of chemical reactions, including oxidation and hydrolysis.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This displaces oxygen, a key reactant in oxidative degradation pathways. |
| Light | Protect from light by using amber vials or storing in a dark location. | Light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative reactions. |
| Moisture | Store in a tightly sealed container in a dry environment. The use of a desiccator is highly recommended. | Prevents hydrolysis and minimizes the absorption of atmospheric moisture.[6] |
| Container | Use high-density polyethylene (HDPE) or glass containers with secure, airtight seals.[6] | These materials are generally inert and will not react with the compound. |
Question 3: I suspect my this compound has degraded. How can I confirm this and quantify the extent of degradation?
Answer: Several analytical techniques can be employed to assess the purity of your sample and identify degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating and quantifying components in a mixture.[8][9][10] A reversed-phase HPLC method with UV detection is typically suitable for aromatic compounds like this compound. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for identifying and quantifying volatile and semi-volatile compounds.[8][9][10] It provides both chromatographic separation and mass spectral data, which can help in the structural elucidation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity. The appearance of additional spots that are not present in a fresh, pure sample indicates degradation.
For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the impurities, providing clues to their structures.[8][9]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and sample.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of your this compound sample. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV detector at a wavelength where this compound has strong absorbance (this should be determined by running a UV scan).
- Column Temperature: 30°C.
3. Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting the degradation of this compound.
Caption: A flowchart for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound at room temperature for short periods?
A: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended. Aromatic amines can be sensitive, and degradation can be initiated even with brief exposure to suboptimal conditions.[4] For best results and to ensure the integrity of your starting material, always store it under the recommended conditions (refrigerated, protected from light and moisture).
Q2: My this compound is in solution. How should I store it?
A: The stability of this compound in solution depends on the solvent. Protic solvents may facilitate degradation. If possible, prepare solutions fresh for each experiment. If storage is necessary, use a dry, aprotic solvent, store the solution at low temperature (2-8°C or -20°C), and blanket the headspace with an inert gas. A study on primary aromatic amines showed they were more stable in a 3 mmolL⁻¹ HCl solution and in ethanol-containing food simulants, while being least stable in 3% acetic acid.[7]
Q3: Are there any chemical stabilizers I can add to prevent degradation?
A: The addition of stabilizers is generally not recommended unless you have thoroughly validated their compatibility with your downstream applications. Stabilizers can interfere with your experiments. The most effective approach is to prevent degradation by controlling the storage environment.
Q4: How does the purity of the initial material affect its stability?
A: The presence of impurities, such as residual acids, bases, or metal ions from the synthesis, can act as catalysts for degradation. Starting with a highly pure material is the first step in ensuring long-term stability.
Q5: What are the known degradation products of dibenzothiophene derivatives?
A: Microbial and chemical degradation of dibenzothiophene can lead to a variety of products. While the specific degradation products of this compound are not extensively documented in the provided search results, studies on dibenzothiophene itself show degradation pathways that can involve oxidation of the sulfur atom to sulfoxides and sulfones, as well as cleavage of the thiophene ring.[5][11][12][13][14] For this compound, oxidation of the amine group is also a likely degradation pathway.
By adhering to these guidelines, you can significantly enhance the shelf-life and reliability of your this compound, leading to more consistent and reproducible experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Dibenzothiophene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of dibenzothiophene by efficient Pseudomonas sp. LKY-5 with the production of a biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Solubility of Dibenzothiophene-Based Compounds
Welcome to the technical support center dedicated to addressing solubility challenges with dibenzothiophene (DBT) and its derivatives. Dibenzothiophene's rigid, planar, and hydrophobic structure is a cornerstone for many promising therapeutic agents, but this same structure inherently leads to poor aqueous solubility.[1][2] This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome these solubility hurdles. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to guide your experimental choices and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem
Q1: Why are my dibenzothiophene-based compounds consistently showing poor solubility in aqueous media?
A: The low aqueous solubility of dibenzothiophene-based compounds stems directly from their molecular architecture. The core structure is a tricyclic aromatic system composed of two benzene rings fused to a central thiophene ring.[2] This results in several physicochemical properties that hinder dissolution in water:
-
High Lipophilicity: The extensive aromatic surface area makes the molecule highly nonpolar (hydrophobic). The octanol-water partition coefficient (LogP) for the parent dibenzothiophene is approximately 4.38, indicating a strong preference for lipid environments over aqueous ones.[1]
-
High Crystal Lattice Energy: The planar and rigid structure of DBT derivatives allows for efficient packing in the solid state, forming a highly stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and break the crystal apart for dissolution to occur.
-
Lack of Ionizable Groups: The parent DBT molecule lacks acidic or basic functional groups, making it non-ionizable. Consequently, its solubility is not responsive to changes in pH.[2]
These factors combine to make the dissolution of DBT-based compounds in water a thermodynamically unfavorable process.
Q2: What are the immediate consequences of this poor solubility for my drug development program?
A: Poor aqueous solubility is a major obstacle in drug development, impacting everything from early-stage screening to final dosage form design.[3][4] Approximately 40% of new chemical entities (NCEs) exhibit poor solubility, which can lead to:
-
Low Oral Bioavailability: For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[5] Poor solubility is often the rate-limiting step for absorption, leading to low and erratic drug concentrations in the bloodstream and diminished therapeutic effect.[4][6]
-
Inaccurate In Vitro Assay Results: In early discovery, compounds that precipitate in biological assay media can lead to false negatives or highly variable results, making it difficult to accurately assess their pharmacological activity.
-
Challenges in Formulation: Developing intravenous (IV) formulations becomes exceptionally difficult, often requiring harsh co-solvents or complex delivery systems. This can increase the risk of side effects like injection site irritation.[7]
-
High Doses Required: To achieve a therapeutic concentration in the plasma, high doses of the drug may be necessary, which can increase the risk of toxicity and side effects.[6]
Addressing solubility issues early is therefore critical for the successful progression of a drug candidate.
Section 2: Chemical Modification Strategies
Chemical modification is often the first line of defense, aiming to alter the intrinsic properties of the molecule itself.
Caption: Decision tree for selecting a chemical modification strategy.
Q3: My DBT derivative has a weakly acidic/basic handle. How can salt formation improve its solubility?
A: Salt formation is a highly effective and widely used strategy for increasing the solubility of ionizable compounds.[8][9] The principle is to convert a neutral, poorly soluble weak acid or base into its ionized salt form, which is generally much more soluble in water because charged species interact more favorably with polar water molecules.[10]
Causality: For a weakly acidic drug (R-COOH), reacting it with a base (e.g., NaOH) yields a salt (R-COO⁻Na⁺). For a weakly basic drug (R-NH₂), reacting it with an acid (e.g., HCl) yields a salt (R-NH₃⁺Cl⁻). This ionization dramatically improves solubility.[10]
Troubleshooting & Key Considerations:
-
pKa is Critical: For salt formation to be effective, there should generally be a difference of at least 2-3 pKa units between the drug and the selected counter-ion to ensure the formation of a stable salt.[9]
-
Common Ion Effect: Be aware of the common ion effect. For instance, the solubility of a hydrochloride salt can be suppressed in the acidic environment of the stomach, which is rich in chloride ions.[9] This can negatively impact oral absorption.
-
Precipitation of Free Form: A salt of a weak acid may dissolve in the stomach but then precipitate back into its less soluble, neutral form in the more alkaline environment of the intestine (and vice-versa for weak bases). This can be mitigated by selecting appropriate counter-ions that buffer the microenvironment pH.
-
Hygroscopicity: Salts, particularly those formed from strong acids or bases, can be highly hygroscopic (readily absorb moisture). This can lead to physical instability and handling issues during manufacturing.[9]
Q4: My lead DBT compound is neutral with no ionizable groups. What are my options for chemical modification?
A: When salt formation is not an option, two powerful strategies are co-crystallization and the prodrug approach.
-
Co-crystals: This technique involves creating a crystalline solid that contains the active pharmaceutical ingredient (API) and a neutral, pharmaceutically acceptable "co-former" in a specific stoichiometric ratio.[11] Unlike salts, co-crystals are formed through non-covalent interactions like hydrogen bonding.[12][13] They can significantly improve solubility without altering the covalent structure of the API.[14]
-
Prodrugs: This strategy involves covalently attaching a promoiety (a chemical group) to the active drug. This new molecule (the prodrug) has improved solubility and is designed to be cleaved in vivo (enzymatically or chemically) to release the parent drug.[15][16]
Q5: The prodrug approach seems promising. How do I design a water-soluble prodrug for my neutral DBT compound?
A: The goal of a water-soluble prodrug is to temporarily attach a highly polar, ionizable promoiety to the parent drug.[16][17] This enhances solubility for administration, after which the moiety is cleaved to release the active compound.
Common Prodrug Strategies:
-
Phosphate Esters: If your DBT has a hydroxyl (-OH) group, it can be converted into a highly water-soluble phosphate ester. These are often substrates for endogenous alkaline phosphatase enzymes, which cleave the ester to release the parent drug.[18]
-
Amide/Ester Derivatives: For compounds with amine or carboxylic acid groups, creating ester or amide linkages with polar amino acids or peptides can significantly increase water solubility.[15]
-
Carbamates: Linking a water-soluble amine-containing moiety via a carbamate linker is another effective strategy.[15]
Example: A pyrazolo[3,4-d]pyrimidine compound's solubility was improved 600-fold by creating a prodrug with a water-soluble N-methylpiperazino promoiety attached via an O-alkyl carbamate linker.[15]
Q6: How do co-crystals work, and what is the general workflow for screening for them?
A: Co-crystals enhance solubility by disrupting the strong crystal packing of the API and introducing a hydrophilic co-former into the lattice.[12][14] This results in a new solid form with unique physicochemical properties, including a lower lattice energy that is easier to overcome during dissolution.
Workflow for Co-crystal Screening:
Caption: A typical workflow for pharmaceutical co-crystal screening.
Section 3: Formulation & Physical Modification Strategies
These strategies focus on manipulating the drug's solid state or its immediate environment without changing its chemical structure.
| Technique | Mechanism of Solubility Enhancement | Key Advantages | Key Disadvantages |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state. This prevents crystallization, improves wettability, and releases the drug as fine colloidal particles.[3][5][19] | Significant solubility increase, suitable for many BCS Class II drugs.[20] | Amorphous form can be physically unstable and may recrystallize upon storage, especially in humid conditions.[5] |
| Nanosuspensions | The drug is reduced to particles in the nanometer range (nanocrystals). This vastly increases the surface area available for dissolution according to the Noyes-Whitney equation.[7][21] | Increases dissolution velocity. Can be used for oral, parenteral, and other routes. | Does not increase the equilibrium solubility. Physical stability (aggregation) can be a challenge.[22] |
| Lipid-Based Systems (e.g., SNEDDS) | The hydrophobic drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation spontaneously forms a fine oil-in-water nanoemulsion in the GI tract.[23] | Excellent for highly lipophilic compounds. Protects the drug from degradation and can enhance permeation.[23] | Higher complexity in formulation development; potential for drug precipitation upon dilution. |
| Micronization | Particle size is reduced to the micron range, increasing the surface area for dissolution.[22][24] | Simple, established technology. A good first step to improve dissolution rate.[7] | Limited effectiveness for very poorly soluble drugs ("brick dust"). Does not increase equilibrium solubility.[22] |
Q7: What are solid dispersions, and which preparation method should I choose?
A: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host).[3][5] The primary goal is to reduce the drug's particle size to a molecular level and/or convert it from a stable crystalline form to a higher-energy, more soluble amorphous form.[3]
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.[20] This method is ideal for thermolabile drugs as it avoids high temperatures.
-
Hot-Melt Extrusion (HME): The drug and carrier are mixed and heated until molten, then extruded.[20] This is a solvent-free, continuous process, making it highly scalable and attractive for manufacturing.
-
Spray Drying: A solution of the drug and carrier is atomized into a hot gas stream, causing rapid solvent evaporation and formation of the solid dispersion.
Q8: My DBT derivative is extremely lipophilic (LogP > 5). What nanotechnology-based approaches are most suitable?
A: For highly lipophilic compounds, lipid-based and nanoparticle systems are often the most effective.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, co-surfactant, and the dissolved drug.[23] Upon gentle agitation in aqueous media (like GI fluids), they form nanoemulsions (droplet size < 200 nm). This maintains the drug in a solubilized state, presenting a large surface area for absorption.[23]
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids that can encapsulate hydrophobic drugs.[25] They offer advantages like good biocompatibility, stability, and the potential for sustained release.[25]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate hydrophobic drugs, protecting them from degradation and controlling their release.[25][26] Common preparation methods include nanoprecipitation and solvent evaporation.[26]
Q9: Is simple particle size reduction (micronization) ever enough?
A: Micronization, which reduces particle size to the 1-10 µm range, can be a sufficient and cost-effective first step for compounds whose absorption is dissolution rate-limited but not solubility-limited. By increasing the surface area, it speeds up the rate of dissolution.[22][24] However, it does not change the drug's intrinsic equilibrium solubility.[22] For "brick dust" compounds with extremely low intrinsic solubility, the modest increase in dissolution rate from micronization is often insufficient to achieve the desired therapeutic effect.
Section 4: Detailed Experimental Protocols
Protocol 1: Solvent Evaporation Method for Preparing a Solid Dispersion
This protocol provides a general laboratory-scale method for preparing a solid dispersion of a DBT compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or a Polyethylene Glycol (PEG).
-
Selection of Components:
-
API: Your dibenzothiophene-based compound.
-
Carrier: Select a hydrophilic carrier (e.g., PVP K30, PEG 6000). A common starting drug-to-carrier ratio is 1:4 (w/w).
-
Solvent: Choose a volatile solvent that readily dissolves both the API and the carrier (e.g., methanol, ethanol, acetone).
-
-
Dissolution:
-
Accurately weigh the API and carrier and place them in a round-bottom flask.
-
Add the selected solvent in a sufficient quantity to achieve complete dissolution of both components with gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a point that ensures efficient evaporation without degrading the compound (typically 40-60°C).
-
Apply a vacuum and rotate the flask to form a thin film on the flask wall. Continue until all solvent is removed.
-
-
Drying and Final Processing:
-
Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Carefully scrape the solid dispersion from the flask walls.
-
Gently grind the resulting solid using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Characterization:
-
Visual: Observe for any signs of drug crystals.
-
DSC/XRPD: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) to compare the dissolution profile of the solid dispersion against the pure API.
-
References
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. scispace.com [scispace.com]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 21. longdom.org [longdom.org]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. researchgate.net [researchgate.net]
- 25. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. worldscientific.com [worldscientific.com]
minimizing side reactions during the functionalization of the dibenzothiophene core
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of the dibenzothiophene (DBT) core. Dibenzothiophene and its derivatives are crucial scaffolds in pharmaceuticals and advanced molecular materials.[1] However, their synthesis is often accompanied by challenges, including the formation of undesirable side products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and minimize side reactions in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of dibenzothiophene?
A1: The primary side reactions include:
-
Over-oxidation: The sulfur atom in the dibenzothiophene core is susceptible to oxidation, leading to the formation of dibenzothiophene-S-oxide (DBTO) and dibenzothiophene-S-dioxide (DBTO2).[2][3] This is particularly common when using strong oxidizing agents or during certain catalytic reactions.
-
Poor Regioselectivity: Electrophilic substitution on the dibenzothiophene ring typically occurs at the 2- and 8-positions.[1] However, achieving high regioselectivity for substitution at other positions, such as C4, can be challenging and often leads to mixtures of isomers.
-
Homocoupling: During cross-coupling reactions like Suzuki-Miyaura coupling, homocoupling of the boronic acid or ester starting material can occur, reducing the yield of the desired cross-coupled product.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of the parent dibenzothiophene.[4]
-
Ring Opening: Under harsh reaction conditions, such as high temperatures or the use of strong organometallic reagents, the thiophene ring can undergo cleavage.
Q2: How can I prevent the oxidation of the sulfur atom during my reaction?
A2: To minimize sulfur oxidation, consider the following:
-
Use Mild Reagents: Opt for milder reaction conditions and reagents whenever possible.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Protecting Groups: While less common for the thiophene sulfur itself in this context, if other sensitive functional groups are present, their protection can sometimes indirectly lead to milder overall reaction conditions.[5][6]
Q3: I'm struggling with controlling the regioselectivity of my C-H functionalization reaction. What can I do?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Directing Groups: The introduction of a directing group can effectively guide the functionalization to a specific position. For instance, a sulfoxide group can direct C-H metalation–boration to the 4-position of the dibenzothiophene core.[7]
-
Catalyst and Ligand Selection: The choice of catalyst and ligands in transition metal-catalyzed reactions plays a crucial role in determining regioselectivity.[8][9] Experiment with different catalyst systems to find the optimal one for your desired outcome.
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the regiochemical outcome. Systematic optimization of these parameters is often necessary.
-
Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiocontrol, such as those involving the cyclization of pre-functionalized precursors.[10]
II. Troubleshooting Guides
Guide 1: Issues with Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[4] However, several side reactions can diminish its efficiency.
Problem: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Protodeboronation | - Use anhydrous solvents and reagents. - Employ boronic esters (e.g., pinacol esters) which can be more stable than boronic acids.[11][12] - Increase the amount of base.[11] | Boronic acids are susceptible to cleavage by water or other protic sources, leading to the undesired parent arene.[4] Boronic esters can sometimes transmetalate directly without prior hydrolysis, reducing the risk of protodeboronation.[11] Sufficient base is crucial for the activation of the boronic acid/ester for transmetalation.[13] |
| Homocoupling of Boronic Acid/Ester | - Optimize the catalyst system (ligand and palladium source). - Adjust the reaction temperature and time. | Homocoupling is often promoted by certain catalyst systems or prolonged reaction times. Screening different ligands and carefully controlling the reaction parameters can minimize this side reaction. |
| Catalyst Deactivation | - Ensure an inert atmosphere is maintained throughout the reaction. - Use fresh, high-quality catalyst and ligands. | The active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen. Impurities in the reagents can also poison the catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dibenzothiophene Boronic Ester
This protocol provides a general starting point. Optimization for specific substrates is recommended.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the dibenzothiophene boronic ester (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Managing Oxidation of the Sulfur Atom
The oxidation of the dibenzothiophene sulfur to the corresponding sulfoxide or sulfone is a common side reaction, especially in electrophilic substitutions or reactions involving oxidizing agents.[2][3][14]
Problem: Formation of Dibenzothiophene-S-oxide (DBTO) or -S-dioxide (DBTO2)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Oxidizing Agents | - Carefully select reagents to avoid known oxidants. - If an oxidant is necessary, use the mildest one possible and control the stoichiometry. | The sulfur atom in dibenzothiophene is electron-rich and readily oxidized.[15] |
| Atmospheric Oxygen | - Perform the reaction under a strictly inert atmosphere (N₂ or Ar). - Use degassed solvents. | Molecular oxygen can act as an oxidant, particularly at elevated temperatures or in the presence of certain catalysts. |
| Photochemical Oxidation | - Protect the reaction from light, especially UV radiation. | Some dibenzothiophene derivatives can undergo photo-oxidation.[14] |
Workflow for Minimizing Sulfur Oxidation
Caption: Decision workflow for minimizing sulfur oxidation.
Guide 3: Controlling Regioselectivity in Lithiation Reactions
Lithiation followed by quenching with an electrophile is a common method for functionalizing the dibenzothiophene core. However, controlling the site of lithiation can be challenging.
Problem: Formation of a Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Kinetic vs. Thermodynamic Control | - For kinetic control (often leading to ortho-lithiation), use strong, non-coordinating bases like sec-BuLi in the presence of a chelating agent like TMEDA at low temperatures.[16] - For thermodynamic control, a weaker base like LDA might be more suitable.[16] | The regioselectivity of lithiation can be influenced by whether the reaction is under kinetic or thermodynamic control. Coordination of the lithium reagent to a heteroatom can direct the deprotonation to a nearby site (kinetic control).[16] |
| Solvent Effects | - The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF or DME are common.[17] | Solvent polarity and coordinating ability can affect the outcome of the lithiation. |
| Temperature | - Maintain a consistently low temperature (e.g., -78 °C) during the lithiation and quenching steps. | Higher temperatures can lead to equilibration of the lithiated species, resulting in a loss of regioselectivity. |
Diagram: Factors Influencing Lithiation Regioselectivity
Caption: Key factors influencing the regioselectivity of lithiation.
III. Purification Strategies
The successful isolation of the desired functionalized dibenzothiophene often relies on effective purification techniques to remove side products.
| Side Product | Recommended Purification Method | Rationale |
| Dibenzothiophene-S-oxide (DBTO) / -S-dioxide (DBTO2) | Column Chromatography (Silica Gel) | The sulfoxide and sulfone are significantly more polar than the parent dibenzothiophene, allowing for good separation on silica gel. |
| Homocoupled Products | Column Chromatography or Recrystallization | Differences in polarity and solubility between the desired product and the homocoupled dimer usually permit separation by chromatography or recrystallization. |
| Unreacted Starting Material | Column Chromatography | Careful selection of the eluent system in column chromatography can effectively separate the product from unreacted starting materials. |
Metal-organic frameworks (MOFs) have also shown promise as adsorbents for the removal of dibenzothiophene and its derivatives from mixtures, which could be an emerging technique for purification in some contexts.[18][19]
IV. References
-
Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate. PubMed Central.
-
Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene. ChemRxiv.
-
Hydrodesulfurization of dibenzothiophene using Pd-promoted catalysts coupled with ionic liquids at ambient operating conditions. ResearchGate.
-
Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Royal Society of Chemistry.
-
Dibenzothiophene – Knowledge and References. Taylor & Francis Online.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Modulation of Properties in[14]Benzothieno[3,2-b][14]benzothiophene Derivatives through Sulfur Oxidation. National Institutes of Health.
-
Catalytic Desulfurization of Dibenzothiophene with Palladium Nanoparticles. ResearchGate.
-
Comparison of the catalyst activities in dibenzothiophene oxidation. ResearchGate.
-
Overcoming low reactivity of starting materials for benzothiophene synthesis. BenchChem.
-
One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Royal Society of Chemistry.
-
Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation. National Institutes of Health.
-
Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides. PubMed.
-
Decoding Desulfurization Pathways in Metal–Organic Frameworks (MOFs) via Experimental and Computational Approaches: A Step toward Sustainable Fuel Purification. ACS Publications.
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions.
-
Dibenzo[b,d]thiophene---Applications and Synthesis. ChemicalBook.
-
Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. PubMed.
-
Scope with respect to dibenzothiophene systems. ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
ChemInform Abstract: Synthesis of Dibenzothiophenes by Pd-Catalyzed Dual C-H Activation from Diaryl Sulfides. ResearchGate.
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
-
Protecting Groups List. SynArchive.
-
Troubleshooting guide for the synthesis of benzothiophene derivatives. BenchChem.
-
Reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide toward aldehydes and imines and DFT calculations. ResearchGate.
-
Substituted benzothiophenes, dibenzothiophenes and... ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Dibenzothiophene. Wikipedia.
-
Reaction Mechanism of Hydrogenation and Direct Desulfurization Routes of Dibenzothiophene-Like Compounds: A Density Functional Theory Study. ResearchGate.
-
Dibenzothiophene Removal from Fuel Oil by Metal-Organic Frameworks: Performance and Kinetics. National Institutes of Health.
-
Structure-HDS Reactivity Relationship of Dibenzothiophenes Based on Density Functional Theory. ResearchGate.
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. University of Minnesota.
-
Protective Groups. Organic Chemistry Portal.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.
-
Control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide. A route for 2,2-dialkylation. Royal Society of Chemistry.
-
Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using Tungsten (VI) Oxide. ScholarWorks @ UTRGV.
-
Purification, Characterization, and Overexpression of Flavin Reductase Involved in Dibenzothiophene Desulfurization byRhodococcus erythropolis D-1. Applied and Environmental Microbiology.
-
Synthesis of multisulfur‐containing substituted dibenzothiophenes. Consensus.
-
Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. PubMed Central.
-
Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene. ChemRxiv.
-
Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Kobe University Repository.
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry.
-
Solvent for Lithiation? ResearchGate.
References
- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. synarchive.com [synarchive.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
- 8. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 16. chemistry-chemists.com [chemistry-chemists.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dibenzothiophene Removal from Fuel Oil by Metal-Organic Frameworks: Performance and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Dibenzothiophenamine Melting Point Determination
Welcome to the technical support guide for the accurate determination of the melting point of 2-Dibenzothiophenamine (CAS No. 7428-91-3). This document is designed for researchers, quality control analysts, and drug development professionals who require precise and reliable physical property data. Here, we move beyond simple instructions to explain the scientific principles behind accurate melting point analysis, providing you with a self-validating system for generating trustworthy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its melting point a critical parameter?
A1: this compound is a tricyclic aromatic amine containing a dibenzothiophene core. This structural motif is of significant interest in medicinal chemistry and materials science. The melting point is a fundamental physical property that serves two primary purposes:
-
Identification: A sharp, well-defined melting point, consistent with a known value, is a strong indicator of the compound's identity.
-
Purity Assessment: Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.5°C). The presence of impurities disrupts the crystal lattice, requiring less energy to overcome intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.[1][2] Therefore, a broad or low melting point is a direct indication of sample impurity.
The literature value for the melting point of this compound is reported to be in the range of 130-135°C .[3][4] Any significant deviation from this range warrants further investigation into the sample's purity or identity.
Q2: What factors can influence the melting point of an organic compound like this compound?
A2: Several key factors, rooted in the principles of intermolecular forces and crystal lattice structure, dictate the melting point:
-
Intermolecular Forces: The melting process requires sufficient energy to overcome the forces holding the molecules together in a solid crystal. For this compound, these include:
-
Van der Waals Forces: Present in all molecules, these forces increase with molecular size and surface area. The large, planar structure of the dibenzothiophene core allows for significant van der Waals interactions.
-
Dipole-Dipole Interactions: The presence of the amine group introduces polarity.
-
Hydrogen Bonding: The N-H bonds of the primary amine group can act as hydrogen bond donors, forming strong intermolecular connections that significantly raise the melting point compared to non-polar analogues.
-
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. This dense packing maximizes intermolecular forces, resulting in a higher melting point.
-
Purity: As mentioned, impurities introduce defects into the crystal lattice, weakening the overall structure and lowering the energy required to transition to a liquid state.
Q3: What is a "scout melt," and why is it important?
A3: A "scout melt" is a preliminary, rapid determination of the melting point.[1] You use a fast heating rate (e.g., 10-20°C per minute) to get an approximate value. This is not an accurate measurement but is crucial for efficiency. Once you know the approximate melting point, you can perform a second, careful measurement with a fresh sample, slowing the heating rate to 1-2°C per minute as you approach the scouted temperature. This two-step process saves significant time while ensuring the final measurement is highly accurate.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiment.
Q1: My measured melting point is low and the range is broad (e.g., 124-130°C). What is the most likely cause?
A1: This is the classic sign of an impure sample . The presence of soluble impurities disrupts the crystalline structure, causing a "melting point depression" and broadening the range over which the solid melts.
Solution:
-
Recrystallization: The most effective solution is to purify the sample. A standard recrystallization protocol should be employed to remove impurities.
-
Verification: After recrystallization, re-measure the melting point. A successful purification will result in a higher melting point and a significantly sharper range (e.g., 132.5-133.5°C).
Q2: I am getting inconsistent readings on the same sample. What procedural errors could be causing this?
A2: Inconsistent results typically point to flaws in experimental technique rather than the sample itself. The most common errors are:
-
Heating Rate is Too Fast: This is the most frequent error in melting point determination.[5] If the heating block's temperature rises faster than thermal equilibrium can be established with the sample and the thermometer, the recorded temperature will overshoot the true melting point. The thermometer will "lag" behind the actual temperature of the sample.[5]
-
Improper Sample Packing: A loosely packed sample with air gaps will heat unevenly.[5] Using too much sample (height > 3 mm) creates a temperature gradient within the sample itself, causing it to melt over an artificially wide range.[5]
-
Re-melting the Same Sample: Never reuse a sample that has already been melted and re-solidified. The crystal structure of the re-solidified sample may be different from the original, leading to an altered melting point. Always use a fresh sample in a new capillary tube for each measurement.
Solution:
-
Control the Heating Rate: Approach the expected melting point at a slow, controlled rate of 1-2°C per minute .
-
Prepare the Sample Correctly: Ensure the sample is completely dry and finely powdered. Pack it tightly into the capillary tube to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.
-
Use a Fresh Sample: Always discard the capillary tube and sample after a measurement is complete.
Q3: My sample disappears or turns dark brown near its melting point without becoming a clear liquid. What is happening?
A3: You are likely observing sublimation (solid to gas) or decomposition . Aromatic amines can sometimes be susceptible to oxidation or thermal decomposition at elevated temperatures.
Solution:
-
Use a Sealed Capillary Tube: To prevent sublimation, the sample can be heated in a sealed capillary tube. This is done by heating the open end of the tube with a micro-burner and, using forceps, quickly pulling it to form a seal. This traps the vapor in equilibrium with the solid, allowing for an accurate measurement.
-
Record Decomposition Temperature: If the sample is decomposing, it does not have a true melting point. In this case, you should record the temperature range over which decomposition occurs and note the visual changes (e.g., "decomposed with darkening at 131-134°C").
Q4: How can I be sure my melting point apparatus is giving an accurate temperature reading?
A4: The accuracy of your instrument's thermometer must be verified through calibration . This is a non-negotiable step for generating trustworthy data.
Solution:
-
Use Certified Standards: Measure the melting points of one or more highly pure, certified reference standards with known, sharp melting points that bracket your expected value.
-
Create a Correction Curve: If your apparatus consistently reads high or low, you can generate a calibration curve by plotting the observed melting points versus the true melting points of the standards. This curve can be used to correct your experimental readings.
| Table 1: Common Melting Point Calibration Standards | |
| Compound | Literature Melting Point (°C) |
| 2-Phenylacetophenone (Desoxybenzoin) | 53 - 58 °C |
| Benzoic Acid | 121 - 125 °C |
| 4-Hydroxybenzoic acid | 213 - 217 °C |
Experimental Protocols
Protocol 1: Accurate Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the this compound sample is completely dry. If it consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube (open end down) and press it into the powder. A small amount of sample will enter the tube.
-
Sample Packing: Tap the closed end of the capillary tube firmly on a hard surface to compact the powder at the bottom. To ensure dense packing, drop the capillary tube (closed end down) several times through a long piece of glass tubing (approx. 1 meter) onto the benchtop. The final packed sample height should be 2-3 mm.
-
Scout Melt (if MP is unknown): Insert the tube into the melting point apparatus. Set a rapid heating rate (10-20°C/min) and record the approximate temperature at which the sample melts. Allow the apparatus to cool at least 20°C below this approximate value.
-
Accurate Measurement: Insert a freshly prepared capillary tube. Heat rapidly to about 15-20°C below the scouted melting point (or the known literature value of ~133°C).
-
Slow Heating: Decrease the heating rate to 1-2°C per minute . A slow rate is critical for thermal equilibrium and an accurate reading.[5]
-
Record the Range:
-
T1 (Onset): Record the temperature at which the first drop of liquid appears.
-
T2 (Clear Point): Record the temperature at which the last solid particle melts and the sample is a completely clear liquid.
-
-
Report: The melting point is reported as the T1-T2 range. For pure this compound, this range should be narrow (e.g., 132.5 - 134.0°C).
Protocol 2: Identity Confirmation (Mixed Melting Point)
This technique definitively confirms if your synthesized sample is identical to a known, authentic sample of this compound.
-
Prepare Mixture: Create an intimate 1:1 mixture (by mass) of your sample and the authentic reference standard. Grind them together with a mortar and pestle to ensure homogeneity.
-
Determine Melting Point: Measure the melting point of this mixture using Protocol 1.
-
Interpret Results:
-
No Depression: If the mixture melts at the same temperature and over the same sharp range as the individual components, your sample is identical to the reference standard.
-
Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, your sample is not the same compound as the reference standard. It is acting as an impurity.
-
Visualization of Workflows
Caption: Workflow for Accurate Melting Point Determination.
Caption: Troubleshooting Logic for Inaccurate Melting Point Data.
References
Validation & Comparative
A Comparative Analysis of 2-Aminodibenzothiophene and 3-Aminodibenzothiophene for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Positional Isomers of Aminodibenzothiophene
The dibenzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, owing to its rigid, planar geometry and rich electronic properties. The introduction of an amino group to this tricycle significantly enhances its chemical versatility and biological activity. The position of this amino substituent plays a crucial role in determining the molecule's overall characteristics. This guide provides a comprehensive comparative analysis of two key positional isomers: 2-aminodibenzothiophene and 3-aminodibenzothiophene, offering insights into their synthesis, spectral properties, and potential applications to aid researchers in their experimental design and drug discovery efforts.
Introduction to Aminodibenzothiophene Isomers
Dibenzothiophene and its derivatives have garnered significant attention due to their presence in pharmacologically active compounds and organic electronic materials. The amino-substituted derivatives, in particular, serve as versatile building blocks for the synthesis of more complex molecules. The location of the amino group on the dibenzothiophene core—at the 2-position or the 3-position—subtly alters the electronic distribution and steric accessibility of the molecule, leading to distinct physicochemical properties and biological activities. Understanding these differences is paramount for the rational design of novel therapeutics and functional materials.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The seemingly minor change in the position of the amino group from the 2- to the 3-position on the dibenzothiophene ring system results in discernible differences in their physical and spectroscopic properties.
Table 1: Comparative Physicochemical Data
| Property | 2-Aminodibenzothiophene | 3-Aminodibenzothiophene |
| Molecular Formula | C₁₂H₉NS | C₁₂H₉NS |
| Molecular Weight | 199.27 g/mol | 199.27 g/mol |
| CAS Number | 7428-91-3[1] | 57955-03-6 |
| Appearance | Solid | Solid |
| Melting Point | 134-136 °C | Data not readily available |
| LogP (Predicted) | 3.5 | 3.5 |
Spectroscopic Analysis
The electronic environment of the protons and carbons in each isomer is unique, leading to distinct chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra. Similarly, the vibrational modes of the bonds are influenced by the amino group's position, resulting in characteristic Infrared (IR) absorption bands.
Table 2: Comparative Spectroscopic Data (Predicted and Experimental)
| Feature | 2-Aminodibenzothiophene | 3-Aminodibenzothiophene |
| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The protons on the amino-substituted ring will show distinct splitting patterns and chemical shifts due to the electron-donating nature of the amino group. | Aromatic protons are also expected in the 7.0-8.5 ppm range, but with a different set of chemical shifts and coupling constants compared to the 2-amino isomer, reflecting the altered electronic distribution. |
| ¹³C NMR (ppm) | The carbon atom attached to the amino group (C2) will be significantly shielded, appearing at a lower chemical shift compared to the unsubstituted aromatic carbons. Other carbons in the same ring will also be affected. | The C3 carbon will be shielded, and the overall pattern of chemical shifts for the aromatic carbons will differ from the 2-amino isomer. |
| IR (cm⁻¹) | N-H stretching of the primary amine typically appears as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. The C-N stretching and aromatic C=C stretching bands will also be present. | Similar to the 2-amino isomer, N-H stretching bands are expected between 3300-3500 cm⁻¹. The fingerprint region, containing various bending and stretching vibrations, will likely show differences due to the altered symmetry and bond polarities. |
| Mass Spectrum (m/z) | The molecular ion peak (M⁺) is expected at m/z 199. Fragmentation patterns will involve the loss of HCN and other fragments characteristic of aromatic amines. | The molecular ion peak will also be at m/z 199. While the major fragments may be similar, their relative abundances could differ, providing clues to the substitution pattern. |
Synthesis Methodologies: Accessing the Isomers
The synthetic routes to 2- and 3-aminodibenzothiophene often start from the corresponding bromo or nitro derivatives of dibenzothiophene.
Synthesis of 2-Aminodibenzothiophene
A direct and efficient one-pot synthesis of 2-aminodibenzothiophene has been reported via a copper(I)-catalyzed Ullmann C-N coupling reaction. This method offers an environmentally and economically favorable alternative to multi-step procedures.[2]
Experimental Protocol: One-Pot Synthesis of 2-Aminodibenzothiophene [2]
-
To a pressure tube, add 2-bromodibenzothiophene (100 mg, 1 equiv), Cu₂O (20 mol %), 1 mL of ammonium hydroxide solution (28-30% w/w), and 1 mL of N-Methyl-2-pyrrolidone (NMP).
-
Seal the pressure tube and heat the mixture at 110 °C in an oil bath for the specified time as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water (4 mL) to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from methanol or by flash column chromatography (EtOAc/hexanes = 3:7).
Caption: Ullmann Coupling for 2-Aminodibenzothiophene.
Synthesis of 3-Aminodibenzothiophene
The synthesis of 3-aminodibenzothiophene is less commonly reported. A viable strategy involves the nitration of dibenzothiophene to produce 3-nitrodibenzothiophene, followed by reduction of the nitro group.
Conceptual Workflow for the Synthesis of 3-Aminodibenzothiophene
References
A Guide to Validating the Structure of 2-Dibenzothiophenamine using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 2-Dibenzothiophenamine. We will move beyond a simple recitation of steps to explain the strategic choices behind the experimental design, ensuring a self-validating and robust analytical approach.
The Challenge: Unambiguous Structure Elucidation
This compound (C₁₂H₉NS) is a heterocyclic aromatic amine with a dibenzothiophene core.[1] This structural motif is of interest in medicinal chemistry and materials science.[2][3][4] While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, overlapping signals in the aromatic region can lead to ambiguity. 2D NMR spectroscopy overcomes this by spreading the information into a second dimension, revealing correlations between nuclei that are essential for definitive structural assignment.[5][6][7]
This guide will focus on a suite of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[5][8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds.[5][8][9][10][11]
By combining the insights from these three experiments, we can piece together the molecular puzzle with a high degree of confidence.
Experimental Design: A Self-Validating Workflow
The power of this approach lies in its inherent cross-validation. COSY establishes proton-proton networks, HSQC links these protons to their directly attached carbons, and HMBC bridges these fragments by showing long-range connections. This creates a redundant and interconnected web of data that confirms the overall structure.
H₈--C---C--H₅ / \ / C---C---C / \ / \ / C---S---C--NH₂ / \ / \ / H₉--C---C--H₄ | H₁ H₃
Caption: Key HMBC correlations in this compound.
Conclusion: A Triad of Evidence for Structural Certainty
By systematically applying COSY, HSQC, and HMBC experiments, researchers can move from a proposed structure to a validated molecular identity. The interlocking nature of the data from these three techniques provides a robust and self-validating framework, minimizing the potential for misinterpretation. This comprehensive 2D NMR approach is an indispensable tool in modern chemical research and drug development, ensuring the accuracy and reliability of foundational molecular data.
References
- 1. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Performance Analysis of 2-Dibenzothiophenamine-Based Hole Transporting Materials in OLED Devices
Introduction: The Pivotal Role of Hole Transporting Materials in OLED Efficiency
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in modern displays and lighting, owing to their superior contrast ratios, vibrant colors, and mechanical flexibility. The performance of an OLED is not solely dictated by the emissive layer but is a synergistic interplay of all constituent organic layers. Among these, the Hole Transporting Layer (HTL) is of paramount importance, tasked with the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the leakage of electrons. An ideal Hole Transporting Material (HTM) should possess high hole mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability to ensure long device lifetimes.
For decades, materials like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) have been the workhorses in the field, setting the benchmark for HTM performance. However, the quest for even more efficient and stable OLEDs has spurred the exploration of novel molecular scaffolds. Dibenzothiophene, a sulfur-containing aromatic heterocycle, has garnered significant interest due to its rigid and planar structure, which can facilitate intermolecular π-π stacking and enhance charge transport. The introduction of an amine functionality at the 2-position of the dibenzothiophene core, creating 2-Dibenzothiophenamine derivatives, offers a promising avenue for developing a new class of high-performance HTMs. This guide provides an in-depth comparative analysis of the performance of these emerging materials against established standards, supported by experimental data from the literature.
Molecular Design and Rationale: Why this compound?
The strategic selection of the this compound core is underpinned by sound chemical principles aimed at optimizing HTM properties. The dibenzothiophene unit provides a large, conjugated system that is conducive to high charge carrier mobility. The inherent rigidity of this fused-ring system also contributes to a high glass transition temperature (Tg), which is crucial for maintaining the amorphous state of the thin film in an OLED device and preventing crystallization that can lead to device failure.
The amine substituent at the 2-position serves a dual purpose. Firstly, it is a well-known hole-transporting moiety, and its incorporation is expected to enhance the hole mobility of the material. Secondly, the amine group allows for the facile introduction of various aryl substituents, enabling the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for achieving optimal energy level alignment with the anode and the emissive layer, thereby minimizing the energy barrier for hole injection and improving overall device efficiency.
Caption: Logical relationship between the molecular components of this compound HTMs and their impact on OLED performance.
Comparative Performance Data
A direct, side-by-side comparison of a single this compound derivative with NPB and Spiro-OMeTAD in the same device architecture is not yet prevalent in the published literature. However, by compiling data from various high-impact studies, we can establish a representative performance comparison. The following tables summarize the key performance metrics for OLEDs and Quantum Dot LEDs (QLEDs) utilizing a high-performance, cross-linkable dibenzothiophene-based HTM (V-KSP) and the industry-standard HTMs, NPB and Spiro-OMeTAD.
It is crucial to note that the device architectures and emissive layers may differ between these studies, which can significantly influence the performance metrics. This comparison should therefore be viewed as a qualitative guide to the potential of this compound-based HTMs.
| Hole Transporting Material | Device Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Luminance (cd/m²) | Reference |
| V-KSP | Blue QLED | 6.5 | Not Reported | 15.6 | 29,508 | [1] |
| NPB | White OLED | 12.3 | Not Reported | Not Reported | 13,600 | [2] |
| Spiro-OMeTAD based | Yellow OLED | 80.0 | 113.0 | 27.1 | 142,464 | [3] |
Key Observations:
-
The dibenzothiophene-based HTM, V-KSP, demonstrates a very high external quantum efficiency (EQE) of 15.6% in a blue QLED, showcasing the potential of this material class.[1]
-
While the current efficiency of V-KSP in the reported blue QLED is lower than that of the highly optimized white and yellow OLEDs using NPB and a Spiro-derivative respectively, its high EQE suggests excellent charge balance and efficient light generation.[1][2][3]
-
The Spiro-OMeTAD derivative exhibits exceptional performance in a yellow phosphorescent OLED, which is expected due to the maturity of this material class and device architecture.[3]
Experimental Protocols
To provide a practical context for the application of these materials, this section outlines a representative synthesis of a dibenzothiophene-based HTM and a general protocol for the fabrication of an OLED device.
Synthesis of a Representative Dibenzothiophene-Amine HTM
The synthesis of this compound derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This allows for the formation of a carbon-nitrogen bond between the dibenzothiophene core and an aromatic amine.
Example: Synthesis of N,N-diphenyl-dibenzothiophen-2-amine
-
Reactants: 2-Bromodibenzothiophene, diphenylamine, sodium tert-butoxide (as a base), and a palladium catalyst with a suitable ligand (e.g., Pd(OAc)2 and P(t-Bu)3).
-
Solvent: Anhydrous toluene or xylene.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromodibenzothiophene, diphenylamine, and sodium tert-butoxide.
-
Add the palladium catalyst and ligand.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-diphenyl-dibenzothiophen-2-amine.
-
Caption: A simplified workflow for the synthesis of a this compound-based HTM.
Fabrication of a Multilayer OLED Device
The fabrication of OLED devices is a precise process conducted in a high-vacuum environment to prevent contamination.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material (e.g., HAT-CN) is deposited onto the ITO substrate by thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: The this compound-based HTM is deposited onto the HIL via thermal evaporation.
-
Emissive Layer (EML) Deposition: The emissive material (and any dopants) is co-evaporated onto the HTL.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material (e.g., TPBi) is deposited onto the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function (e.g., lithium fluoride, LiF) is deposited to facilitate electron injection.
-
Cathode Deposition: A metal cathode (e.g., aluminum, Al) is deposited to complete the device.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
Caption: A simplified schematic of a multilayer OLED device structure and a conceptual energy level diagram.
Conclusion and Future Outlook
This compound-based materials represent a promising new frontier in the development of high-performance Hole Transporting Materials for OLED and QLED applications. Their rigid, conjugated core, coupled with the tunable electronic properties afforded by the amine substituent, provides a versatile platform for molecular design. While direct, comprehensive comparative studies with industry-standard materials are still emerging, the initial data indicates that these novel HTMs can enable devices with high external quantum efficiencies.
Future research should focus on the synthesis and characterization of a wider range of this compound derivatives to establish clear structure-property relationships. Of particular importance will be systematic studies that directly compare their performance, including operational lifetime, against NPB and Spiro-OMeTAD within identical device architectures. Such investigations will be crucial in determining the full potential of this exciting class of materials to contribute to the next generation of OLED displays and lighting.
References
A Comparative Guide to the Biological Activity of 2-Dibenzothiophenamine and Its Sulfone Analog
Introduction: A Tale of Two Molecules
In the landscape of drug discovery and chemical biology, subtle molecular modifications can precipitate profound shifts in biological activity. This guide delves into a compelling example of this principle: the comparison between 2-Dibenzothiophenamine and its sulfone analog, this compound-5,5-dioxide. These molecules share a common tricyclic dibenzothiophene core, a scaffold known to interact with various biological systems. The singular distinction lies in the oxidation state of the sulfur atom—a sulfide in the former and a sulfone in the latter.
This oxidation transforms the sulfur from a relatively electron-rich, non-polar center to a highly polar, electron-withdrawing sulfone group (SO₂). This change dramatically alters the molecule's electronic distribution, polarity, and three-dimensional shape, thereby impacting its pharmacokinetic profile, receptor binding affinity, and potential toxicity. For researchers in drug development and toxicology, understanding these differences is paramount for predicting efficacy, off-target effects, and metabolic fate. This guide provides a comparative analysis grounded in established biochemical principles and outlines key experimental protocols to empirically validate these differences.
Physicochemical Properties: The Foundation of Biological Interaction
The journey of a molecule from administration to its biological target is governed by its physicochemical properties. The oxidation of the sulfur atom in this compound introduces significant changes that are critical to understanding its biological divergence from the sulfone analog.
| Property | This compound | This compound-5,5-dioxide | Causality of Difference |
| Molecular Formula | C₁₂H₉NS[1] | C₁₂H₉NO₂S | Addition of two oxygen atoms to the sulfur core. |
| Molecular Weight | 199.27 g/mol [1] | ~231.27 g/mol | The mass of the two additional oxygen atoms. |
| Appearance | Colorless crystals[2][3] | Colorless solid[4][5] | Core structure remains similar. |
| LogP (Predicted) | 3.7[1] | Lower (predicted) | The highly polar SO₂ group significantly increases hydrophilicity, reducing the octanol-water partition coefficient. |
| Electronic Nature | Electron-rich thiophene ring. | Electron-poor sulfone group acts as a strong electron-withdrawing group.[6][7] | The electronegative oxygen atoms pull electron density away from the ring system. |
The increased polarity of the sulfone analog is not a trivial alteration. It can lead to decreased cell membrane permeability, potentially altering bioavailability and tissue distribution. Conversely, the introduction of strong hydrogen bond acceptors (the sulfone oxygens) can create new, favorable interactions with biological targets that are unavailable to the parent amine.
Comparative Analysis of Biological Activity
While direct, side-by-side comparative studies on these specific molecules are not extensively published, we can infer their likely biological activities based on the behavior of the dibenzothiophene scaffold and the well-documented effects of aromatic amines and sulfone groups.
Genotoxicity and Carcinogenicity
Aromatic amines as a chemical class are frequently associated with genotoxicity.[8][9] This toxicity is often not inherent to the parent molecule but arises from metabolic activation.
-
This compound : As a primary aromatic amine, this compound is a candidate for metabolic activation by cytochrome P450 enzymes. This process can generate reactive N-hydroxylamine intermediates that can form DNA adducts, leading to mutations.[9]
-
Sulfone Analog : The presence of the potent electron-withdrawing sulfone group can decrease the electron density of the aromatic rings. This may reduce the rate of oxidative metabolic activation, potentially lowering its genotoxic potential compared to the parent amine. However, it does not eliminate the risk.
-
Supporting Evidence : Studies on the parent dibenzothiophene (DBT) and its sulfone (DBTO2) have suggested that both are potential carcinogens, with administration in rats leading to the formation of intestinal polyps. This indicates the core scaffold itself can induce pro-carcinogenic effects.
Receptor Binding and Pharmacological Profile
Dibenzothiophene derivatives have been investigated as potent ligands for various receptors, notably the α7 nicotinic acetylcholine receptor (α7 nAChR).[10] The amine and sulfone functionalities would be expected to modulate this activity significantly.
-
This compound : The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in a receptor's binding pocket.
-
Sulfone Analog : The sulfone group introduces two strong hydrogen bond acceptors. This could enable novel interactions within a binding site that the parent amine cannot form. Furthermore, the altered electronic profile of the entire ring system will change the nature of any π-π stacking or hydrophobic interactions.[6][7] The result could be a completely different receptor affinity or selectivity profile. It is plausible that one analog acts as a receptor agonist, while the other acts as an antagonist, simply due to these structural changes.[11]
Metabolism and Clearance
The sulfur atom is a key site for metabolism. The biotransformation of dibenzothiophene often proceeds through oxidation to the corresponding sulfoxide and then to the sulfone.[12][13]
-
This compound : This compound would likely be metabolized via two primary routes: N-oxidation (as discussed in genotoxicity) and S-oxidation to its sulfone analog.
-
Sulfone Analog : Being the final product of S-oxidation, the sulfone analog is generally more metabolically stable at the sulfur position. Its increased polarity would likely facilitate more rapid renal clearance.
Mandatory Visualizations
Recommended Experimental Protocols
To empirically determine the differences in biological activity, a structured, multi-pronged experimental approach is necessary. The following protocols provide a robust framework for this investigation.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To quantify and compare the cytotoxic effects of this compound and its sulfone analog on a relevant human cell line (e.g., HepG2, a liver carcinoma cell line used for toxicity studies).
Causality: This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases. A decrease in the rate of formazan production is interpreted as a decrease in cell viability.
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of both test compounds in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations (including a vehicle control with 0.5% DMSO).
-
Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC₅₀ value for each compound.
Protocol 2: Ames Test for Bacterial Reverse Mutation
Objective: To assess the mutagenic potential of both compounds, with and without metabolic activation.
Causality: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow on a histidine-free medium. A positive test result occurs when the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies. The inclusion of a liver S9 fraction is crucial as it provides metabolic enzymes that can convert pro-mutagens into active mutagens, mimicking mammalian metabolism.[9]
Methodology:
-
Strain Selection: Use standard Ames test strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each compound: one with and one without the rat liver S9 fraction.
-
Plate Incorporation Assay:
-
To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.
-
Incubate briefly at 37°C.
-
Add 2 mL of top agar (melted and held at 45°C) containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinity (Ki) of the two compounds for a specific target, such as the α7 nAChR.
Causality: This assay measures the ability of a test compound (a "competitor") to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.[14] A lower Ki value signifies higher binding affinity.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin or another specific α7 nAChR ligand).
-
Varying concentrations of the unlabeled test compound (this compound or its sulfone analog).
-
-
Incubation: Incubate the mixture at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Data Acquisition: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.
-
Analysis:
-
Determine "total binding" (in the absence of any competitor) and "non-specific binding" (in the presence of a saturating concentration of a known unlabeled ligand).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The comparison between this compound and its sulfone analog serves as a powerful case study in medicinal chemistry and toxicology. The simple oxidation of the sulfur atom fundamentally alters the molecule's electronic and steric properties, leading to predicted—and experimentally verifiable—differences in cytotoxicity, mutagenicity, and receptor pharmacology. The sulfone analog is anticipated to be more polar and potentially less prone to metabolic activation into a genotoxic species, though its interaction with biological targets will be markedly different from the parent amine. The provided protocols offer a clear and robust path for researchers to quantify these differences, enabling more informed decisions in the development of safer, more effective chemical entities.
References
- 1. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzothiophene sulfone [webbook.nist.gov]
- 6. Exploring the nature of interactions among thiophene, thiophene sulfone, dibenzothiophene, dibenzothiophene sulfone and a pyridinium-based ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the nature of interactions among thiophene, thiophene sulfone, dibenzothiophene, dibenzothiophene sulfone and a pyridinium-based ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to 2-Dibenzothiophenamine: Cross-Referencing Experimental and Theoretical Data for Enhanced Characterization
For researchers, scientists, and drug development professionals, the precise characterization of molecular scaffolds is paramount. 2-Dibenzothiophenamine, a heterocyclic amine with a dibenzothiophene core, presents a scaffold of interest in medicinal chemistry and materials science. This guide provides an in-depth comparison of its experimental data with theoretical predictions, offering a robust framework for its identification and utilization. We will also explore its key spectroscopic and physicochemical properties in comparison to its isomers, 3- and 4-aminodibenzothiophene, to highlight the impact of substituent positioning.
Unveiling the Molecular Identity: A Spectroscopic Overview
The structural elucidation of an organic molecule relies on a synergistic application of various spectroscopic techniques. Here, we delve into the experimental and theoretical spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy provides a detailed map of the chemical environment of atomic nuclei within a molecule.
Experimental Data:
A search of the Spectral Database for Organic Compounds (SDBS) is the primary resource for experimentally obtained NMR spectra. For this compound, the following characteristic shifts are anticipated:
-
¹H NMR: The aromatic protons will exhibit complex splitting patterns in the downfield region (typically δ 7.0-8.5 ppm). The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR: The spectrum will show distinct signals for each of the 12 carbon atoms. The carbons directly bonded to the nitrogen and sulfur atoms will have characteristic chemical shifts, as will the quaternary carbons within the fused ring system.
Theoretical Predictions:
Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts. These calculations provide a theoretical benchmark to aid in the assignment of experimental spectra. Discrepancies between experimental and theoretical values can often be attributed to solvent effects and the specific level of theory used in the calculation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Data:
The IR spectrum of this compound is expected to show the following key absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.
-
C-S Stretching: The C-S bond vibration is typically weaker and found in the fingerprint region (below 1000 cm⁻¹).
Theoretical Predictions:
DFT calculations can accurately predict the vibrational frequencies of a molecule. Comparing the calculated IR spectrum with the experimental one can confirm the presence of key functional groups and aid in the assignment of complex vibrational modes in the fingerprint region.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Experimental Data:
-
Molecular Ion Peak (M⁺): For this compound (C₁₂H₉NS), the molecular ion peak is expected at an m/z (mass-to-charge ratio) of approximately 199.27.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the dibenzothiophene core and the amine substituent. Common fragmentation pathways may involve the loss of HCN or NH₂.
Theoretical Predictions:
Computational tools can predict the mass fragmentation patterns of molecules.[1][2][3][4][5] These predictions are based on the stability of the resulting fragment ions and can be valuable in interpreting complex mass spectra.
Physicochemical Properties: A Comparative Analysis
Beyond spectroscopy, the fundamental physicochemical properties of a compound are crucial for its application.
| Property | This compound (Experimental) | This compound (Predicted) |
| Molecular Formula | C₁₂H₉NS | - |
| Molecular Weight | 199.27 g/mol [6][7] | 199.27 g/mol |
| Melting Point | 133-135 °C | - |
| Boiling Point | - | 413.2±18.0 °C |
| Density | - | 1.333±0.06 g/cm³ |
| pKa | - | 4.12±0.30 |
Note: Predicted values are sourced from chemical databases and may vary depending on the prediction software and level of theory.
Isomeric Comparison: The Significance of Substituent Position
To understand the structure-property relationships of aminodibenzothiophenes, it is insightful to compare the 2-amino isomer with its 3- and 4-amino counterparts. The position of the amine group on the dibenzothiophene scaffold significantly influences the electronic distribution and, consequently, the spectroscopic and physicochemical properties.
Workflow for Isomer Comparison:
Caption: Workflow for the comparative analysis of aminodibenzothiophene isomers.
The electronic effects of the amine group (electron-donating) and the sulfur atom (electron-withdrawing and a lone pair donor) will interact differently depending on their relative positions. This will lead to distinct differences in:
-
NMR Chemical Shifts: The positions of protons and carbons in the aromatic rings will be uniquely shifted for each isomer.
-
IR Vibrational Frequencies: The C-N and N-H vibrational frequencies may show subtle shifts.
-
Reactivity and Biological Activity: The varying electron densities at different positions on the ring will affect the molecule's reactivity and its potential interactions with biological targets.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are standard protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Chemical Structure of this compound and its Isomers:
Caption: Chemical structures of 2-, 3-, and 4-aminodibenzothiophene.
Conclusion
This guide has provided a comprehensive framework for the characterization of this compound by cross-referencing experimental data with theoretical predictions. By understanding its unique spectroscopic and physicochemical properties, and how they compare to its isomers, researchers can confidently identify and utilize this important molecular scaffold in their scientific endeavors. The provided protocols offer a starting point for further experimental investigation, fostering a deeper understanding of this versatile compound.
References
- 1. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 6. This compound | 7428-91-3 [chemicalbook.com]
- 7. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative DFT Study on the Electronic Structure of Aminodibenzothiophenes: A Guide for Researchers in Materials Science and Drug Discovery
In the landscape of heterocyclic chemistry, aminodibenzothiophenes represent a promising class of molecules with significant potential in both organic electronics and medicinal chemistry. Their rigid, planar dibenzothiophene core provides a robust scaffold for electronic delocalization, while the strategic placement of an amino group offers a powerful tool for tuning their electronic properties and biological interactions. This guide presents a comparative theoretical investigation into the electronic structure of positional isomers of aminodibenzothiophene, offering a framework for understanding their structure-property relationships and providing a roadmap for future experimental exploration.
This study leverages Density Functional Theory (DFT), a potent computational method for predicting molecular properties, to elucidate the impact of amino-group substitution on the electronic landscape of the dibenzothiophene framework. For comparative purposes, the well-characterized molecules carbazole and fluorene are included as benchmarks, given their structural similarities and established roles in organic electronics.
The Significance of Aminodibenzothiophenes
Dibenzothiophene and its derivatives are recognized for their thermal and photo-oxidative stability, making them attractive building blocks for organic semiconductors.[1][2] The introduction of an amino group, a strong electron-donating substituent, is anticipated to significantly modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly influences key electronic parameters such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, which in turn govern the performance of organic electronic devices and the reactivity of molecules in biological systems.[3]
The position of the amino substituent on the dibenzothiophene core is critical. Isomeric variations can lead to distinct electronic properties, offering a pathway to fine-tune molecules for specific applications, from hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) to targeted interactions with biological macromolecules.[4]
Comparative Molecular Scaffolds
To provide a robust context for the electronic properties of aminodibenzothiophenes, this guide includes a comparison with two structurally related and extensively studied molecules: carbazole and fluorene.
-
Dibenzothiophene (DBT): The parent heterocyclic core, known for its planarity and good charge transport characteristics.[1]
-
Carbazole: An isomer of dibenzothiophene where the sulfur atom is replaced by a nitrogen atom. It is a well-known hole-transporting material.[5][6][7]
-
Fluorene: A hydrocarbon analogue with a methylene bridge, widely used in blue-emitting OLEDs.[6][7]
The comparison with these molecules will highlight the unique influence of the sulfur atom and the amino functionalization on the electronic structure.
Methodology: A Blueprint for In Silico Investigation
The following section outlines a detailed, step-by-step protocol for a comparative DFT study of aminodibenzothiophene isomers. This protocol is designed to be a self-validating system, grounded in established computational chemistry practices.
Computational Protocol
A well-defined computational workflow is essential for obtaining reliable and reproducible results. The following protocol is recommended for the study of aminodibenzothiophene isomers.
References
- 1. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene [mdpi.com]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Stability of 2-Dibenzothiophenamine and Carbazole for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Basis for Electrochemical Performance
In the landscape of advanced materials, particularly for applications in organic electronics, sensors, and pharmaceuticals, the electrochemical stability of core molecular scaffolds is a paramount concern. It dictates the operational lifetime, reliability, and performance of devices and the metabolic stability of therapeutic agents. This guide provides an in-depth comparison of two prominent heterocyclic compounds: Carbazole , a well-established building block known for its robust photo- and electrochemical properties, and 2-Dibenzothiophenamine , a sulfur-containing analogue whose amine functionality introduces distinct electronic characteristics.
While carbazole has been extensively studied, this compound represents a more novel structure for which direct, comprehensive comparative data is less prevalent. This guide, therefore, leverages foundational electrochemical principles and data from parent molecules—carbazole and dibenzothiophene—along with the well-documented influence of amine substituents to construct a scientifically rigorous comparison. We will explore the inherent differences arising from the nitrogen versus sulfur heteroatom and the impact of the amine group on oxidation potential, polymerization propensity, and the stability of the resulting macromolecular structures.
Comparative Analysis of Monomer Electrochemical Stability
The initial electrochemical stability of a monomer is best assessed by its oxidation potential (Eox). A lower oxidation potential indicates a molecule that is more easily oxidized, which can be advantageous for processes like electropolymerization but may suggest lower stability against oxidative degradation under operational conditions.
The core difference between the two molecules lies in their heterocyclic structure. Carbazole features a nitrogen atom, while dibenzothiophene (the parent structure of this compound) contains a sulfur atom. Furthermore, the presence of an electron-donating amine (-NH2) group on the dibenzothiophene backbone dramatically alters its electronic properties compared to the unsubstituted parent molecule.
Causality Behind Experimental Observations:
-
Carbazole: The nitrogen atom in carbazole is electron-rich and readily participates in resonance, facilitating the removal of an electron to form a stable radical cation. Its oxidation primarily occurs on the carbazole ring system.
-
Dibenzothiophene (DBT): The sulfur atom in DBT is less basic and its lone pairs are less available for delocalization compared to nitrogen in carbazole. Consequently, the parent DBT molecule is significantly more resistant to oxidation. Initial oxidation often occurs irreversibly at the sulfur atom, leading to the formation of sulfoxides and sulfones, especially in the presence of water.[1][2][3]
-
This compound: The introduction of the powerful electron-donating amine group fundamentally changes the molecule's behavior. This group increases the electron density of the entire aromatic system, making it much easier to oxidize than the parent DBT.[4][5] The oxidation potential is expected to be significantly lower, likely even lower than that of carbazole, as the amine group provides a highly favorable site for initial electron removal.[6][7]
| Compound | Typical Onset Oxidation Potential (Eonset) | Key Structural Feature | Implication for Stability |
| Carbazole | ~1.1 - 1.2 V vs. SCE | Nitrogen Heterocycle | Moderately stable; readily forms a stable radical cation, facilitating electropolymerization. |
| Dibenzothiophene | ~1.5 - 1.6 V vs. SHE[2] | Sulfur Heterocycle | High intrinsic stability; resistant to oxidation. Oxidation often leads to S-oxide formation rather than polymerization. |
| This compound | Estimated < 1.0 V vs. SCE | Amine Substituent | Lower stability against oxidation; highly susceptible to electron removal, which is a prerequisite for electropolymerization. |
Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, electrode). The value for this compound is an expert estimation based on the known effects of amine substituents on aromatic systems.[4][5]
Electropolymerization and Polymer Film Stability
The ability of a monomer to form a stable, electroactive polymer film upon electrochemical oxidation is a critical factor for its use in organic electronics. This process, known as electropolymerization, is a self-validating system: a stable and adherent film will show growing current peaks with successive potential cycles, indicating the deposition of a conductive material.
Carbazole: The Benchmark for Stable Electropolymerization
Carbazole is renowned for its excellent electropolymerization characteristics. The process is initiated by the oxidation of the monomer to a radical cation. Two of these radical cations then couple, typically at the 3 and 6 positions which have high electron density, to form a dimer. This dimer is more easily oxidized than the monomer, leading to rapid polymer chain growth and the formation of a highly stable, electroactive poly(3,6-carbazole) film on the electrode surface.
Caption: Electropolymerization pathway of carbazole.
This compound: A Postulated Polymerization Pathway
-
Lowered Oxidation Potential: As established, the amine group will lower the oxidation potential, making the initial step of forming a radical cation highly favorable.
-
Multiple Reactive Sites: Unlike carbazole, this compound has multiple potential reaction sites. Coupling could occur between the aromatic carbons on the dibenzothiophene backbone (analogous to carbazole) or could involve the nitrogen atom of the amine group (analogous to aniline polymerization).[8] This can lead to a more complex polymer with varied linkages, potentially including head-to-tail, head-to-head, and branched structures.
-
Potential for S-Oxidation: While the amine group makes ring-based oxidation more likely, the underlying tendency of the sulfur atom to oxidize remains a potential side reaction, which could introduce defects (sulfoxides) into the polymer backbone and disrupt conjugation, thereby reducing conductivity and stability.
Caption: Postulated polymerization pathways for this compound.
Comparative Polymer Stability
The long-term performance of an electroactive polymer is determined by its redox stability during repeated cycling between its neutral and oxidized (doped) states.
| Polymer | Redox Stability | Degradation Mechanism |
| Polycarbazole | High . Retains a high percentage of its electrochemical activity over thousands of cycles. | Over-oxidation at very high positive potentials can lead to irreversible degradation of the conjugated backbone. |
| Poly(dibenzothiophene) Derivatives | Moderate to Good . Copolymers of DBT show good stability, with some retaining 90% of activity after 100 cycles.[9] | Stability is enhanced by stable comonomers. The sulfur atom remains a potential site for irreversible oxidation, which can degrade performance. |
| Poly(this compound) | Unknown (Hypothesized) . Stability would critically depend on the dominant linkage type. A C-C coupled backbone would likely be more stable than a polymer with C-N linkages, which can be more susceptible to hydrolysis and oxidative cleavage. The presence of the amine group may also lower the over-oxidation potential. | Likely a combination of backbone degradation at high potentials and potential irreversible oxidation at both the sulfur and nitrogen atoms. |
Experimental Protocol: Assessing Electrochemical Stability via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for evaluating the electrochemical properties of these compounds.[10] It provides data on oxidation potentials, reversibility of redox processes, and the growth and stability of polymer films.
Objective: To determine and compare the onset oxidation potential and electropolymerization behavior of Carbazole and this compound, and to assess the stability of the resulting polymer films.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon or Platinum disk, ~3 mm diameter)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.
-
Monomer solutions: 10 mM Carbazole in electrolyte solution; 10 mM this compound in electrolyte solution.
-
Polishing materials (Alumina slurries, polishing pads) and high-purity solvents (acetonitrile, isopropanol) for electrode cleaning.
Caption: Diagram of a standard three-electrode cyclic voltammetry setup.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse thoroughly with deionized water and sonicate in isopropanol and then acetonitrile for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen. Causality: A clean, smooth electrode surface is crucial for reproducible results, ensuring that the observed electrochemistry is due to the analyte and not surface contaminants.
-
-
Monomer Oxidation Potential:
-
Assemble the three-electrode cell with the electrolyte solution. De-aerate the solution by bubbling with inert gas (N2 or Ar) for 10-15 minutes.
-
Run a background CV scan in the pure electrolyte solution to ensure no interfering redox processes are present in the desired potential window.
-
Add the monomer (e.g., Carbazole) to the cell to reach the target concentration (10 mM).
-
Perform a single CV scan at a scan rate of 100 mV/s, sweeping from a potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak (e.g., +1.8 V).
-
Determine the onset oxidation potential (Eonset) by finding the intersection of the tangent to the rising oxidation current and the baseline current. Causality: This single scan reveals the potential at which the monomer begins to oxidize, a key measure of its intrinsic stability.
-
-
Electropolymerization:
-
Using a fresh monomer solution, perform continuous CV scans (e.g., 20 cycles) over a potential range that encompasses the monomer oxidation.
-
Observe the voltammogram for an increase in the peak currents with each successive cycle. This indicates the deposition of a conductive polymer film. Note any new redox peaks that appear, which correspond to the oxidation and reduction of the newly formed polymer. Causality: This multi-cycle experiment directly tests the ability of the monomer to form a stable, electroactive film.
-
-
Polymer Film Stability Test:
-
After polymerization, carefully remove the working electrode, rinse it with pure acetonitrile to remove unreacted monomer, and place it in a fresh, monomer-free electrolyte solution.
-
Perform continuous CV cycling (e.g., 100-500 cycles) within the potential window where the polymer shows its redox activity.
-
Monitor the decay in the polymer's redox peak currents over time. Calculate the percentage of electrochemical activity retained by comparing the charge of the oxidation peak on the 100th cycle to the 1st cycle. Causality: This is a direct measure of the polymer's operational stability, simulating its performance in an electronic device.
-
Conclusion and Outlook
This comparative analysis reveals a fundamental trade-off between this compound and Carbazole.
-
Carbazole stands as a highly reliable and stable building block. Its well-defined electropolymerization and the exceptional stability of polycarbazole make it a preferred choice for applications demanding long operational lifetimes and predictable performance. Its higher oxidation potential compared to an amino-substituted system points to greater intrinsic stability of the monomer.
-
This compound , while less characterized, presents intriguing possibilities. Its predicted low oxidation potential makes it a prime candidate for facile electropolymerization and for applications requiring materials that are easy to oxidize. However, this comes with significant challenges. The potential for multiple, less-controlled polymerization pathways and the presence of two heteroatoms (N and S) that could be sites for degradation suggest that the resulting polymer may have inferior long-term stability compared to polycarbazole.
For researchers, the choice depends on the application's specific requirements. For high-stability, long-lifetime devices, carbazole remains the gold standard. For exploratory research into new materials with potentially tunable electronic properties and lower processing energies, this compound and its derivatives warrant further investigation, with a critical focus on characterizing the resulting polymer structure and its long-term electrochemical resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substituent effect on the oxidation of phenols and aromatic amines by horseradish peroxidase compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Purity of Synthesized 2-Dibenzothiophenamine via HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of validating the purity of synthesized 2-Dibenzothiophenamine. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Introduction: The Significance of this compound and the Imperative of Purity
This compound is a crucial heterocyclic amine scaffold found in a variety of pharmacologically active molecules. Its synthesis, typically achieved through transition metal-catalyzed cross-coupling reactions, can introduce a range of process-related impurities. These impurities, which may include unreacted starting materials, by-products, and isomers, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity.
This guide will explore two powerful and complementary analytical techniques, HPLC and GC-MS, for the comprehensive purity profiling of this compound. We will dissect the principles of each method, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to make informed decisions for your analytical workflow.
Understanding Potential Impurities in this compound Synthesis
To develop a robust purity validation method, one must first anticipate the potential impurities. The two most common synthetic routes to this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic copper-catalyzed reaction typically involves the coupling of 2-halodibenzothiophene with an amine source.[1][2][3] Potential impurities include:
-
Unreacted 2-halodibenzothiophene (e.g., 2-bromodibenzothiophene).
-
Homocoupling products of the starting material.
-
By-products from side reactions, such as the formation of N-substituted dibenzothiophene derivatives if primary or secondary amines are used as the ammonia source.[4]
-
-
Buchwald-Hartwig Amination: A more modern palladium-catalyzed approach that offers milder reaction conditions.[5][6][7] Potential impurities can arise from:
-
Unreacted 2-halodibenzothiophene.
-
Side reactions like β-hydride elimination, which can lead to the formation of hydrodehalogenated arenes and imines.[5]
-
Residual palladium catalyst and ligands, which are considered inorganic impurities.
-
The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, making a thorough understanding of potential synthetic by-products essential.[8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[13]
The "Why": Causality in HPLC Method Design
The choice of a reversed-phase HPLC method is deliberate. This compound and its likely impurities are aromatic and possess varying degrees of polarity. A C18 column provides a non-polar stationary phase that effectively separates these compounds based on their hydrophobicity. The mobile phase, a gradient of acetonitrile and water, allows for the elution of both more polar and less polar analytes within a reasonable timeframe. UV detection is selected due to the chromophoric nature of the dibenzothiophene core and its aromatic amine functionality.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation and Purity Calculation
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The DAD can provide additional confidence in peak purity by comparing the UV spectra across a single peak.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. It provides not only quantitative data but also structural information through mass spectral fragmentation patterns, making it invaluable for impurity identification.
The "Why": Causality in GC-MS Method Design
The selection of GC-MS is based on the anticipated volatility of this compound and its potential impurities. The use of a non-polar capillary column (e.g., DB-5ms) allows for separation based on boiling points and interactions with the stationary phase. Electron Ionization (EI) is a robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS Purity and Impurity Identification
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 1 mL of dichloromethane or another suitable volatile solvent.
-
Vortex until fully dissolved.
Data Interpretation and Impurity Identification
The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be analyzed to identify the compound. The fragmentation pattern of dibenzothiophene and its derivatives is well-characterized, often showing a strong molecular ion peak.[14][15][16][17] By comparing the obtained mass spectra with known fragmentation patterns and libraries, potential impurities can be tentatively identified.
Comparative Analysis: HPLC vs. GC-MS for this compound Purity
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile. | Volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the ng range. | Excellent, often in the pg to fg range. |
| Resolution | High, capable of separating closely related compounds and isomers. | Very high, excellent for complex mixtures. |
| Identification | Primarily based on retention time; DAD provides spectral confirmation. | High confidence in identification through mass spectral fragmentation patterns and library matching. |
| Quantitation | Excellent for accurate and precise quantification. | Good for quantification, but may require deuterated internal standards for best accuracy. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Similar to HPLC, with typical run times of 20-30 minutes. |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing the Workflow
Caption: HPLC workflow for purity analysis.
Caption: GC-MS workflow for impurity identification.
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and GC-MS are indispensable tools for the comprehensive purity validation of synthesized this compound. HPLC, with its high quantitative accuracy and broad applicability, serves as the primary method for determining the overall purity and quantifying known impurities. GC-MS, with its unparalleled identification capabilities, is the ideal complementary technique for identifying unknown impurities and confirming the structure of by-products.
By employing a synergistic approach that leverages the strengths of both techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment. This ensures not only compliance with stringent regulatory standards but also contributes to the development of safer and more effective pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. name-reaction.com [name-reaction.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. m.youtube.com [m.youtube.com]
- 12. lejan-team.com [lejan-team.com]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Charge Transport Properties of 2-Dibenzothiophenamine Derivatives
In the rapidly advancing field of organic electronics, the rational design of semiconductor materials is paramount for enhancing device performance. Among the various classes of organic semiconductors, dibenzothiophene (DBT) derivatives have emerged as a promising scaffold due to their rigid, planar structure and excellent thermal and photo-oxidative stability.[1] This guide provides an in-depth comparative analysis of the charge transport properties of 2-Dibenzothiophenamine (DBTA) derivatives, offering insights for researchers, scientists, and professionals in drug development and materials science.
Introduction to Dibenzothiophene-Based Semiconductors
Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention for their application in organic field-effect transistors (OFETs).[1] Their rigid molecular structure facilitates strong intermolecular π-π stacking, a critical factor for efficient charge transport. The introduction of amine functionalities, specifically at the 2-position, allows for fine-tuning of the material's electronic properties and molecular packing, which in turn dictates the charge carrier mobility.
Fundamentals of Charge Transport Assessment
To objectively compare different semiconductor materials, it is crucial to employ standardized and well-understood characterization techniques. The primary methods for assessing charge transport in organic materials are the Time-of-Flight (TOF) method, Space-Charge Limited Current (SCLC) measurements, and the fabrication of Organic Field-Effect Transistors (OFETs).[2][3]
-
Time-of-Flight (TOF): This technique directly measures the time it takes for photogenerated charge carriers to drift across a material of known thickness under an applied electric field, allowing for the calculation of mobility.[2]
-
Space-Charge Limited Current (SCLC): SCLC analysis is a powerful method to determine the charge carrier mobility and trap density in semiconductors by analyzing the current-voltage (I-V) characteristics of a single-carrier device.[3][4][5][6] The current flow is governed by the injected charges rather than the intrinsic carriers.
-
Organic Field-Effect Transistor (OFET): The OFET is a three-terminal device that allows for the modulation of charge carrier density in the semiconductor layer.[7] By analyzing the transistor's transfer and output characteristics, key parameters like field-effect mobility and the on/off current ratio can be extracted.[7][8]
Experimental Workflows
A systematic approach to evaluating new DBTA derivatives is essential for reproducible and comparable results. The following workflow outlines the key stages from material synthesis to device characterization.
Caption: General workflow for assessing charge transport in novel organic semiconductors.
Comparative Analysis of Dibenzothiophene Derivatives
While specific data on this compound derivatives is emerging, we can draw valuable comparisons from related and extensively studied dibenzothiophene and benzothiophene-based materials. These studies highlight how subtle molecular modifications can lead to significant changes in performance.
| Compound Family | Highest Reported Hole Mobility (cm²/Vs) | On/Off Ratio | Key Structural Feature | Reference |
| 3,7-disubstituted Dibenzothiophene | 0.077 | ~1 x 10⁷ | Enhanced crystalline order in vacuum-evaporated films. | [1] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | 0.11 | 8.7 x 10⁶ | Solution-shearable with additional alkyl-thiophene core. | [9][10] |
| [4]Benzothieno[3,2-b]benzothiophene (BTBT) | Up to 10.5 | >10⁶ | Asymmetric design promoting highly ordered films. | [11] |
| 2,7-divinyl[4]benzothieno[3,2-b]benzothiophene | 0.4 | - | Symmetrically substituted backbone, air-stable. | [12] |
| Benzothieno[2,3-b]thiophene (BTTB) | 0.46 | >10⁷ | Shifted crystal stacking affording significant π-overlap. | [13] |
Insights from the Data:
The data clearly indicates that the core dibenzothiophene and benzothiophene structures are capable of achieving high hole mobilities. The strategic placement of alkyl chains and other functional groups plays a critical role in controlling the molecular packing and, consequently, the charge transport efficiency.[14] For instance, the introduction of linear alkyl chains has been shown to result in higher mobility compared to branched chains, which can disrupt π–π stacking.[14]
Key Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are necessary. Below are step-by-step methodologies for SCLC and OFET measurements.
This protocol is designed to measure the bulk mobility of a DBTA derivative in a single-carrier (hole-only) device.
Device Structure: ITO / PEDOT:PSS / DBTA Derivative / Au
Caption: Schematic of a typical hole-only SCLC device structure.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes to enhance the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 140°C for 15 minutes in a nitrogen-filled glovebox. This layer facilitates efficient hole injection from the ITO.
-
Active Layer Deposition: Dissolve the DBTA derivative in a suitable organic solvent (e.g., chloroform, toluene) to form a solution (e.g., 10 mg/mL). Spin-coat the solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve a desired film thickness (typically 100-200 nm). Anneal the film at a temperature optimized for the specific derivative to promote molecular ordering.
-
Top Electrode Deposition: Transfer the substrate to a thermal evaporator. Deposit a gold (Au) top electrode (typically 80-100 nm thick) through a shadow mask to define the active device area. The high work function of gold ensures an ohmic contact for hole injection.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device in the dark using a source-measure unit.
-
Data Analysis: Plot log(J) vs. log(V). In the ideal trap-free SCLC regime, the current density follows the Mott-Gurney law.[4]
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
µ is the charge carrier mobility
-
V is the applied voltage
-
L is the thickness of the active layer
The mobility (µ) can be extracted from the slope of the J vs. V² plot in the space-charge limited region.
-
This protocol describes the fabrication of a bottom-gate, top-contact OFET to evaluate the field-effect mobility.
Device Structure: Si / SiO₂ / DBTA Derivative / Au (Source/Drain)
Caption: Schematic of a bottom-gate, top-contact OFET device.
Step-by-Step Methodology:
-
Substrate Preparation: Use a highly doped n-type silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric. Clean the substrate as described in the SCLC protocol.
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface and promote ordered film growth, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Active Layer Deposition: Deposit the DBTA derivative film onto the treated SiO₂ surface using either solution-shearing, spin-coating, or vacuum evaporation. Thermal annealing is often required to improve crystallinity.
-
Source/Drain Electrode Deposition: Use a shadow mask to thermally evaporate gold (Au) source and drain electrodes onto the semiconductor layer. The channel length (L) and width (W) are defined by the mask.
-
Characterization: Place the device on a probe station in an inert atmosphere. Use a semiconductor parameter analyzer to measure the transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G at a constant Drain Voltage, V_D) and output characteristics (I_D vs. V_D at various V_G).
-
Data Analysis: The field-effect mobility (µ_FET) is typically calculated from the transfer curve in the saturation regime using the following equation:
I_D = (W / 2L) * µ_FET * C_i * (V_G - V_T)²
Where:
-
I_D is the drain current
-
W and L are the channel width and length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_G is the gate voltage
-
V_T is the threshold voltage
The mobility can be extracted from the slope of the (I_D)¹ᐟ² vs. V_G plot.
-
Conclusion and Future Outlook
Derivatives of dibenzothiophene, and by extension this compound, represent a highly promising class of materials for organic electronics. The existing literature on related compounds demonstrates that high charge carrier mobilities are attainable through careful molecular design. The key to unlocking their full potential lies in establishing clear structure-property relationships. Future research should focus on synthesizing a library of DBTA derivatives with varying substituents to systematically investigate their impact on molecular packing, energy levels, and ultimately, charge transport properties. The standardized protocols outlined in this guide provide a robust framework for such investigations, ensuring that the data generated is both reliable and comparable across different studies, thereby accelerating the development of next-generation organic electronic devices.
References
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 5. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 12. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Dibenzothiophenamine
In the landscape of drug development and scientific research, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. 2-Dibenzothiophenamine, a heterocyclic aromatic amine, is a compound that requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to its final disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established regulatory frameworks and sound scientific principles. Our objective is to empower you, our fellow researchers and scientists, to manage this chemical waste stream with confidence, ensuring compliance and safety.
Hazard Profile and Regulatory Imperative
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step of the waste management process.
1.1. Intrinsic Hazards of this compound
Safety Data Sheets (SDS) are the primary source for hazard identification. For this compound and its parent compound, dibenzothiophene, the key hazards include:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][3]. Dibenzothiophenes are known to be among the most persistent and potentially toxic polycyclic aromatic hydrocarbons (PAHs) in marine environments[4].
The persistence of dibenzothiophene derivatives in the environment means that improper disposal can lead to long-term contamination of soil and water ecosystems[4][5]. This high level of environmental toxicity is a primary driver for the stringent disposal protocols required.
1.2. Regulatory Framework: The EPA and RCRA
Due to its hazardous characteristics, this compound waste is regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6][7][8]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[6][8][9].
Under RCRA, it is illegal to dispose of this compound in the regular trash or down the sanitary sewer[5][10]. All waste containing this compound must be collected, labeled, and managed as hazardous waste according to federal, state, and local regulations[9][11].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection by trained professionals.
2.1. Personal Protective Equipment (PPE)
Safety begins with personal protection. Before handling the chemical in any form—pure, in solution, or as waste—ensure the appropriate PPE is worn.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.[12] | To prevent skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles or a face shield.[13] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[13] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[12] | To prevent inhalation of dust or aerosols. |
2.2. Waste Segregation: The First Critical Step
Proper segregation is fundamental to safe chemical waste management. It prevents dangerous reactions and ensures that waste is treated by the correct disposal pathway.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
-
Maintain Separation: Keep amine waste separate from incompatible substances like strong acids and oxidizing agents to prevent hazardous reactions[14].
-
Dedicated Waste Streams: Establish three distinct, dedicated waste containers for:
-
Solid Waste: Unused or expired this compound powder, and any solids (e.g., contaminated weighing paper, spill cleanup materials).
-
Liquid Waste: Solutions containing this compound. Note the solvent composition on the waste label.
-
Contaminated Labware: Non-reusable items like pipette tips, vials, and gloves that have come into direct contact with the chemical.
-
2.3. Containerization and Labeling
The integrity and clear communication of a waste container's contents are mandated by law and are essential for safety.
-
Select the Right Container:
-
Use only containers approved for hazardous waste that are chemically compatible with the waste being collected[5][15][16]. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof lid[5].
-
Never use food-grade containers (e.g., milk jugs) for chemical storage or disposal[9].
-
-
Label Immediately:
-
Attach a completed hazardous waste tag to the container before adding the first drop of waste[17].
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
All components and their approximate percentages (e.g., "this compound (~5g), Methanol (200mL)").
-
The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).
-
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[9][16]. This is a common and serious regulatory violation. It prevents the release of vapors and reduces the risk of spills[9].
2.4. On-Site Accumulation
Labs should designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[17].
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[5][17].
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak[15].
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be moved by EHS within three days[17].
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of this compound waste.
2.5. Arranging Final Disposal
The final step is to transfer the waste to a licensed professional for disposal.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for collecting the waste from your lab[17].
-
Schedule Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.
-
Documentation: Maintain records of all hazardous waste generated and disposed of, as required by RCRA and your institution[18].
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Assess the Spill: For minor spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response line immediately.
-
Cleanup:
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as this compound hazardous waste[19].
Proactive Waste Minimization
The most effective way to enhance safety and reduce disposal costs is to minimize waste generation at the source[17][20].
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments[15][17].
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale Down Experiments: When possible, utilize microscale techniques to reduce the volume of reagents used and waste generated.
By adhering to this comprehensive disposal guide, you not only ensure compliance with federal and state law but also uphold your professional commitment to a safe and sustainable research environment.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. era-environmental.com [era-environmental.com]
- 8. epa.gov [epa.gov]
- 9. pfw.edu [pfw.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. epa.gov [epa.gov]
- 12. international.skcinc.com [international.skcinc.com]
- 13. fishersci.com [fishersci.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. mtu.edu [mtu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
- 19. scribd.com [scribd.com]
- 20. iip.res.in [iip.res.in]
Navigating the Safe Handling of 2-Dibenzothiophenamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized compounds like 2-Dibenzothiophenamine, a nuanced understanding of its properties and the associated risks is not just best practice—it is a necessity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Hazard Landscape of this compound
This compound is a solid aromatic amine with applications in various research and development sectors. A thorough hazard assessment is the foundational step in ensuring safe handling.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed: This indicates a significant risk upon ingestion, requiring immediate medical attention if it occurs.
-
Very toxic to aquatic life with long lasting effects: This highlights the environmental hazard posed by this chemical, necessitating stringent disposal protocols to prevent its release into waterways.
While the immediate health hazards may appear moderate, the true risk lies in the potential for unforeseen reactions and the long-term environmental impact. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound, especially in its powdered form, to prevent inhalation, ingestion, and skin contact.
Eye and Face Protection: The First Line of Defense
-
Action: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.
-
Causality: The fine particulate nature of solid this compound poses a significant risk of eye irritation and injury. Standard safety glasses do not provide a sufficient seal to protect against airborne dust.
Hand Protection: Selecting the Right Barrier
-
Action: For incidental contact, such as weighing and preparing solutions, double-gloving with nitrile gloves is recommended. For extended contact or when handling larger quantities, consider using a more robust glove, such as those made of polyvinyl alcohol (PVA) or laminates like Norfoil™, which show good resistance to aromatic compounds.
-
Causality: Aromatic amines as a class of compounds can have varying permeability through different glove materials. While nitrile offers good initial protection, prolonged exposure can lead to degradation. PVA and specialized laminates provide a superior barrier for more intensive work. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection: Shielding from Contamination
-
Action: A standard, fully-buttoned laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.
-
Causality: This prevents contamination of personal clothing and minimizes skin contact in the event of a spill.
Respiratory Protection: Preventing Inhalation of Particulates
-
Action: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is required.
-
Causality: The primary route of exposure to solid chemicals is through inhalation of airborne particles. A fume hood provides the most effective engineering control. In its absence, a respirator with the appropriate particulate filter is essential to protect the respiratory system. For solid aromatic amines, a respirator equipped with a P100 filter is a conservative and safe choice.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Chemical Fume Hood or NIOSH-approved respirator with P100 filter |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Chemical Fume Hood |
| Reaction Setup and Monitoring | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Well-ventilated area |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for minimizing risk and ensuring operational efficiency.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Use anti-static tools to minimize dust generation.
-
Dissolution: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Stir gently to avoid splashing.
-
Reaction: Conduct all reactions involving this compound within the fume hood.
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent and wipe it down thoroughly.
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for this compound
Disposal Plan: Environmental Responsibility
The high aquatic toxicity of this compound mandates a meticulous disposal plan.
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed hazardous waste container.
-
Disposal Route: All waste containing this compound must be disposed of through an approved hazardous waste disposal company. Under no circumstances should this chemical or its waste be poured down the drain.
By adhering to these guidelines, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to protect the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative research institution.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
